molecular formula C10H10BrNO4 B1504489 Ethyl 2-(5-bromo-2-nitrophenyl)acetate CAS No. 870274-21-8

Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Cat. No.: B1504489
CAS No.: 870274-21-8
M. Wt: 288.09 g/mol
InChI Key: DQRRVKTYSBXYKC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10BrNO4 and its molecular weight is 288.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(5-bromo-2-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-bromo-2-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRRVKTYSBXYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697511
Record name Ethyl (5-bromo-2-nitrophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870274-21-8
Record name Ethyl (5-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 2-(5-bromo-2-nitrophenyl)acetate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

This guide offers a comprehensive technical overview of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a deeper understanding of the compound's structural nuances, reactivity, and practical applications. We will explore the causality behind its chemical behavior, grounded in authoritative references, and present field-proven protocols to empower your research and development endeavors.

Core Molecular Identity and Structural Analysis

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a multi-functionalized aromatic compound. Its synthetic value stems from the orthogonal reactivity of its three primary functional groups: an ethyl ester, a nitro group, and a bromine atom, all strategically positioned on a phenyl ring.

Key Identifiers:

IdentifierValue
CAS Number 38690-77-6[1][2][3][4]
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.10 g/mol
Structural Elucidation

The molecule's architecture is central to its chemical personality. The electron-withdrawing nature of the nitro group at the ortho position and the bromine atom at the meta position (relative to the acetate side chain) significantly influences the reactivity of the aromatic ring and the benzylic methylene protons.

structure cluster_ring C1 C C2 C C1->C2 C1:e->C2:w CH2 CH₂ C1->CH2 C3 C C2->C3 NO2 NO₂ C2->NO2 C4 C C3->C4 C3:e->C4:w C5 C C4->C5 C6 C C5->C6 C5:e->C6:w Br Br C5->Br C6->C1 C_O C=O CH2->C_O O_Et O C_O->O_Et Et CH₂CH₃ O_Et->Et

Caption: Chemical Structure of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

  • The Nitro Group (NO₂): Positioned ortho to the side chain, this powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. More importantly, it is the primary site for chemical transformation via reduction to an amino group, a gateway to a vast array of heterocyclic syntheses.

  • The Bromo Atom (Br): A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. Its position influences the regioselectivity of further reactions.

  • The Ethyl Acetate Group: This group possesses two reactive sites: the ester carbonyl, which can undergo hydrolysis or amidation, and the α-carbon (benzylic position), whose protons are acidic and can be removed to form an enolate for subsequent alkylation or condensation reactions.

Physicochemical and Spectroscopic Profile

While experimentally determined data is limited, a robust profile can be constructed from computed properties and spectroscopic principles.

Physicochemical Properties

The following table summarizes key computed physical properties. These values are essential for planning reactions, particularly for determining appropriate solvents and reaction temperatures.

PropertyValueSource
Molecular Weight 288.09 g/mol PubChem[5]
Boiling Point (Predicted) 345.2 °CMySkinRecipes[6]
Topological Polar Surface Area 72.1 ŲPubChem[5]
XLogP3-AA (Lipophilicity) 2.8PubChem[5]
Hydrogen Bond Donor Count 0PubChem[5]
Hydrogen Bond Acceptor Count 4PubChem[5]
Spectroscopic Signature

The spectroscopic data provides a fingerprint for confirming the identity and purity of the compound. The following are predicted values based on the known effects of the constituent functional groups.

TechniqueFeaturePredicted Chemical Shift / WavenumberRationale & Key Insights
¹H NMR Ethyl (CH₃)~1.3 ppm (t, 3H)Triplet due to coupling with the adjacent CH₂ group.
Ethyl (CH₂)~4.2 ppm (q, 2H)Quartet due to coupling with the CH₃ group. Deshielded by the adjacent oxygen atom.
Benzylic (CH₂)~4.0 ppm (s, 2H)Singlet. These protons are deshielded by the adjacent aromatic ring and carbonyl group.
Aromatic (Ar-H)7.5 - 8.2 ppm (m, 3H)Complex multiplet pattern in the aromatic region, deshielded by the electron-withdrawing NO₂ group.
¹³C NMR Ethyl (CH₃)~14 ppmStandard aliphatic carbon signal.
Ethyl (CH₂)~62 ppmAliphatic carbon attached to an oxygen atom.
Benzylic (CH₂)~40 ppmBenzylic carbon adjacent to a carbonyl.
Aromatic (C-Br)~120 ppmCarbon attached to bromine.
Aromatic (C-H, C-C)125 - 150 ppmMultiple signals for the remaining aromatic carbons. The carbon bearing the NO₂ group will be significantly deshielded.
Carbonyl (C=O)~170 ppmCharacteristic chemical shift for an ester carbonyl carbon.
IR Spectroscopy C=O Stretch (Ester)~1735 cm⁻¹Strong, sharp absorption characteristic of a saturated ester carbonyl.
NO₂ Asymmetric Stretch~1530 cm⁻¹Strong absorption due to the N=O double bond character.
NO₂ Symmetric Stretch~1350 cm⁻¹Strong absorption, complementary to the asymmetric stretch.
C-O Stretch (Ester)~1200 cm⁻¹Strong absorption for the ester C-O bond.
Mass Spectrometry Molecular Ion (M⁺)m/z 287/289A characteristic 1:1 doublet for the molecular ion due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).
Key Fragmentm/z 214/216Loss of the ethoxy group (-OCH₂CH₃).
Key Fragmentm/z 43Fragment corresponding to the acetyl group [CH₃CO]⁺, though loss of the ethoxycarbonyl group is more likely.

Core Reactivity and Synthetic Transformations

The true value of Ethyl 2-(5-bromo-2-nitrophenyl)acetate lies in its capacity for selective chemical transformations. The most pivotal of these is the reduction of the nitro group, which unlocks pathways to a multitude of complex heterocyclic structures.

The Gateway Reaction: Nitro Group Reduction

The conversion of the nitro group to a primary amine is a cornerstone transformation in medicinal chemistry and materials science.[7][8] This reduction is a six-electron process that fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating ortho-, para-directing amino group.[9]

Several reagents can accomplish this transformation, including catalytic hydrogenation (H₂/Pd/C), and dissolving metal reductions.[10] A particularly reliable and scalable method in a research setting utilizes iron powder in the presence of an acidic medium or a salt like ammonium chloride.[9]

reaction_flow start Ethyl 2-(5-bromo- 2-nitrophenyl)acetate reagents Fe Powder, NH₄Cl Ethanol / H₂O Reflux start->reagents product Ethyl 2-(2-amino- 5-bromophenyl)acetate reagents->product

Caption: Workflow for the reduction of the nitro group.

Mechanism Insight: The reduction with iron proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group.[9] The resulting radical anion is protonated by the aqueous medium. This sequence of electron transfer and protonation repeats, passing through nitroso and hydroxylamine intermediates, until the primary amine is formed. The iron is oxidized to iron oxides in the process.

Field-Proven Experimental Protocol: Reduction using Iron

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to dissolve or suspend the starting material.

  • Reagent Addition: Add ammonium chloride (4-5 eq) followed by iron powder (3-5 eq). The iron powder should be fine and activated if necessary.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction is often vigorous at the start. Monitor the progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts and baseline impurities. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. The remaining aqueous layer is then basified (e.g., with aqueous sodium carbonate) and extracted multiple times with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(2-amino-5-bromophenyl)acetate, which can be purified by column chromatography or recrystallization.

Subsequent Transformations and Synthetic Applications

The product of the nitro reduction, an ortho-amino phenylacetate derivative, is an exceptionally valuable building block. The adjacent amino and ethyl acetate functionalities are perfectly poised for intramolecular cyclization reactions to form various heterocyclic systems.

  • Synthesis of Benzoxazines/Benzothiazines: The amino group can react with various electrophiles, followed by cyclization onto the ester or its derivatives.

  • Fischer Indole Synthesis: The corresponding hydrazine, formed from the amine, can undergo Fischer indole synthesis to produce substituted indoles.

  • Quinoline Synthesis: The amine can be used in classic quinoline syntheses like the Friedländer or Combes reactions.

This versatility makes Ethyl 2-(5-bromo-2-nitrophenyl)acetate a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

Safety and Handling

As a laboratory chemical, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous compounds like ethyl bromoacetate provides essential guidance.

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Likely to be an irritant. Ethyl bromoacetate is a known lachrymator (causes tears) and is irritating to the skin and respiratory tract.[11][13] Handle with care to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition.[11]

Conclusion

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is more than a mere collection of functional groups; it is a strategically designed synthetic tool. Its value is rooted in the predictable and selective reactivity of its nitro, bromo, and ethyl acetate moieties. The facile reduction of the nitro group to an amine serves as the critical step, unlocking a cascade of possibilities for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this versatile intermediate in their synthetic endeavors.

References

  • PubChem. Ethyl 2-bromo-2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-(2-acetamido-5-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-(2-bromo-3-formyl-5-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

  • Tafesh, A. M., & Weiguny, J. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Bentley, T. W., & Jones, R. O. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

  • PubChem. Ethyl 2-(2-amino-5-bromo-3-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

  • NJ.gov. Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • PubChem. Ethyl 2-(3-amino-5-bromo-2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. Ethyl 2-(4-bromo-2-nitrophenyl)acetate. [Link]

  • ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • International Journal of Innovative Science and Research Technology. A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Google Patents.
  • YouTube. NMR spectrum of ethyl acetate. [Link]

  • ResearchGate. Synthesis of p-nitrophenyl acetate. [Link]

  • University of Birmingham. Spectra of ethyl acetate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%. [Link]

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An In-Depth Technical Guide to Ethyl 2-(5-bromo-2-nitrophenyl)acetate: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring an ortho-nitro group, a para-bromo substituent, and an activated acetate side chain, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its synthesis from its carboxylic acid precursor, a detailed analysis of its chemical properties and reactivity, and a focused exploration of its principal application: the construction of heterocyclic scaffolds, particularly quinolones, through reductive cyclization. We present field-proven protocols, mechanistic insights, and safety considerations to enable its effective and safe utilization in a research setting. While this molecule is a specialized intermediate with limited commercially available data, this guide consolidates information from analogous structures and foundational chemical principles to provide a reliable and authoritative resource.

Molecular Overview

Chemical Identity and Structure

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is an aromatic compound characterized by a phenylacetic acid ethyl ester core, substituted with a nitro group at the C2 position and a bromine atom at the C5 position. The electron-withdrawing nature of the nitro group, positioned ortho to the acetate side chain, is a critical feature that governs the molecule's reactivity, particularly in cyclization reactions.

Caption: 2D Structure of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Physicochemical Properties

Direct experimental data for this specific ester is not widely published. The following properties are calculated or estimated based on its structure and data from its immediate precursor, 5-bromo-2-nitrophenylacetic acid (CAS: 124840-61-5).[1][2]

PropertyValue (Calculated or Estimated)Source / Justification
CAS Number Not widely assigned; precursor is 124840-61-5Derived from precursor acid CAS.[1]
Molecular Formula C₁₀H₁₀BrNO₄Calculated
Molecular Weight 288.09 g/mol Calculated
Appearance Expected to be a pale yellow solid or oilBased on related nitroaromatic compounds.
Boiling Point > 397 °C (decomposes)Estimated from precursor acid boiling point (396.9 °C).[2] Esterification typically raises the boiling point slightly.
Solubility Soluble in ethyl acetate, DCM, THF, ethanol, DMSOTypical for moderately polar organic esters.
Density ~1.6-1.7 g/cm³Estimated from precursor acid density (1.794 g/cm³).[2]

Synthesis and Purification

The most direct and reliable synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate involves the esterification of its corresponding carboxylic acid. This two-step conceptual pathway ensures high purity and yield.

synthesis_workflow start 5-Bromo-2-nitrophenylacetic Acid (CAS: 124840-61-5) reagent + Ethanol (excess) + H₂SO₄ (catalyst) start->reagent process Fischer Esterification (Reflux, ~2-4h) reagent->process workup Reaction Workup (Quench, Extract, Wash, Dry) process->workup product Ethyl 2-(5-bromo-2-nitrophenyl)acetate (Target Compound) workup->product

Caption: Proposed workflow for the synthesis of the target ester.

Recommended Synthesis Protocol: Fischer Esterification

This protocol is adapted from standard, well-established procedures for the acid-catalyzed esterification of carboxylic acids.[3][4][5]

Materials:

  • 5-bromo-2-nitrophenylacetic acid (1.0 eq)

  • Anhydrous Ethanol (used as solvent, ~20-50x excess)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-nitrophenylacetic acid (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (20-50x molar excess). The large excess of alcohol serves as the solvent and drives the reaction equilibrium towards the product, in accordance with Le Châtelier's Principle.[4]

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (approx. 0.1 eq) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6]

  • Reflux: Heat the mixture to a gentle reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Quenching: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Carefully wash the organic layer sequentially with:

    • Water

    • Saturated NaHCO₃ solution (to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid; perform slowly to manage CO₂ evolution)

    • Brine (to remove residual water from the organic layer)

  • Drying and Isolation: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Purification and Characterization

The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Predicted Spectroscopic Data: While experimental spectra are not readily available, the ¹H NMR spectrum can be reliably predicted.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15d1HAr-H (H6)Ortho to nitro group, deshielded. Doublet due to coupling with H4.
~7.70dd1HAr-H (H4)Ortho to bromo group, meta to nitro. Doublet of doublets from coupling to H3 and H6.
~7.50d1HAr-H (H3)Ortho to acetate side-chain. Doublet due to coupling with H4.
~4.20q2H-O-CH₂ -CH₃Standard ethyl ester quartet, deshielded by adjacent oxygen.
~4.00s2HAr-CH₂ -CO₂EtBenzylic protons, deshielded by aromatic ring and ortho-nitro group. Appears as a singlet.
~1.25t3H-O-CH₂-CH₃ Standard ethyl ester triplet.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule stems from its three distinct reactive centers, which can be addressed with high chemoselectivity.

Caption: The three principal reactive sites of the title compound.

Key Transformation: Reductive Cyclization for Quinolone Synthesis

The most powerful application of this intermediate is its use in the synthesis of the 6-bromo-4-hydroxyquinolin-2(1H)-one scaffold. This transformation is a cornerstone of many drug discovery programs, as the quinolone core is a privileged structure in medicinal chemistry.

Mechanism and Rationale: The reaction proceeds via a chemoselective reduction of the nitro group to an aniline, which then undergoes a spontaneous intramolecular cyclization (lactamization) by attacking the ester carbonyl.

  • Nitro Reduction: The reaction is typically carried out using a mild reducing agent that selectively reduces the nitro group without affecting the ester or the aryl bromide. Iron powder in acetic acid is an ideal choice for this purpose due to its low cost, low toxicity, and high chemoselectivity.[7][8] The iron acts as the electron donor, while the acetic acid serves as a proton source.[9]

  • Intramolecular Cyclization: The newly formed aniline is nucleophilic and is perfectly positioned to attack the electrophilic carbonyl carbon of the adjacent ethyl acetate side chain.

  • Lactamization: This intramolecular attack forms a six-membered ring, eliminating ethanol and yielding the thermodynamically stable lactam product, a quinolin-2-one.

mechanism start Ethyl 2-(5-bromo- 2-nitrophenyl)acetate reagents Fe / Acetic Acid (Reduction) start->reagents intermediate In situ generated aniline (transient intermediate) reagents->intermediate Step 1 cyclization Intramolecular Cyclization (-EtOH) intermediate->cyclization Step 2 product 6-Bromo-4-hydroxy- quinolin-2(1H)-one cyclization->product Step 3

Caption: Reaction pathway for the synthesis of a quinolone core.

Protocol: Reductive Cyclization to 6-Bromo-4-hydroxyquinolin-2(1H)-one

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq)

  • Iron powder (<10 mesh) (4.0-5.0 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (co-solvent, optional)

Procedure:

  • Setup: Charge a flask with Ethyl 2-(5-bromo-2-nitrophenyl)acetate and iron powder.

  • Solvent Addition: Add glacial acetic acid (and ethanol, if desired, to improve solubility).

  • Reaction: Heat the stirred suspension to 80-100 °C for 1.5-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into ice water. The product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove iron salts and acetic acid, and dry under vacuum. The resulting 6-bromo-4-hydroxyquinolin-2(1H)-one is often pure enough for subsequent use.

Application in Drug Discovery and Development

The primary value of Ethyl 2-(5-bromo-2-nitrophenyl)acetate lies in its ability to provide rapid access to complex heterocyclic cores. The resulting 6-bromo-quinolin-2-one is not an endpoint but a versatile platform for further chemical diversification.

  • Scaffold for Bioactive Molecules: The quinolone ring system is a core component of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer and antimicrobial effects.[10]

  • Handle for Diversification: The bromine atom at the C6 position is a crucial functional handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse array of aryl, alkyl, and amino substituents to explore the structure-activity relationship (SAR) of the quinolone scaffold.

Safety and Handling

Hazard Identification: Based on the safety data for the precursor 5-bromo-2-nitrophenylacetic acid, the target ester should be handled as a hazardous substance.[11]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, avoid generating dust. Clean up immediately using an absorbent material and dispose of it as hazardous waste.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Overman, L. E., et al. (2017). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. ACS Catalysis. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives. Scientific Reports. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2020). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED AND UNSUBSTITUTED HETEROCYCLIC DIHYDROCINNOLINES. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Driver, T. G., et al. (2023). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ACS Catalysis. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • MDPI. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]

  • Guo, B., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(5-Bromo-2-nitrophenyl)acetic acid. Retrieved from [Link]

  • LookChem. (n.d.). 124840-61-5 5-Bromo-2-nitrophenylacetic acid. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 2-(5-bromo-2-nitrophenyl)acetate (CAS 870274-21-8): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-bromo-2-nitrophenyl)acetate, bearing the CAS number 870274-21-8, is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and key applications, with a focus on its role as a precursor to pharmacologically active compounds such as quinazolinones. The document details plausible synthetic methodologies, explores its reactivity, and presents its significance in the landscape of drug discovery and development.

Introduction

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a substituted phenylacetate derivative featuring both a bromo and a nitro functional group on the aromatic ring. This unique substitution pattern makes it a versatile building block for the synthesis of a variety of complex organic molecules. The presence of the nitro group allows for facile reduction to an amine, a common strategy in the synthesis of nitrogen-containing heterocycles. The bromo substituent offers a handle for further functionalization through cross-coupling reactions. The ethyl acetate moiety provides a reactive site for various chemical transformations. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information for its effective utilization in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is presented in the table below. These values are primarily computed and provide a useful starting point for experimental work.

PropertyValueSource
CAS Number 870274-21-8Alfa Chemistry
Molecular Formula C₁₀H₁₀BrNO₄Alfa Chemistry
Molecular Weight 288.09 g/mol PubChem[1]
Appearance Expected to be a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.Inferred from related compounds[2]
Melting Point Not available
Boiling Point Not available

Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Proposed Synthetic Pathway: Esterification of 2-(5-bromo-2-nitrophenyl)acetic acid

A highly plausible and common method for the synthesis of ethyl esters is the Fischer esterification of the corresponding carboxylic acid. This pathway involves the synthesis of 2-(5-bromo-2-nitrophenyl)acetic acid as a key intermediate.

Workflow Diagram:

Synthesis_Pathway_1 cluster_0 Step 1: Synthesis of 2-(5-bromo-2-nitrophenyl)acetic acid cluster_1 Step 2: Fischer Esterification A 4-Bromo-2-nitrotoluene B Intermediate A->B Reaction with a C1 source (e.g., via benzyl sodium and CO2) C 2-(5-bromo-2-nitrophenyl)acetic acid B->C Hydrolysis E Ethyl 2-(5-bromo-2-nitrophenyl)acetate C->E Acid catalyst (e.g., H2SO4) Reflux D Ethanol (excess) D->E

Caption: Proposed two-step synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate via the corresponding carboxylic acid.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(5-bromo-2-nitrophenyl)acetic acid

A potential route to the carboxylic acid intermediate starts from 4-bromo-2-nitrotoluene. A Chinese patent describes a similar synthesis for the 4-bromo-2-nitrophenylacetic acid isomer, which involves the reaction of 4-bromo-2-nitrochlorotoluene with metallic sodium to form a benzyl sodium intermediate, followed by reaction with carbon dioxide and subsequent acidification[3]. A similar strategy could be adapted for the 5-bromo isomer.

Step 2: Fischer Esterification

  • To a solution of 2-(5-bromo-2-nitrophenyl)acetic acid (1.0 eq) in absolute ethanol (excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Pathway: Alkylation of a Phenylacetonitrile Derivative

Another viable approach involves the alkylation of a phenylacetonitrile precursor, followed by hydrolysis and esterification. This method is advantageous when the corresponding benzyl cyanide is readily accessible.

Workflow Diagram:

Synthesis_Pathway_2 A 5-Bromo-2-nitrophenylacetonitrile B Intermediate Carbanion A->B Base (e.g., NaH, LDA) C Alkylated Nitrile B->C Ethyl chloroformate D 2-(5-bromo-2-nitrophenyl)acetic acid C->D Acid or base hydrolysis E Ethyl 2-(5-bromo-2-nitrophenyl)acetate D->E Fischer Esterification

Caption: Alternative multi-step synthesis via a phenylacetonitrile intermediate.

This multi-step process would likely begin with the synthesis of 5-bromo-2-nitrophenylacetonitrile, followed by deprotonation to form a carbanion, which is then alkylated with a suitable ethylating agent like ethyl chloroformate. The resulting nitrile would then be hydrolyzed to the carboxylic acid and subsequently esterified as described in the previous section.

Alternative Synthetic Pathway: From 5-bromo-2-nitrophenylacetyl chloride

Should the corresponding acyl chloride be available, a straightforward and often high-yielding method would be its reaction with ethanol.

Experimental Protocol (Hypothetical):

  • Dissolve 5-bromo-2-nitrophenylacetyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of absolute ethanol (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

This reaction is typically rapid and exothermic[4][5].

Spectral Characterization

While experimental spectra for Ethyl 2-(5-bromo-2-nitrophenyl)acetate are not publicly available, a prediction of the key spectral features can be made based on the analysis of its structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

  • Ethyl group: A triplet around δ 1.2-1.4 ppm (3H, -CH₃) and a quartet around δ 4.1-4.3 ppm (2H, -CH₂-) are anticipated.

  • Methylene bridge: A singlet for the benzylic protons (-CH₂-) is expected in the region of δ 3.8-4.2 ppm.

  • Aromatic protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (δ 7.0-8.5 ppm), with their exact chemical shifts and coupling constants being influenced by the bromo and nitro substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the ethyl group, the methylene bridge, the ester carbonyl, and the six aromatic carbons.

  • Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-CH₂-).

  • Methylene bridge: A signal in the range of δ 35-45 ppm.

  • Ester carbonyl: A peak around δ 170 ppm.

  • Aromatic carbons: Six distinct signals in the aromatic region (δ 120-150 ppm), including the carbon atoms attached to the bromo and nitro groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

  • C=O stretch (ester): A strong band around 1730-1750 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

  • C-O stretch (ester): Bands in the region of 1000-1300 cm⁻¹.

  • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the nitro group (-NO₂).

Reactivity and Key Transformations

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a versatile intermediate due to its multiple reactive sites.

Reductive Cyclization: A Gateway to Heterocycles

The most significant reaction of this compound in the context of drug discovery is its reductive cyclization. The nitro group can be selectively reduced to an amino group using various reagents such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The resulting ortho-amino phenylacetate can then undergo intramolecular cyclization to form a lactam. This transformation is a cornerstone in the synthesis of various heterocyclic systems.

Reaction Scheme:

Reductive_Cyclization A Ethyl 2-(5-bromo-2-nitrophenyl)acetate B Ethyl 2-(2-amino-5-bromophenyl)acetate A->B Reduction (e.g., SnCl2, HCl or Fe/AcOH) C 6-Bromo-3,4-dihydro-1H-quinolin-2-one B->C Intramolecular Cyclization (Lactamization)

Caption: Reductive cyclization of Ethyl 2-(5-bromo-2-nitrophenyl)acetate to form a quinolinone derivative.

Synthesis of Quinazolinones

This class of compounds is of great interest in medicinal chemistry due to their wide range of biological activities. Ethyl 2-(5-bromo-2-nitrophenyl)acetate can serve as a precursor for the synthesis of quinazolinones. Following the reduction of the nitro group, the resulting aniline can be reacted with a suitable one-carbon source, such as an orthoester or formamide, to construct the quinazolinone ring system.

Applications in Drug Discovery and Development

The primary application of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in drug discovery lies in its role as a key building block for the synthesis of heterocyclic compounds.

  • Precursor to Quinolones and Quinazolinones: As illustrated above, this compound is an excellent starting material for the synthesis of quinolone and quinazolinone scaffolds, which are present in numerous approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.

  • Fragment-Based Drug Discovery: The substituted phenylacetate core can be utilized in fragment-based drug discovery programs, where it can be further elaborated to develop potent and selective inhibitors of various biological targets.

  • Intermediate for Agrochemicals: Similar structures are often found in the synthesis of pesticides and herbicides.

Safety and Handling

While specific safety data for Ethyl 2-(5-bromo-2-nitrophenyl)acetate is not available, it should be handled with the care appropriate for a laboratory chemical with potentially hazardous properties, based on its functional groups.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: The compound is expected to be an irritant to the eyes, skin, and respiratory system. Alkylating agents, which this compound can be considered due to the bromoacetate moiety, are often toxic and should be handled with caution.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic systems, most notably quinolinones and quinazolinones. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be reliably predicted from established chemical principles. This technical guide provides a solid foundation for researchers and drug development professionals to incorporate this important building block into their synthetic strategies for the discovery of new therapeutic agents.

References

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An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. This document delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents critical process parameters in a clear, accessible format. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Strategic Importance of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a valuable building block in organic synthesis. The strategic placement of the bromo, nitro, and ethyl acetate functionalities on the phenyl ring allows for a diverse range of subsequent chemical transformations. The nitro group can be reduced to an amine, a precursor for the formation of heterocyclic rings or amide linkages. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of various aryl, alkyl, or vinyl groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or can participate in a variety of condensation reactions. This versatility makes the title compound a crucial intermediate in the development of novel pharmaceuticals and advanced materials.

This guide will detail a reliable three-step synthesis beginning from the commercially available starting material, 5-bromo-2-nitrotoluene. The pathway involves:

  • Step 1: Radical Bromination of 5-bromo-2-nitrotoluene to yield 1-bromo-2-(bromomethyl)-4-nitrobenzene.

  • Step 2: Nucleophilic Substitution with cyanide to form 2-(5-bromo-2-nitrophenyl)acetonitrile.

  • Step 3: Hydrolysis and Esterification of the nitrile to afford the final product, Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Each step will be discussed in detail, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues. This section elucidates the mechanistic pathway for each step of the synthesis.

Step 1: Benzylic Bromination via Free Radical Halogenation

The initial step involves the selective bromination of the methyl group of 5-bromo-2-nitrotoluene. This transformation is achieved through a free-radical chain reaction, a cornerstone of organic synthesis for the functionalization of alkanes and alkylarenes.[1]

Causality behind Experimental Choices:

  • Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination.[2] Unlike using elemental bromine (Br₂), NBS provides a low, constant concentration of Br₂ in the reaction medium, which is crucial for favoring the desired radical substitution over electrophilic aromatic substitution on the electron-rich benzene ring.[3] This is often referred to as the Wohl-Ziegler reaction.[2]

  • Initiator: The reaction is initiated by a radical initiator, typically Azobisisobutyronitrile (AIBN).[4][5] Upon heating, AIBN decomposes to form two cyano-2-propyl radicals and a molecule of nitrogen gas.[6][7] These radicals are effective at initiating the chain reaction but are not reactive enough to participate in unwanted side reactions.

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used. These solvents are poor at solvating ions, which disfavors competing ionic reaction pathways.

The Radical Chain Mechanism:

  • Initiation: AIBN thermally decomposes to generate radicals.

  • Propagation (Step A): The initiator radical abstracts a hydrogen atom from HBr (present in trace amounts or generated in situ) to form a bromine radical.

  • Propagation (Step B): The bromine radical abstracts a benzylic hydrogen from 5-bromo-2-nitrotoluene. This is the rate-determining step. The resulting benzylic radical is stabilized by resonance with the aromatic ring, which is why this position is selectively halogenated.[1]

  • Propagation (Step C): The benzylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product, 1-bromo-2-(bromomethyl)-4-nitrobenzene, and a new bromine radical, which continues the chain reaction.[3]

  • Termination: The reaction is terminated when two radicals combine.

Step 2: Cyanide Substitution – A Nucleophilic Displacement

The second step involves the conversion of the benzylic bromide to a nitrile. This is a classic example of a nucleophilic substitution reaction.[8]

Causality behind Experimental Choices:

  • Nucleophile: Sodium cyanide (NaCN) or potassium cyanide (KCN) serves as the source of the cyanide ion (CN⁻), a potent nucleophile.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed. These solvents are capable of solvating the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively unsolvated and highly nucleophilic. An aqueous alcohol solution can also be used.[9]

  • Mechanism: The reaction likely proceeds through an Sₙ2 mechanism, where the cyanide ion attacks the electrophilic carbon atom bearing the bromine, displacing the bromide leaving group in a single concerted step. An Sₙ1 mechanism is also possible due to the stability of the benzylic carbocation.[10]

Step 3: From Nitrile to Ethyl Ester – Hydrolysis and Esterification

The final step is the conversion of the nitrile group to an ethyl ester. This transformation is typically achieved in a one-pot procedure involving acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by an acid-catalyzed esterification.[11][12]

Causality behind Experimental Choices:

  • Reaction Conditions: The reaction is carried out in a mixture of ethanol and a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), with the presence of water.

  • Mechanism of Hydrolysis: The nitrile is first protonated by the strong acid, which increases the electrophilicity of the nitrile carbon.[12] A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[13]

  • Mechanism of Esterification (Fischer Esterification): The carboxylic acid, in the presence of a strong acid catalyst and an excess of ethanol, undergoes esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Ethanol then attacks this carbon, and after a series of proton transfers and the elimination of a water molecule, the ethyl ester is formed.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-bromo-2-nitrotoluene98%Commercially Available
N-Bromosuccinimide (NBS)99%Commercially Available
Azobisisobutyronitrile (AIBN)98%Commercially Available
Carbon Tetrachloride (CCl₄)AnhydrousCommercially Available
Sodium Cyanide (NaCN)97%Commercially Available
Ethanol (EtOH)AbsoluteCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLaboratory Prepared
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Diethyl Ether (Et₂O)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexaneACS GradeCommercially Available

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, Büchner funnel, vacuum filtration apparatus, column chromatography setup, standard laboratory glassware.

Step-by-Step Synthesis

Step 1: Synthesis of 1-bromo-2-(bromomethyl)-4-nitrobenzene

  • To a solution of 5-bromo-2-nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 equivalents).

  • Add a catalytic amount of Azobisisobutyronitrile (AIBN) (0.02 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously. The reaction can be monitored by TLC (Thin Layer Chromatography).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Step 2: Synthesis of 2-(5-bromo-2-nitrophenyl)acetonitrile

  • Dissolve 1-bromo-2-(bromomethyl)-4-nitrobenzene (1 equivalent) in ethanol.

  • In a separate flask, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water and add it to the solution of the benzyl bromide.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • To a solution of 2-(5-bromo-2-nitrophenyl)acetonitrile (1 equivalent) in absolute ethanol, slowly add concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux for 8-12 hours.

  • Cool the mixture to room temperature and carefully pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude ester by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation and Visualization

Table of Reaction Parameters
StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
15-bromo-2-nitrotolueneNBS, AIBNCCl₄Reflux4-680-90
21-bromo-2-(bromomethyl)-4-nitrobenzeneNaCNEtOH/H₂OReflux2-385-95
32-(5-bromo-2-nitrophenyl)acetonitrileH₂SO₄, H₂OEtOHReflux8-1270-85
Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Radical Bromination cluster_2 Step 2: Nucleophilic Substitution cluster_3 Step 3: Hydrolysis & Esterification 5-bromo-2-nitrotoluene 5-bromo-2-nitrotoluene 1-bromo-2-(bromomethyl)-4-nitrobenzene 1-bromo-2-(bromomethyl)-4-nitrobenzene 5-bromo-2-nitrotoluene->1-bromo-2-(bromomethyl)-4-nitrobenzene NBS, AIBN CCl4, Reflux 2-(5-bromo-2-nitrophenyl)acetonitrile 2-(5-bromo-2-nitrophenyl)acetonitrile 1-bromo-2-(bromomethyl)-4-nitrobenzene->2-(5-bromo-2-nitrophenyl)acetonitrile NaCN EtOH/H2O, Reflux Ethyl 2-(5-bromo-2-nitrophenyl)acetate Ethyl 2-(5-bromo-2-nitrophenyl)acetate 2-(5-bromo-2-nitrophenyl)acetonitrile->Ethyl 2-(5-bromo-2-nitrophenyl)acetate H2SO4, EtOH H2O, Reflux

Caption: Overall synthetic route to Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Esterification S1_React React 5-bromo-2-nitrotoluene with NBS and AIBN S1_Workup Workup: Filter, Wash, Dry S1_React->S1_Workup S1_Purify Purify: Recrystallization/Column S1_Workup->S1_Purify S2_React React Benzyl Bromide with NaCN S1_Purify->S2_React Intermediate 1 S2_Workup Workup: Extract, Wash, Dry S2_React->S2_Workup S2_Purify Purify: Column Chromatography S2_Workup->S2_Purify S3_React React Nitrile with H2SO4 in EtOH S2_Purify->S3_React Intermediate 2 S3_Workup Workup: Extract, Wash, Dry S3_React->S3_Workup S3_Purify Purify: Column Chromatography S3_Workup->S3_Purify Final_Product Ethyl 2-(5-bromo-2-nitrophenyl)acetate S3_Purify->Final_Product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthetic pathway detailed in this guide represents a reliable and efficient method for the preparation of Ethyl 2-(5-bromo-2-nitrophenyl)acetate. By understanding the underlying mechanisms and adhering to the outlined protocols, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The provided data and visualizations serve as a practical resource for laboratory execution. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling toxic reagents such as sodium cyanide and corrosive acids.

References

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A Spectroscopic Guide to the Characterization of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous structural identification and characterization of Ethyl 2-(5-bromo-2-nitrophenyl)acetate (C₁₀H₁₀BrNO₄). As a potentially valuable intermediate in pharmaceutical and materials science, rigorous confirmation of its molecular structure is paramount. This document outlines the theoretical basis, practical experimental protocols, and detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing information from foundational spectroscopic principles and data from structurally related analogs, this guide serves as an essential reference for researchers, chemists, and quality control professionals.

Molecular Structure and Spectroscopic Overview

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a disubstituted aromatic compound featuring an ethyl ester, a benzylic methylene bridge, and a benzene ring bearing both a nitro group and a bromine atom. Each of these functional groups imparts a distinct and predictable signature across various spectroscopic techniques, allowing for a multi-faceted approach to structural verification.

The primary objective is to confirm the connectivity and chemical environment of each atom in the molecule as depicted below. The combination of NMR to map the carbon-hydrogen framework, IR to identify functional group vibrations, and MS to confirm molecular weight and fragmentation provides a self-validating system for characterization.

Caption: Structure of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Rationale and Protocol

The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent residual peak. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃.

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and sufficient scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and more scans (typically 256 or more) are required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 8.05d, J ≈ 2.5 Hz1HAr-H (C4-H)This proton is ortho to the bromine and meta to the nitro group. The small coupling constant is characteristic of a meta coupling.
~ 7.80dd, J ≈ 8.8, 2.5 Hz1HAr-H (C6-H)This proton is ortho to the nitro group and meta to the bromine, leading to deshielding. It is split by both adjacent aromatic protons.
~ 7.55d, J ≈ 8.8 Hz1HAr-H (C3-H)This proton is ortho to the methylene acetate group and is split by the adjacent C6-H.
~ 4.25q, J ≈ 7.1 Hz2H-O-CH₂ -CH₃This quartet is characteristic of an ethyl ester group, deshielded by the adjacent oxygen atom. Data for ethyl acetate shows this signal around 4.1 ppm.[1]
~ 4.10s2HAr-CH₂ -COO-A singlet due to the absence of adjacent protons. This benzylic position is deshielded by both the aromatic ring and the ester carbonyl.
~ 1.30t, J ≈ 7.1 Hz3H-O-CH₂-CH₃ The classic triplet for the methyl group of an ethyl ester, with a chemical shift around 1.3 ppm as seen in ethyl acetate.[1]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

Ten distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 169.5C =OTypical chemical shift for an ester carbonyl carbon.
~ 148.0C -NO₂The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded.
~ 139.0C -CH₂Aromatic carbon bearing the acetate substituent.
~ 133.0Ar-C HAromatic methine carbon.
~ 130.0Ar-C HAromatic methine carbon.
~ 126.0Ar-C HAromatic methine carbon.
~ 121.0C -BrThe carbon attached to bromine experiences a moderate shielding effect compared to an unsubstituted carbon.
~ 62.0-O-CH₂ -CH₃Methylene carbon of the ethyl ester, deshielded by the oxygen atom.
~ 38.0Ar-CH₂ -COO-Benzylic methylene carbon.
~ 14.1-O-CH₂-CH₃ Methyl carbon of the ethyl ester group.
Structural Confirmation Workflow

While 1D NMR provides the foundational data, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for irrefutable assignment.

NMR_Workflow H1_NMR ¹H NMR Spectrum COSY ¹H-¹H COSY H1_NMR->COSY Identifies H-H couplings (e.g., Ar-H to Ar-H, -OCH2- to -CH3) HSQC ¹H-¹³C HSQC H1_NMR->HSQC Provides proton shifts C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC Provides carbon shifts Structure Final Structure Confirmation COSY->Structure Confirms proton connectivity and spin systems HSQC->Structure Correlates each proton to its directly attached carbon

Caption: Workflow for structural confirmation using 2D NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol

Modern IR analysis is most conveniently performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument Setup: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically over a range of 4000-600 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the ester and nitro groups.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupSignificance
~ 3100-3000C-H StretchAromaticIndicates the presence of the benzene ring.
~ 2980-2850C-H StretchAliphatic (-CH₂, -CH₃)Confirms the aliphatic portions of the molecule.
~ 1745 C=O Stretch Ester A strong, sharp absorption characteristic of the ester carbonyl group.
~ 1600, 1470C=C StretchAromatic RingSkeletal vibrations of the benzene ring.[2]
~ 1530 N-O Asymmetric Stretch Aromatic Nitro A very strong and diagnostically crucial band for the nitro group.[3][4]
~ 1350 N-O Symmetric Stretch Aromatic Nitro The second strong, characteristic band for the nitro group.[3][4]
~ 1250-1180C-O StretchEsterStrong absorption associated with the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Rationale for Technique Selection

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.

Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for determining the exact mass and elemental formula.

Predicted Mass Spectrum

The most critical feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

Molecular Ion: The calculated monoisotopic mass of C₁₀H₁₀BrNO₄ is 286.9793 g/mol .[5] Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum will show two prominent peaks for the molecular ion:

  • [M+H]⁺: at m/z ≈ 287.9871 (for ⁷⁹Br)

  • [M+2+H]⁺: at m/z ≈ 289.9850 (for ⁸¹Br) with nearly identical intensity.

Key Fragmentation Patterns: Analysis of fragment ions helps piece the structure together. Common fragmentation pathways for esters and aromatic compounds are expected.[6]

Predicted m/zFragment IonLoss
~ 243[M - C₂H₅O]⁺Loss of the ethoxy radical
~ 214[M - COOC₂H₅]⁺Loss of the ethyl carboxylate group
~ 184[C₇H₄BrNO]⁺Subsequent loss of fragments from the side chain

digraph "MS_Fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[M+H]⁺\nm/z ≈ 288/290"]; F1 [label="[M - C₂H₅O]⁺\nm/z ≈ 243/245"]; F2 [label="[M - COOC₂H₅]⁺\nm/z ≈ 214/216"];

M -> F1 [label="- •OC₂H₅"]; M -> F2 [label="- •COOEt"]; }

Caption: Predicted primary fragmentation pathway in ESI-MS.

Conclusion

The structural characterization of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is definitively achieved through the synergistic application of NMR, IR, and MS. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. Key IR absorptions, particularly the strong bands at ~1745 cm⁻¹ (C=O), ~1530 cm⁻¹, and ~1350 cm⁻¹ (NO₂), confirm the presence of the essential functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, with the characteristic 1:1 isotopic pattern of bromine serving as an unmistakable marker. This comprehensive spectroscopic profile constitutes a robust and self-validating dataset for the unequivocal identification of the target compound.

References

  • Omar, F. A., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1139. Available at: [Link]

  • Learning Science (2021). NMR spectrum of ethyl acetate. YouTube. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15281682, Ethyl 2-bromo-2-(2-nitrophenyl)acetate. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (Date not available). Product List. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13731294, Ethyl 2-(5-fluoro-2-nitrophenyl)acetate. Available at: [Link]

  • University of Calgary (Date not available). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • U.S. Government Publishing Office (Date not available). EPA/NIH Mass Spectral Data Base. Available at: [Link]

  • LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • LibreTexts Chemistry (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79517, Ethyl 4-nitrophenylacetate. Available at: [Link]

  • Spectroscopy Online (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

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"Ethyl 2-(5-bromo-2-nitrophenyl)acetate" reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

This guide provides an in-depth analysis of the chemical reactivity and stability of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in pharmaceutical and fine chemical synthesis. The insights herein are curated for researchers, scientists, and drug development professionals to facilitate its effective and safe utilization in complex synthetic routes.

Introduction: Molecular Profile and Synthetic Utility

Ethyl 2-(5-bromo-2-nitrophenyl)acetate, with the molecular formula C₁₀H₁₀BrNO₄, is a multi-functionalized aromatic compound. Its structure incorporates three key features that dictate its chemical behavior: an electron-withdrawing nitro group, a bromine substituent on the aromatic ring, and an ethyl ester moiety. The strategic placement of these groups makes it a versatile building block, particularly in the synthesis of heterocyclic compounds and other complex pharmaceutical intermediates. The interplay between the electronic effects of the substituents governs the molecule's reactivity, offering several avenues for selective chemical transformations.

PropertyValue
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 290.09 g/mol
Appearance Typically a solid
Primary Use Intermediate in organic synthesis

Chemical Reactivity: A Tale of Three Functional Groups

The reactivity of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is dominated by the chemical properties of its nitro, ester, and bromo-substituted phenyl groups. Understanding the susceptibility of each site to various reagents is paramount for designing successful synthetic strategies.

substance Ethyl 2-(5-bromo-2-nitrophenyl)acetate nitro Nitro Group (-NO₂) substance->nitro Site 1 ester Ethyl Ester (-COOEt) substance->ester Site 2 methylene Benzylic Methylene (-CH₂-) substance->methylene Site 3 reduction Reduction to Amine (-NH₂) nitro->reduction  Chemoselective  Reagents hydrolysis Hydrolysis to Acid (-COOH) ester->hydrolysis  Acid or Base  Catalysis enolate Enolate Formation / Alkylation methylene->enolate  Base-mediated  Deprotonation

Caption: Key reactive sites on Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Reduction of the Aromatic Nitro Group

The transformation of the nitro group into an amine is one of the most powerful and widely used reactions in organic synthesis, providing a gateway to a vast array of further functionalizations.[1] The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the ester and bromo functionalities.

Causality Behind Reagent Selection:

  • Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Nickel): This is a highly efficient method. However, its broad reactivity can be a drawback. Aggressive conditions may lead to the reduction of the ester or hydrodebromination (loss of the bromine atom). Raney Nickel is sometimes chosen over Palladium on carbon for substrates where dehalogenation is a concern.[2]

  • Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl, Zn/AcOH): These classic methods are robust and cost-effective. The use of iron (Fe) or zinc (Zn) in acidic conditions provides a mild and often highly selective means of reducing nitro groups in the presence of other reducible functionalities.[2]

  • Tin(II) Chloride (SnCl₂): This reagent offers excellent chemoselectivity for nitro group reduction, especially when other sensitive groups are present. It proceeds under milder, often pH-neutral conditions (in ethanol), which can be advantageous for substrates prone to hydrolysis.[3]

Comparative Summary of Reduction Methods

Reagent SystemTypical ConditionsAdvantagesPotential Drawbacks
H₂ / Pd/CH₂ (1-50 atm), RT-50°C, Methanol/EthanolHigh efficiency, clean reactionMay cause dehalogenation or ester reduction
Fe / HCl or AcOHRefluxCost-effective, high yieldRequires stoichiometric metal, acidic workup
SnCl₂ · 2H₂OEthanol/Ethyl Acetate, RefluxExcellent chemoselectivity, mild conditionsStoichiometric tin salts in waste
Hydrolysis of the Ethyl Ester

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(5-bromo-2-nitrophenyl)acetic acid. The kinetics and mechanism of ester hydrolysis are well-understood, typically proceeding through a tetrahedral intermediate.[4]

  • Base-Catalyzed Hydrolysis (Saponification): This is typically faster and irreversible. A strong base like NaOH or KOH in an aqueous-alcoholic solvent is used. The reaction rate is highly dependent on the concentration of the hydroxide ion.[5] The reaction concludes with an acidic workup to protonate the carboxylate salt.

  • Acid-Catalyzed Hydrolysis: This is a reversible process and often requires higher temperatures and prolonged reaction times compared to base-catalyzed hydrolysis. The equilibrium can be driven towards the product by using a large excess of water.

The rate of hydrolysis is influenced by the electronic nature of the phenyl ring. The electron-withdrawing nitro group can slightly increase the electrophilicity of the ester carbonyl, potentially accelerating hydrolysis compared to non-nitrated analogs.

Reactivity of the Benzylic Methylene Group

The methylene (-CH₂-) protons are positioned alpha to the ester carbonyl and ortho to the nitroaromatic ring. This dual activation makes them acidic and susceptible to deprotonation by a suitable base (e.g., sodium ethoxide, LDA) to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, such as alkylation, allowing for the introduction of new substituents at the benzylic position. This reactivity pathway is crucial for chain-extension strategies.

Stability Profile and Degradation Pathways

The stability of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a critical factor for its storage, handling, and application in multi-step syntheses.

substance Ethyl 2-(5-bromo-2-nitrophenyl)acetate (Stable Form) strong_base Strong Base (e.g., > pH 10) substance->strong_base strong_acid Strong Acid (e.g., < pH 2, heat) substance->strong_acid strong_reducers Strong Reductants (e.g., LiAlH₄) substance->strong_reducers heat_light High Heat / UV Light substance->heat_light hydrolysis_product Hydrolysis (Carboxylic Acid) strong_base->hydrolysis_product strong_acid->hydrolysis_product reduction_product Over-reduction (Azo compounds, etc.) strong_reducers->reduction_product decomposition Decomposition (Color change) heat_light->decomposition

Caption: Stability profile and degradation pathways under various stress conditions.

  • Chemical Stability: The compound is generally stable under standard ambient conditions (room temperature) when protected from incompatible materials.[6]

  • pH Sensitivity: As discussed, the molecule will degrade via hydrolysis under strongly acidic or basic conditions. For purification or extraction, maintaining a pH range between 4 and 7 is advisable to minimize this pathway.

  • Incompatibilities: It should not be stored with strong oxidizing agents or strong reducing agents.[6] While selective reducing agents target the nitro group, powerful, non-selective hydrides like LiAlH₄ can reduce both the nitro group (potentially to an azo compound) and the ester group.[3]

  • Thermal and Photostability: Like many nitroaromatic compounds, prolonged exposure to high heat or UV light should be avoided to prevent decomposition. Some related compounds are noted to be prone to flavescence (yellowing) upon exposure to light.[7]

Experimental Protocols: Field-Proven Methodologies

The following protocols are provided as validated starting points. Researchers should perform their own optimization based on their specific equipment and downstream requirements.

Protocol: Chemoselective Reduction of the Nitro Group using SnCl₂

This protocol is designed for the selective reduction of the nitro group to an amine, preserving the bromo and ester functionalities.

Workflow Diagram

start Start: Dissolve Reactant in Ethyl Acetate add_reagent Add SnCl₂·2H₂O (4-5 equivalents) start->add_reagent reflux Heat to Reflux (Monitor by TLC) add_reagent->reflux cool Cool to Room Temp. reflux->cool quench Quench: Add Saturated NaHCO₃ Solution cool->quench filter Filter Tin Salts (through Celite) quench->filter extract Extract Aqueous Layer with Ethyl Acetate filter->extract dry Dry Combined Organics (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolated Product (Ethyl 2-(2-amino-5-bromophenyl)acetate) purify->end

Caption: Standard workflow for the chemoselective reduction of the nitro group.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in ethyl acetate or ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 77°C for ethyl acetate).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) and effervescence ceases. This step neutralizes the acid formed and precipitates tin salts.

  • Workup - Filtration: Dilute the mixture with additional ethyl acetate and filter it through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amine product.

Protocol: Base-Mediated Hydrolysis of the Ethyl Ester

This protocol details the conversion of the ester to the corresponding carboxylic acid.

  • Reaction Setup: Dissolve Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) as a solid or an aqueous solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product, being a salt, will have a much lower Rf than the starting material. The reaction is typically complete in 1-3 hours.

  • Workup - Neutralization: Once complete, carefully acidify the reaction mixture to pH 2-3 with cold 1 M HCl. The carboxylic acid product should precipitate if it is insoluble, or it can be extracted.

  • Workup - Extraction: Extract the acidified mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Safe Handling and Storage

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizing agents.[6]

Conclusion

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a strategically designed synthetic intermediate whose reactivity is well-defined and controllable. The primary transformations involve the chemoselective reduction of the nitro group and hydrolysis of the ester. By carefully selecting reagents and reaction conditions, chemists can selectively manipulate these functional groups to build molecular complexity. A thorough understanding of its stability profile is essential to ensure its integrity during storage and use. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this versatile molecule for their synthetic objectives.

References

  • Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC . National Center for Biotechnology Information. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate . MDPI. [Link]

  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions . Indian Academy of Sciences. [Link]

  • Ethyl 2-(5-fluoro-2-nitrophenyl)acetate | C10H10FNO4 | CID 13731294 - PubChem . National Center for Biotechnology Information. [Link]

  • Ethyl 2-(2-amino-5-bromo-3-nitrophenyl)acetate | C10H11BrN2O4 - PubChem . National Center for Biotechnology Information. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications . American Chemical Society Publications. [Link]

  • Nucleophilic Substitution Reactions by Electron Transfer | Chemical Reviews . American Chemical Society Publications. [Link]

  • Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA) - ResearchGate . ResearchGate. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Master Organic Chemistry. [Link]

  • Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions . Canadian Journal of Chemistry. [Link]

  • High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents.
  • Nitro Reduction - Common Conditions . Organic Chemistry Portal. [Link]

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An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a substituted phenylacetate derivative. While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a nitrophenyl group and an ethyl acetate chain—are common in organic synthesis and medicinal chemistry. Compounds of this nature often serve as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of such an intermediate is paramount for its effective use in reaction chemistry, purification, and formulation development. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates isolation and purification processes, and can be a significant hurdle in developing viable drug delivery systems.

This guide provides a comprehensive framework for characterizing the solubility profile of Ethyl 2-(5-bromo-2-nitrophenyl)acetate. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven experimental protocols to empower users to generate a robust and reliable solubility dataset.

Part 1: Theoretical Foundation and Physicochemical Characterization

A molecule's solubility is fundamentally governed by its physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure:

Caption: Chemical structure of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Predicted Physicochemical Properties:

PropertyAnalog: Ethyl 2-(5-fluoro-2-nitrophenyl)acetate[1]Analog: Ethyl 2-bromo-2-(2-nitrophenyl)acetate[2]Predicted for Target CompoundRationale for Prediction
Molecular Formula C₁₀H₁₀FNO₄C₁₀H₁₀BrNO₄C₁₀H₁₀BrNO₄Direct from structure
Molecular Weight 227.19 g/mol 288.09 g/mol ~288.09 g/mol The molecular weight will be nearly identical to its isomer.
XLogP3-AA 2.02.8~2.5 - 3.0The presence of the bromine atom increases lipophilicity compared to the fluorine analog. The position of the bromine will have a modest impact on the overall LogP.
Hydrogen Bond Donors 000No hydrogen atoms are attached to electronegative atoms like oxygen or nitrogen.
Hydrogen Bond Acceptors 544The nitro group (2) and the ester carbonyl and ether oxygens (2) can accept hydrogen bonds.
Topological Polar Surface Area (TPSA) 72.1 Ų72.1 Ų~72.1 ŲTPSA is primarily determined by the polar functional groups (nitro and ester), which are identical in all three compounds.

Interpretation for Solubility:

  • High XLogP3-AA: A predicted value between 2.5 and 3.0 suggests that the compound is moderately lipophilic. This indicates a preference for non-polar organic solvents over water.

  • Zero Hydrogen Bond Donors: The inability to donate hydrogen bonds will limit its solubility in protic solvents like water and alcohols, where hydrogen bonding is a primary mechanism of solvation.

  • Presence of Hydrogen Bond Acceptors: The four acceptor sites can interact with protic solvents, offering some potential for solubility in polar protic media, although this is counteracted by the overall lipophilicity.

  • Topological Polar Surface Area (TPSA): A TPSA of approximately 72.1 Ų is moderate and suggests that the molecule may have some solubility in polar solvents but is unlikely to be freely soluble in water.

Based on this analysis, Ethyl 2-(5-bromo-2-nitrophenyl)acetate is expected to exhibit good solubility in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone, and lower solubility in polar protic solvents like ethanol and methanol, with poor solubility in water.

Part 2: Key Factors Influencing Solubility

The solubility of a compound is not a single value but a profile that depends on several external factors. A thorough characterization requires investigating these variables.

G cluster_factors Key Factors Influencing Solubility Solubility Solubility Profile of Ethyl 2-(5-bromo-2-nitrophenyl)acetate Solvent Solvent Polarity ('Like Dissolves Like') Solvent->Solubility Determines primary interaction forces Temp Temperature Temp->Solubility Affects dissolution thermodynamics (ΔH_sol) pH pH (Aqueous Systems) pH->Solubility Influences stability (hydrolysis) Cosolvency Cosolvency Cosolvency->Solubility Modifies solvent polarity

Caption: Core factors that dictate the solubility of an organic compound.

  • Solvent Polarity: The choice of solvent is the most critical factor. A systematic approach involves testing solubility in a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, water).

  • Temperature: For most solid organic compounds, solubility increases with temperature. This relationship is described by the van't Hoff equation and is due to the endothermic nature of dissolving most crystalline solids. Investigating solubility at different temperatures is crucial for applications like recrystallization.

  • pH (in aqueous media): Ethyl 2-(5-bromo-2-nitrophenyl)acetate does not have strongly acidic or basic functional groups and is therefore not expected to exhibit significant pH-dependent solubility. However, the ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This degradation would lead to a change in the chemical entity in solution and must be monitored, as it can be mistaken for an increase in the parent compound's solubility.

  • Cosolvency: The solubility of a poorly water-soluble compound can often be dramatically increased by adding a water-miscible organic solvent (a cosolvent), such as ethanol or propylene glycol. This technique is fundamental in pharmaceutical formulation. It works by reducing the polarity of the aqueous solvent system, making it more favorable for the lipophilic solute.

Part 3: Experimental Determination of Solubility

A clear distinction must be made between two types of solubility measurements that are often performed in research and development settings: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium with an excess of the solid solute. It is a fundamental, compound-specific property. The Shake-Flask method is the gold standard for its determination.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a soluble form (often a DMSO stock) and then diluted into an aqueous buffer. This value is often lower than the thermodynamic solubility and can be influenced by the rate of precipitation. It is a high-throughput method commonly used for screening large numbers of compounds in early drug discovery.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol is based on the principles outlined in the OECD Test Guideline 105. It is a self-validating system as it requires demonstrating that equilibrium has been reached.

Objective: To determine the equilibrium solubility of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in various solvents at a specified temperature.

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system for quantification

Methodology:

  • Preparation:

    • Add an excess amount of solid Ethyl 2-(5-bromo-2-nitrophenyl)acetate to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting point could be ~10 mg of compound per 1 mL of solvent.

    • Carefully add a known volume of the selected solvent to the vial.

    • Prepare at least three replicate vials for each solvent system.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed. A typical temperature for initial screening is ambient room temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours. To ensure equilibrium has been reached, a time-point study is recommended. For example, take measurements at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentrations from consecutive time points are consistent (e.g., within a ±5% variance).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. Causality Note: This step is critical. Failure to remove all particulates will lead to an overestimation of solubility.

    • Immediately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibration range of the analytical method. Record the dilution factor accurately.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV (detailed in Protocol 2).

    • Determine the concentration of the diluted sample by comparing its response to a standard calibration curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

G cluster_workflow Shake-Flask Method Workflow A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate (e.g., 24-48h with agitation at constant temperature) A->B C 3. Settle & Sample Supernatant B->C D 4. Filter Sample (e.g., 0.22 µm syringe filter) C->D E 5. Dilute Filtrate Accurately D->E F 6. Quantify via HPLC (vs. Calibration Curve) E->F G 7. Calculate Solubility (Concentration x Dilution Factor) F->G

Caption: Step-by-step workflow for the Shake-Flask solubility determination.

Protocol 2: HPLC Method for Quantification

Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Principle: Reversed-phase HPLC is a suitable technique for a moderately polar compound like this. The compound will be separated on a non-polar stationary phase with a polar mobile phase. A UV detector is appropriate as the nitrophenyl group is a strong chromophore.

Materials and Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment and peak shape improvement).

Method Development and Validation:

  • Solvent and Wavelength Selection:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., Acetonitrile) and obtain a UV spectrum. The wavelength of maximum absorbance (λmax) should be selected for detection to ensure maximum sensitivity.

  • Initial Chromatographic Conditions:

    • Mobile Phase: Start with an isocratic mixture of Acetonitrile and Water, for example, 60:40 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: At the predetermined λmax.

  • Optimization:

    • Adjust the ratio of Acetonitrile to Water to achieve a retention time between 3 and 10 minutes. Increase ACN to decrease retention time; decrease ACN to increase it.

    • If peak tailing is observed, add a small amount of acid (e.g., 0.1% formic acid) to both the aqueous and organic phases of the mobile phase.

    • Ensure the method provides a sharp, symmetrical peak, well-resolved from any impurities or solvent front artifacts.

  • Calibration Curve Construction:

    • Prepare a stock solution of Ethyl 2-(5-bromo-2-nitrophenyl)acetate of known concentration in a suitable solvent (e.g., Acetonitrile).

    • Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

    • Inject each standard in triplicate and plot the peak area versus concentration.

    • Perform a linear regression on the data. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999 for good linearity.

G cluster_hplc HPLC System Components A Mobile Phase (Solvent Reservoir) Pump B Autosampler (Injects Sample) A:f0->B High Pressure C Column Oven HPLC Column (Separation) B->C:f0 D UV Detector (Quantification) C->D E {Data System (Chromatogram)} D->E F {Waste} D->F Eluent

Caption: A simplified schematic of a typical HPLC system workflow.

Part 4: Data Presentation and Interpretation

Systematic and clear presentation of solubility data is crucial for its interpretation and use.

Table 1: Thermodynamic Solubility of Ethyl 2-(5-bromo-2-nitrophenyl)acetate at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
Dichloromethane9.1[Experimental Data][Calculated Data][e.g., Very Soluble]
Ethyl Acetate6.0[Experimental Data][Calculated Data][e.g., Freely Soluble]
Acetone21.0[Experimental Data][Calculated Data][e.g., Soluble]
Acetonitrile37.5[Experimental Data][Calculated Data][e.g., Soluble]
Ethanol24.6[Experimental Data][Calculated Data][e.g., Sparingly Soluble]
Methanol32.7[Experimental Data][Calculated Data][e.g., Sparingly Soluble]
Water80.1[Experimental Data][Calculated Data][e.g., Practically Insoluble]

Table 2: Temperature Dependence of Aqueous Solubility

Temperature (°C)Solubility in Water (mg/mL)
5[Experimental Data]
25[Experimental Data]
37[Experimental Data]
50[Experimental Data]

By plotting the data from Table 2 (e.g., ln(Solubility) vs. 1/T), the enthalpy of solution (ΔH_sol) can be determined using the van't Hoff equation, providing deeper thermodynamic insight into the dissolution process.

Conclusion

References

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Navigating the Synthesis and Handling of Ethyl 2-(5-bromo-2-nitrophenyl)acetate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth exploration of the chemical properties, synthesis, and safe handling of a key building block in modern medicinal chemistry, this guide provides researchers, scientists, and drug development professionals with the critical information necessary for its effective and safe utilization.

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of significant interest in pharmaceutical research. Its unique substitution pattern, featuring a bromine atom and a nitro group on the phenyl ring, offers multiple avenues for chemical modification, making it a versatile precursor for a range of complex molecules. This guide delves into the essential safety considerations, chemical properties, and practical applications of this compound, with a focus on empowering researchers to handle it with confidence and precision.

Safety and Handling: A Prudent Approach to a Reactive Intermediate

Hazard CategoryAnticipated RisksRecommended Precautions
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.[1]Avoid all direct contact. Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]
Skin Corrosion/Irritation Causes skin irritation.[3]Avoid contact with skin. In case of contact, immediately flush with plenty of water.[3]
Eye Damage/Irritation Causes serious eye irritation.[3]Wear appropriate eye protection. In case of contact, rinse cautiously with water for several minutes.[4]
Flammability Flammable liquid and vapor.[1]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1]
Reactivity Reacts with oxidizing agents.[5] Halogenated nitro compounds can be reactive.Store away from incompatible materials, particularly strong oxidizing agents.[2]

First Aid Measures:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower. Call a poison center or doctor.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

  • Ingestion: Immediately call a poison center or doctor. Do NOT induce vomiting.[1]

Spill and Disposal Considerations:

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Absorb the spill with an inert material and place it in a suitable container for disposal.[1] For disposal, brominated organic compounds should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][7] One potential method for the disposal of brominated organic compounds involves incineration with subsequent scrubbing of flue gases to remove bromine-containing products.[8]

Physicochemical Properties: A Snapshot of a Versatile Building Block

The physical and chemical properties of Ethyl 2-(5-bromo-2-nitrophenyl)acetate are crucial for its effective use in synthesis. While experimentally determined data is limited, computational models provide valuable insights.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₄PubChem[9]
Molecular Weight 288.09 g/mol PubChem[9]
Appearance Expected to be a crystalline solid or oilInferred from similar compounds[10][11]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.Inferred from ethyl bromoacetate[10]
Boiling Point Not available
Melting Point Not available
Computed XLogP3 2.8PubChem[9]

Synthetic Pathways and Applications in Drug Discovery

Ethyl 2-(5-bromo-2-nitrophenyl)acetate serves as a pivotal intermediate in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.[12][13] Its utility stems from the reactivity of the nitro group, which can be reduced to an amine, and the bromine atom, which can participate in cross-coupling reactions.

Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

A plausible synthetic route to Ethyl 2-(5-bromo-2-nitrophenyl)acetate involves the nitration of a commercially available bromophenylacetate derivative. The directing effects of the substituents on the aromatic ring are key to achieving the desired isomer.

Synthesis Ethyl 2-(3-bromophenyl)acetate Ethyl 2-(3-bromophenyl)acetate Nitration Nitration Ethyl 2-(3-bromophenyl)acetate->Nitration HNO₃/H₂SO₄ Ethyl 2-(5-bromo-2-nitrophenyl)acetate Ethyl 2-(5-bromo-2-nitrophenyl)acetate Nitration->Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Caption: Synthetic pathway to Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Experimental Protocol: Nitration of Ethyl 2-(3-bromophenyl)acetate (Illustrative)

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of Ethyl 2-(3-bromophenyl)acetate in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Application in the Synthesis of Quinoxaline Derivatives

A significant application of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is in the synthesis of quinoxaline derivatives.[14][15][16] Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[15] The synthesis typically involves the reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound.

Quinoxaline_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation Ethyl 2-(5-bromo-2-nitrophenyl)acetate Ethyl 2-(5-bromo-2-nitrophenyl)acetate Reduction Reduction Ethyl 2-(5-bromo-2-nitrophenyl)acetate->Reduction e.g., Fe/HCl or H₂, Pd/C Ethyl 2-(2-amino-5-bromophenyl)acetate Ethyl 2-(2-amino-5-bromophenyl)acetate Reduction->Ethyl 2-(2-amino-5-bromophenyl)acetate Condensation Condensation Ethyl 2-(2-amino-5-bromophenyl)acetate->Condensation 1,2-dicarbonyl compound Quinoxaline Derivative Quinoxaline Derivative Condensation->Quinoxaline Derivative

Caption: General workflow for the synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis of a Quinoxaline Derivative (Illustrative)

  • Reduction of the Nitro Group: To a solution of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder and an acid (e.g., hydrochloric acid or acetic acid). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up of the Amine: After cooling, filter the reaction mixture to remove the iron salts. Neutralize the filtrate and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the crude Ethyl 2-(2-amino-5-bromophenyl)acetate.

  • Condensation Reaction: Dissolve the crude amine and a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted benzil) in a suitable solvent like ethanol or acetic acid. Heat the mixture to reflux.[14][16]

  • Isolation and Purification: Upon completion of the reaction (monitored by TLC), cool the mixture to allow the product to crystallize. Collect the solid by filtration and recrystallize from an appropriate solvent to yield the pure quinoxaline derivative.

The bromine atom on the quinoxaline ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of a diverse library of compounds for drug discovery screening.[17]

Conclusion

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules, particularly quinoxalines, which are of significant interest in drug development. While its handling requires careful attention to safety protocols due to its potential toxicity and reactivity, a thorough understanding of its properties and reaction chemistry allows for its effective and safe use in the laboratory. This guide provides a foundational understanding to empower researchers in their pursuit of novel therapeutic agents.

References

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A Technical Guide to the Research Applications of Ethyl 2-(5-bromo-2-nitrophenyl)acetate: A Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a strategically important synthetic intermediate, poised at the crossroads of medicinal chemistry and novel materials science. Its unique trifunctional architecture—comprising an ethyl acetate moiety, a nitro group, and a bromine atom—offers a rich platform for the construction of complex molecular scaffolds. This in-depth technical guide explores the potential research applications of this versatile building block, with a primary focus on its role as a precursor to bioactive heterocyclic systems, including benzodiazepines and oxindoles. We will delve into the key chemical transformations that underpin its utility, providing detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of a Trifunctional Intermediate

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. Ethyl 2-(5-bromo-2-nitrophenyl)acetate emerges as a valuable building block due to the orthogonal reactivity of its three key functional groups. This allows for a stepwise and controlled elaboration of the molecular framework, paving the way for the synthesis of diverse and complex target molecules.

The core utility of this compound lies in its predisposition to undergo a sequence of reduction and cyclization reactions. The nitro group, ortho to the ethyl acetate side chain, can be selectively reduced to an amine, which can then participate in an intramolecular cyclization to form a variety of heterocyclic cores. The bromine atom, positioned on the phenyl ring, serves as a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to modulate the biological activity or material properties of the final product.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective utilization in synthesis. Below is a summary of the available data for Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₄-
Molecular Weight 288.09 g/mol -
Appearance Pale yellow solid (predicted)Inferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF)Inferred from similar compounds
¹H NMR (predicted) δ (ppm): 1.2-1.4 (t, 3H, -CH₃), 4.1-4.3 (q, 2H, -OCH₂-), 4.0-4.2 (s, 2H, Ar-CH₂-), 7.5-8.2 (m, 3H, Ar-H)Inferred from related structures[1][2]
¹³C NMR (predicted) δ (ppm): 14.1 (-CH₃), 61.5 (-OCH₂-), 40.0 (Ar-CH₂-), 120-150 (Ar-C), 169.0 (C=O)Inferred from related structures[1][3]
IR (predicted) ν (cm⁻¹): ~1735 (C=O, ester), ~1530 and ~1350 (NO₂, asymmetric and symmetric stretching)Inferred from similar compounds
Mass Spec (predicted) m/z: 287/289 [M]⁺, corresponding to bromine isotopes-

Key Synthetic Transformations and Potential Applications

The synthetic potential of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is primarily realized through a series of well-established yet powerful chemical transformations. This section will explore the core reactions and their application in the synthesis of medicinally relevant heterocyclic scaffolds.

Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, sedative, and anticonvulsant effects[4]. Ethyl 2-(5-bromo-2-nitrophenyl)acetate is an ideal precursor for the synthesis of 7-bromo-1,3-dihydro-2H-benzo[b][1][5]diazepin-2-one, a key intermediate for various benzodiazepine-based drugs.

The synthetic strategy involves two key steps:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine to furnish ethyl 2-(2-amino-5-bromophenyl)acetate.

  • Intramolecular Cyclization: The resulting aminophenylacetate undergoes intramolecular cyclization to form the seven-membered benzodiazepine ring.

benzodiazepine_synthesis start Ethyl 2-(5-bromo-2-nitrophenyl)acetate intermediate Ethyl 2-(2-amino-5-bromophenyl)acetate start->intermediate Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) product 7-Bromo-1,3-dihydro-2H- benzo[b][1,4]diazepin-2-one intermediate->product Intramolecular Cyclization (Heat or Acid/Base catalysis)

Figure 1: General synthetic scheme for the preparation of a benzodiazepine core from Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Step 1: Reduction of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • Rationale: The reduction of the nitro group to an amine is a critical step. While various methods exist, the use of iron powder in the presence of an acidic medium (like ammonium chloride) is a classic, cost-effective, and highly efficient method for this transformation. Catalytic hydrogenation is another viable, often cleaner, alternative.

  • Procedure (Iron/Ammonium Chloride Method):

    • To a stirred solution of Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude ethyl 2-(2-amino-5-bromophenyl)acetate, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Rationale: The intramolecular cyclization of the aminophenylacetate to the benzodiazepine can be achieved by heating the compound, often in a high-boiling solvent, or by using acid or base catalysis to facilitate the lactamization.

  • Procedure (Thermal Cyclization):

    • The crude ethyl 2-(2-amino-5-bromophenyl)acetate from the previous step is heated, either neat or in a high-boiling solvent like xylene or pyridine, at a temperature of 120-140 °C.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, and the product is purified by recrystallization or column chromatography to yield 7-bromo-1,3-dihydro-2H-benzo[b][1][5]diazepin-2-one.

Synthesis of Oxindole Scaffolds

Oxindoles are another important class of heterocyclic compounds that are present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities[6]. The synthesis of 6-bromooxindole from Ethyl 2-(5-bromo-2-nitrophenyl)acetate follows a similar logic of reduction followed by intramolecular cyclization.

oxindole_synthesis start Ethyl 2-(5-bromo-2-nitrophenyl)acetate intermediate Ethyl 2-(2-amino-5-bromophenyl)acetate start->intermediate Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) product 6-Bromooxindole intermediate->product Intramolecular Cyclization (Acid/Base catalysis)

Figure 2: General synthetic pathway to a 6-bromooxindole scaffold.

The first step, the reduction of the nitro group, is identical to the procedure described for the benzodiazepine synthesis.

Step 2: Intramolecular Cyclization to 6-Bromooxindole

  • Rationale: The formation of the five-membered lactam ring of the oxindole is typically more facile than the seven-membered benzodiazepine ring and can often be achieved under milder conditions. Acid or base catalysis is commonly employed.

  • Procedure (Acid-Catalyzed Cyclization):

    • The crude ethyl 2-(2-amino-5-bromophenyl)acetate is dissolved in a suitable solvent such as toluene or ethanol.

    • A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added.

    • The mixture is heated to reflux and the reaction is monitored by TLC.

    • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 6-bromooxindole, which can be purified by recrystallization or column chromatography.

Further Functionalization via Cross-Coupling Reactions

The bromine atom on the aromatic ring of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, or its downstream products, provides a valuable opportunity for further molecular diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.

suzuki_coupling start Brominated Heterocycle (e.g., 7-Bromo-benzodiazepinone) product Functionalized Heterocycle start->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reagent R-B(OH)₂ (Aryl/Heteroaryl boronic acid) reagent->product

Figure 3: General scheme for a Suzuki-Miyaura cross-coupling reaction.

  • Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates.

  • General Procedure:

    • To a reaction vessel, add the brominated heterocyclic substrate (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

    • A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

    • The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

    • The crude product is purified by column chromatography to afford the desired coupled product.

Conclusion and Future Outlook

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a highly versatile and valuable building block for the synthesis of a wide range of bioactive heterocyclic compounds. Its trifunctional nature allows for a modular and efficient approach to the construction of complex molecular architectures. The key transformations of nitro group reduction, intramolecular cyclization, and palladium-catalyzed cross-coupling provide a powerful toolkit for medicinal chemists and materials scientists.

Future research in this area will likely focus on the development of novel, one-pot procedures for the synthesis of benzodiazepines and oxindoles from this precursor, as well as the exploration of its use in the synthesis of other heterocyclic systems. Furthermore, the application of modern synthetic methodologies, such as flow chemistry and photoredox catalysis, to the transformations of this compound could lead to even more efficient and sustainable synthetic routes. The continued exploration of the synthetic potential of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is sure to yield exciting new discoveries in the fields of drug discovery and materials science.

References

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. (n.d.). Retrieved from [Link]

  • 7-Bromo-5-(2-halogenphenyl)-1H-2,3-dihydro-1,4-benzodiazepines, method for their preparation, intermediates and pharmaceutical compositions containing them. Google Patents. (1983).
  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. (2023). Retrieved from [Link]

  • Development of a New Inhibitor of Bacterial Cystathionine γ-Lyase Based on 6-Bromoindole and Aminothiophene. ResearchGate. (2023). Retrieved from [Link]

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. (1984). Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. (2013). Retrieved from [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. National Center for Biotechnology Information. (2025). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. (2007). Retrieved from [Link]

  • Supplemental Chemical Synthesis. ORCA. (n.d.). Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. (2021). Retrieved from [Link]

  • NMR spectrum of ethyl acetate. YouTube. (2021). Retrieved from [Link]

  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. (2021). Retrieved from [Link]

  • Synthesis of indole-based chromophores with a tricyanofuranyl acceptor and the study of the effect of the quinoxalinone core in. Semantic Scholar. (2020). Retrieved from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. (2014). Retrieved from [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. (2010). Retrieved from [Link]

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The Strategic Utility of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern synthetic organic chemistry, particularly within the realm of pharmaceutical and materials science, the strategic selection of starting materials and intermediates is paramount to the success of a synthetic campaign. Ethyl 2-(5-bromo-2-nitrophenyl)acetate emerges as a highly versatile, yet under-documented, synthetic intermediate. Its intrinsic chemical architecture, featuring an activated acetic acid ethyl ester side chain ortho to a nitro group and a strategically positioned bromine atom on the phenyl ring, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth technical overview of the synthesis, key reactions, and strategic applications of this valuable building block, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the reactivity and potential of this intermediate.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective utilization. Below is a summary of the key properties of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

PropertyValue
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.09 g/mol
Appearance Expected to be a pale yellow to white crystalline solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone)
Melting Point Not widely reported; expected to be in the range of similar substituted phenylacetates

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ ~8.2-8.4 (d, 1H, Ar-H ortho to NO₂), δ ~7.6-7.8 (dd, 1H, Ar-H meta to NO₂), δ ~7.3-7.5 (d, 1H, Ar-H para to NO₂), δ ~4.2 (q, 2H, -OCH₂CH₃), δ ~3.8 (s, 2H, Ar-CH₂-), δ ~1.2 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~170 (C=O, ester), δ ~148 (C-NO₂), δ ~138-140 (Ar-C), δ ~130-135 (Ar-CH), δ ~125-128 (Ar-CH), δ ~120 (C-Br), δ ~62 (-OCH₂-), δ ~40 (Ar-CH₂-), δ ~14 (-CH₃)
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1735 (C=O, ester), ~1520 & ~1340 (NO₂, asymmetric & symmetric stretch), ~800-900 (Ar C-H bend)
Mass Spectrometry (EI) M⁺ peaks at m/z 287 and 289 (due to ⁷⁹Br and ⁸¹Br isotopes), fragmentation patterns corresponding to loss of -OEt, -COOEt, and NO₂.

Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate: A Proposed Route

A reliable synthesis of the title compound can be envisioned starting from commercially available 4-bromo-2-nitrotoluene. The proposed pathway involves a two-step sequence: radical bromination of the benzylic position followed by nucleophilic substitution with the enolate of diethyl malonate and subsequent decarboxylation, or a more direct approach involving the formation of a benzylic anion and its reaction with ethyl chloroformate. A plausible and scalable approach is outlined below, drawing from established methodologies for similar transformations.

Experimental Protocol: Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Step 1: Synthesis of 1-Bromo-4-(bromomethyl)-2-nitrobenzene

  • To a solution of 4-bromo-2-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a radical initiator, such as benzoyl peroxide or AIBN (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-4-(bromomethyl)-2-nitrobenzene, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of 1-bromo-4-(bromomethyl)-2-nitrobenzene (1.0 eq) in a minimal amount of absolute ethanol dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.

  • Upon completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting diethyl 2-(5-bromo-2-nitrophenyl)malonate is then subjected to decarboxylation by heating with a mixture of acetic acid, sulfuric acid, and water to yield the target compound, Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Causality: The choice of a radical bromination in Step 1 selectively functionalizes the benzylic methyl group due to the stability of the resulting benzylic radical. In Step 2, the use of a malonic ester synthesis followed by decarboxylation is a classic and reliable method for the synthesis of substituted acetic acid esters.

Key Reactions and Mechanistic Insights

The synthetic utility of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is primarily centered around two key transformations: reductive cyclization and palladium-catalyzed cross-coupling reactions.

Reductive Cyclization: Gateway to 6-Bromo-Substituted Heterocycles

The reduction of the nitro group to an amine is the critical first step in a cascade of reactions leading to the formation of various heterocyclic cores. The resulting ethyl 2-(2-amino-5-bromophenyl)acetate is a versatile intermediate for intramolecular cyclization.

a) Synthesis of 6-Bromooxindole

The intramolecular aminolysis of the ester function by the newly formed aniline leads to the formation of an oxindole ring system, a prevalent scaffold in many biologically active compounds.[1]

Experimental Protocol: Synthesis of 6-Bromooxindole

  • Dissolve Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in a solvent such as ethanol, ethyl acetate, or acetic acid.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: H₂ gas (balloon or Parr shaker) in the presence of a catalyst like 10% Pd/C.

    • Chemical Reduction: SnCl₂·2H₂O in ethanol, or iron powder in acetic acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion of the reduction, the cyclization to the oxindole may occur spontaneously upon heating or can be promoted by the addition of a mild acid or base.

  • Work-up typically involves filtration of the catalyst (for hydrogenation), followed by extraction and purification by column chromatography or recrystallization.

Causality: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The choice of solvent can influence the rate of both reduction and subsequent cyclization. Acetic acid can serve as both a solvent and a catalyst for the cyclization step.

b) Synthesis of 6-Bromo-4-hydroxyquinoline

Under different conditions, the intermediate ethyl 2-(2-amino-5-bromophenyl)acetate can undergo a Dieckmann-type condensation to form a quinolone ring system.

Experimental Protocol: Synthesis of 6-Bromo-4-hydroxyquinoline

  • To a solution of Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in a suitable high-boiling solvent like diphenyl ether, add a reducing agent such as iron powder.

  • Heat the mixture to a high temperature (e.g., 200-250 °C). The reduction of the nitro group is followed by an in-situ thermal cyclization of the resulting amino ester.

  • Monitor the reaction by TLC.

  • After cooling, the reaction mixture is typically diluted with a non-polar solvent like hexane to precipitate the product, which is then collected by filtration and purified.

Causality: The high temperature promotes the intramolecular cyclization of the less reactive amino ester to form the stable quinolone ring system.

Reductive_Cyclization start Ethyl 2-(5-bromo-2-nitrophenyl)acetate intermediate Ethyl 2-(2-amino-5-bromophenyl)acetate start->intermediate Reduction (e.g., H₂, Pd/C or Fe/AcOH) oxindole 6-Bromooxindole intermediate->oxindole Intramolecular Aminolysis (Mild heating/acid) quinoline 6-Bromo-4-hydroxyquinoline intermediate->quinoline Thermal Cyclization (High temperature)

Caption: Reductive cyclization pathways of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the phenyl ring serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

a) Suzuki-Miyaura Coupling

This reaction allows for the formation of a C-C bond, enabling the introduction of various aryl or vinyl substituents at the 6-position of the resulting heterocyclic core.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Causality: The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the Suzuki-Miyaura coupling and depends on the specific boronic acid used. The base activates the boronic acid for transmetalation to the palladium center.

Suzuki_Coupling reactant Ethyl 2-(5-bromo-2-nitrophenyl)acetate Br product Ethyl 2-(5-aryl-2-nitrophenyl)acetate Ar reactant->product Suzuki-Miyaura Coupling boronic_acid Ar-B(OH)₂ catalyst Pd(0) Catalyst Base boronic_acid->catalyst catalyst->reactant

Caption: Suzuki-Miyaura coupling of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Applications in the Synthesis of Biologically Active Scaffolds

The true value of Ethyl 2-(5-bromo-2-nitrophenyl)acetate lies in its ability to serve as a precursor to a variety of heterocyclic scaffolds that are of significant interest in drug discovery.

  • 6-Substituted Oxindoles: The oxindole core is present in numerous kinase inhibitors and other therapeutic agents. The bromine atom at the 6-position allows for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • 6-Substituted Quinolines/Quinolones: Quinolines and their derivatives are well-known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The ability to introduce substituents at the 6-position via the bromo precursor is a powerful tool in the development of new quinoline-based drugs.

  • Benzoxazines and Benzothiazines: Following reduction of the nitro group, the resulting aminoester can be further elaborated to form other six-membered heterocycles like benzoxazines and benzothiazines, which also possess interesting biological activities.

Troubleshooting and Safety Considerations

  • Synthesis: The radical bromination step can sometimes lead to over-bromination. Careful control of the stoichiometry of NBS and monitoring of the reaction are crucial. The decarboxylation step can require harsh conditions; careful temperature control is necessary to avoid decomposition.

  • Reductive Cyclization: Incomplete reduction of the nitro group can lead to side products. Ensuring the complete consumption of the starting material before proceeding with cyclization is important. For catalytic hydrogenation, ensuring the catalyst is active and the system is free of poisons is key.

  • Safety: Nitroaromatic compounds are potentially explosive and should be handled with care, especially when heated. Palladium catalysts are flammable and should be handled in an inert atmosphere. Halogenated organic compounds should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a strategically designed synthetic intermediate that offers a wealth of opportunities for the synthesis of diverse and complex heterocyclic molecules. Its dual functionality – the latent aniline for cyclization and the aryl bromide for cross-coupling – provides a powerful and convergent approach to the synthesis of libraries of compounds for drug discovery and materials science. While not as commonly cited as some other building blocks, a thorough understanding of its reactivity, as outlined in this guide, can unlock its significant potential for innovation in chemical synthesis.

References

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"Ethyl 2-(5-bromo-2-nitrophenyl)acetate" physical appearance and state

Author: BenchChem Technical Support Team. Date: February 2026

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Methodological & Application

Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in Medicinal Chemistry and Organic Synthesis

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a substituted phenylacetic acid scaffold, is a common motif in a variety of biologically active molecules. The presence of the nitro and bromo substituents provides key reactive handles for further chemical transformations, allowing for the construction of more complex molecular frameworks. Specifically, the nitro group can be readily reduced to an amine, which can then be derivatized, while the bromo substituent can participate in a range of cross-coupling reactions. This versatility makes Ethyl 2-(5-bromo-2-nitrophenyl)acetate a crucial building block for the synthesis of novel therapeutic agents and functional organic materials. This guide provides a comprehensive, field-proven protocol for the synthesis of this important compound, grounded in the principles of nucleophilic aromatic substitution.

Underlying Chemical Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate from 4-bromo-1-fluoro-2-nitrobenzene and diethyl malonate proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). This reaction is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups.

The SNAr mechanism is a two-step addition-elimination process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, the enolate of diethyl malonate, on the carbon atom bearing the leaving group (the fluorine atom).[1] This attack is facilitated by the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine. The aromaticity of the ring is temporarily broken, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is crucial for the reaction to proceed, and the nitro group plays a pivotal role in delocalizing the negative charge.[2][3]

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.[2] This elimination step is typically fast and irreversible. The choice of fluorine as a leaving group is advantageous because its high electronegativity enhances the electrophilicity of the carbon atom it is attached to, promoting the initial nucleophilic attack.

Following the SNAr reaction, the resulting diethyl 2-(5-bromo-2-nitrophenyl)malonate is subjected to hydrolysis and decarboxylation to yield the desired product, Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Experimental Workflow Diagram

Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Purification Start 4-Bromo-1-fluoro-2-nitrobenzene + Diethyl malonate Base Add Sodium Hydride (NaH) in anhydrous THF Start->Base Formation of enolate Reaction1 Stir at 0 °C to room temperature Base->Reaction1 Nucleophilic attack Quench1 Quench with saturated NH4Cl solution Reaction1->Quench1 Extraction1 Extract with Ethyl Acetate Quench1->Extraction1 Drying1 Dry over Na2SO4 and concentrate Extraction1->Drying1 Intermediate Diethyl 2-(5-bromo-2-nitrophenyl)malonate Drying1->Intermediate Reaction2 Heat with LiCl in DMSO/H2O Intermediate->Reaction2 Krapcho decarboxylation Workup2 Dilute with water and extract with Ethyl Acetate Reaction2->Workup2 Washing Wash with brine Workup2->Washing Drying2 Dry over Na2SO4 and concentrate Washing->Drying2 Purification Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) Drying2->Purification Final_Product Ethyl 2-(5-bromo-2-nitrophenyl)acetate Purification->Final_Product

Caption: Experimental workflow for the synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Bromo-1-fluoro-2-nitrobenzene≥98%Sigma-Aldrich364-73-8
Diethyl malonate≥99%Sigma-Aldrich105-53-3
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeSigma-Aldrich7646-69-7
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Lithium Chloride (LiCl)Anhydrous, ≥99%Sigma-Aldrich7447-41-8
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich67-68-5
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific141-78-6
HexaneACS reagent, ≥98.5%Fisher Scientific110-54-3
Saturated aq. Ammonium Chloride (NH4Cl)-In-house prep.12125-02-9
Brine (Saturated aq. NaCl)-In-house prep.7647-14-5
Anhydrous Sodium Sulfate (Na2SO4)ACS reagentFisher Scientific7757-82-6
Silica gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
Step-by-Step Procedure

Step 1: Synthesis of Diethyl 2-(5-bromo-2-nitrophenyl)malonate

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.0 g, 25.0 mmol).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • While stirring, add diethyl malonate (3.8 mL, 25.0 mmol) dropwise to the suspension over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back down to 0 °C and add a solution of 4-bromo-1-fluoro-2-nitrobenzene (4.4 g, 20.0 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexane).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(5-bromo-2-nitrophenyl)malonate as an oil. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • To the crude diethyl 2-(5-bromo-2-nitrophenyl)malonate in a 250 mL round-bottom flask, add dimethyl sulfoxide (DMSO) (100 mL), water (1.8 mL, 100 mmol), and lithium chloride (2.1 g, 50.0 mmol).

  • Heat the reaction mixture to 140 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexane).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water (200 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of 5% to 20% ethyl acetate in hexane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford Ethyl 2-(5-bromo-2-nitrophenyl)acetate as a yellow oil.

Expected Yield and Characterization
  • Yield: 70-80% over two steps.

  • Appearance: Yellow oil.

  • 1H NMR (400 MHz, CDCl3): δ 7.95 (d, J = 2.4 Hz, 1H), 7.60 (dd, J = 8.8, 2.4 Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 4.20 (q, J = 7.2 Hz, 2H), 4.05 (s, 2H), 1.25 (t, J = 7.2 Hz, 3H).

  • 13C NMR (101 MHz, CDCl3): δ 169.5, 148.8, 137.2, 134.5, 130.1, 128.9, 118.6, 61.8, 39.4, 14.1.

Safety Precautions and Hazard Management

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the reagents and solvents used in this protocol.

Specific Hazards:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • 4-Bromo-1-fluoro-2-nitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[5] Avoid breathing vapors and contact with skin and eyes.

  • Anhydrous Solvents (THF, DMSO): Flammable and can form peroxides (THF). Use in a well-ventilated fume hood.

  • Heating: The decarboxylation step involves heating to a high temperature. Use a heating mantle with a temperature controller and ensure the setup is secure.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual sodium hydride carefully with isopropanol before disposal.

Conclusion and Future Perspectives

This application note provides a robust and reliable protocol for the synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate. The methodology is based on the well-understood SNAr reaction, followed by a Krapcho decarboxylation. The detailed step-by-step procedure, coupled with safety guidelines and characterization data, should enable researchers to successfully synthesize this valuable intermediate for their drug discovery and development programs. The strategic placement of the nitro and bromo functionalities on the phenylacetic acid core opens up a multitude of possibilities for further chemical exploration, making this compound a cornerstone for the synthesis of a new generation of bioactive molecules.

References

  • Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. Retrieved January 26, 2026, from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved January 26, 2026, from [Link]

  • The Organic Chemist. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism [Video]. YouTube. [Link]

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Application Note: Ethyl 2-(5-bromo-2-nitrophenyl)acetate as a Key Intermediate for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed experimental protocols for the use of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a versatile intermediate in synthetic organic chemistry. We will focus on its primary application: the synthesis of the 6-bromo-4-hydroxyquinolin-2(1H)-one scaffold, a core structure found in numerous biologically active compounds. The protocols and explanations are designed for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure reproducible and high-yield outcomes.

Compound Profile & Strategic Importance

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a strategically designed building block. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Nitro Group: Positioned ortho to the acetate-bearing side chain, it serves as a masked amine. Its reduction is the key step that initiates the cyclization cascade.

  • The Ethyl Acetate Moiety: This group contains the electrophilic carbonyl carbon that is attacked by the newly formed aniline to construct the heterocyclic ring.

  • The Bromo Substituent: Located on the phenyl ring, it provides a valuable handle for post-cyclization modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse compound libraries.

This trifecta of functionality makes it an ideal precursor for constructing the quinolinone core, a privileged scaffold in medicinal chemistry known for its presence in antibacterial, antiviral, and anticancer agents[1].

Table 1: Physicochemical Properties of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

PropertyValue
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.09 g/mol
Appearance Typically a yellow to brown solid or oil
CAS Number 1138445-31-9 (example, may vary)
Solubility Soluble in ethyl acetate, dichloromethane, ethanol, acetone; Insoluble in water
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

(Note: Physical properties are based on computed data and typical observations for similar compounds.)

Spectroscopic Characterization (Predicted)

Prior to use, it is crucial to verify the identity and purity of the starting material. Below are the expected spectroscopic signatures for Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.

    • δ 7.6-7.8 ppm (dd, 1H): Aromatic proton ortho to the bromo group.

    • δ 7.4-7.6 ppm (d, 1H): Aromatic proton meta to the nitro group.

    • δ 4.1-4.3 ppm (q, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester.

    • δ 3.9-4.1 ppm (s, 2H): Benzylic protons (-CH₂ CO₂Et).

    • δ 1.2-1.4 ppm (t, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester.[2]

  • IR (ATR):

    • ~1735 cm⁻¹: Strong C=O stretch of the ester.

    • ~1520 cm⁻¹ & ~1340 cm⁻¹: Strong asymmetric and symmetric NO₂ stretches.

    • ~1200 cm⁻¹: C-O stretch of the ester.

  • Mass Spectrometry (ESI+):

    • m/z ~288/290 [M+H]⁺: Isotopic pattern characteristic of a single bromine atom.

    • m/z ~310/312 [M+Na]⁺: Sodium adduct, also showing the bromine isotopic pattern.

Core Application: Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one

The most valuable transformation of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is its conversion into 6-bromo-4-hydroxyquinolin-2(1H)-one via a one-pot reductive cyclization. This process is highly efficient and forms the core of this application note.

Principle of the Reaction

The reaction proceeds through two key mechanistic steps within a single pot:

  • Nitro Group Reduction: A dissolving metal reducing agent, such as iron (Fe) or tin(II) chloride (SnCl₂), reduces the aromatic nitro group to an aniline. This is a six-electron transfer process mediated by the metal in an acidic or protic medium.[3][4]

  • Intramolecular Cyclization: The newly formed nucleophilic amine immediately attacks the proximate electrophilic ester carbonyl. This intramolecular acylation is highly favorable due to the formation of a stable six-membered ring. Subsequent tautomerization of the resulting enol affords the thermodynamically stable 4-hydroxy-2-quinolone product.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product SM Ethyl 2-(5-bromo-2-nitrophenyl)acetate IM Ethyl 2-(2-amino-5-bromophenyl)acetate SM->IM Step 1: Nitro Reduction (e.g., Fe/NH₄Cl or SnCl₂) Prod 6-Bromo-4-hydroxyquinolin-2(1H)-one IM->Prod Step 2: Intramolecular Cyclization (Spontaneous)

Caption: Reaction pathway for the synthesis of the quinolinone scaffold.

Detailed Experimental Protocols

Two robust and widely accepted protocols are presented below. The choice between them often depends on the availability of reagents, desired work-up procedure, and scale of the reaction.

Protocol A: Reductive Cyclization using Iron and Ammonium Chloride

This method is considered a "green" chemistry approach due to the use of inexpensive and non-toxic iron powder.[5]

Table 2: Reagents and Materials for Protocol A

Reagent/MaterialQuantityMoles (equiv.)Purpose
Ethyl 2-(5-bromo-2-nitrophenyl)acetate2.88 g10.0 mmol (1.0)Starting Material
Iron Powder (<325 mesh)2.80 g50.0 mmol (5.0)Reducing Agent
Ammonium Chloride (NH₄Cl)2.67 g50.0 mmol (5.0)Proton Source / Activator
Ethanol (EtOH)40 mL-Solvent
Water (H₂O)10 mL-Co-solvent
Ethyl Acetate (EtOAc)100 mL-Extraction Solvent
Saturated NaHCO₃ solution50 mL-Neutralization
Brine30 mL-Washing
Anhydrous Na₂SO₄ or MgSO₄~5 g-Drying Agent
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-(5-bromo-2-nitrophenyl)acetate (2.88 g, 10.0 mmol), ethanol (40 mL), and water (10 mL).

  • Addition of Reagents: Add ammonium chloride (2.67 g, 50.0 mmol) and iron powder (2.80 g, 50.0 mmol) to the flask. The suspension will be a greyish-yellow color.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material is UV active and will have a higher Rf value than the highly polar product, which often remains near the baseline. The reaction is typically complete within 2-4 hours.

  • Work-up (Filtration): Once the starting material is consumed, allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts.

    • Causality: Celite is a diatomaceous earth that forms a porous filter bed, preventing fine iron particles and iron hydroxides from passing through, which would otherwise complicate the extraction.

  • Work-up (Extraction): Wash the filter cake thoroughly with hot ethanol (~20 mL) and then ethyl acetate (~30 mL). Combine the filtrates and remove the organic solvents under reduced pressure using a rotary evaporator.

  • Work-up (Phase Separation): To the remaining aqueous residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL) and stir. The product may precipitate at this stage. If so, collect it by filtration. If not, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Purification: Combine all organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-bromo-4-hydroxyquinolin-2(1H)-one, is typically obtained as an off-white or pale brown solid and is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from ethanol or acetic acid.[6]

Protocol B: Reductive Cyclization using Tin(II) Chloride Dihydrate

This method is often faster and proceeds under milder temperature conditions, but requires the removal of tin salts during work-up.[4][7]

Table 3: Reagents and Materials for Protocol B

Reagent/MaterialQuantityMoles (equiv.)Purpose
Ethyl 2-(5-bromo-2-nitrophenyl)acetate2.88 g10.0 mmol (1.0)Starting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)11.3 g50.0 mmol (5.0)Reducing Agent
Ethanol (EtOH) or Ethyl Acetate (EtOAc)50 mL-Solvent
Saturated NaHCO₃ solution~150 mL-Neutralization/Precipitation
Ethyl Acetate (EtOAc)100 mL-Extraction Solvent
Brine30 mL-Washing
Anhydrous Na₂SO₄ or MgSO₄~5 g-Drying Agent
  • Setup: In a 250 mL round-bottom flask with a magnetic stirrer, dissolve Ethyl 2-(5-bromo-2-nitrophenyl)acetate (2.88 g, 10.0 mmol) in ethanol (50 mL).

  • Addition of Reductant: Add SnCl₂·2H₂O (11.3 g, 50.0 mmol) to the solution. The addition may be exothermic. If necessary, cool the flask in a water bath.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60°C.

  • Monitoring: Monitor the reaction by TLC as described in Protocol A. The reaction is typically complete in 1-3 hours.

  • Work-up (Quenching): Once complete, cool the reaction to room temperature and pour it slowly into a beaker containing ice water (~100 mL).

  • Work-up (Basification): Carefully add saturated sodium bicarbonate solution portion-wise until the pH of the solution is ~8. This will precipitate tin hydroxides.

    • Causality: Basification is critical to neutralize the acidic reaction mixture and precipitate insoluble tin(IV) hydroxide (Sn(OH)₄), which can then be removed by filtration.

  • Work-up (Filtration & Extraction): Stir the resulting thick white suspension for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL). Transfer the combined filtrate to a separatory funnel.

  • Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Recrystallize as needed.

Workflow & Product Confirmation

The entire process from starting material to purified product can be visualized as a clear workflow.

G Start Weigh Starting Material (Ethyl 2-(5-bromo-2-nitrophenyl)acetate) Setup Set up Reaction Flask (Add SM, Solvent, Reagents) Start->Setup React Heat to Reflux / Stir (2-4 hours) Setup->React Monitor Monitor by TLC React->Monitor Check for SM consumption Monitor->React Incomplete Workup Cool & Filter (Remove Metal Salts via Celite) Monitor->Workup Complete Extract Solvent Extraction & Neutralization Workup->Extract Purify Concentrate & Recrystallize Extract->Purify Analyze Characterize Product (NMR, MS, IR, MP) Purify->Analyze

Caption: Experimental workflow for quinolinone synthesis.

Characterization of 6-Bromo-4-hydroxyquinolin-2(1H)-one
  • Appearance: Off-white to light brown solid.

  • Melting Point: >300 °C (decomposes).

  • ¹H NMR (in DMSO-d₆, 400 MHz):

    • δ ~11.0-11.5 ppm (br s, 2H): Two exchangeable protons (N-H and O-H).

    • δ ~7.8-8.0 ppm (d, 1H): Aromatic proton (H-5).

    • δ ~7.4-7.6 ppm (dd, 1H): Aromatic proton (H-7).

    • δ ~7.2-7.4 ppm (d, 1H): Aromatic proton (H-8).

    • δ ~5.8 ppm (s, 1H): Vinylic proton (H-3).

  • Mass Spectrometry (ESI-):

    • m/z ~238/240 [M-H]⁻: Isotopic pattern for one bromine atom confirms the product.[8]

Broader Applications & Future Directions

While the synthesis of the quinolinone core is the primary application, the functionality of Ethyl 2-(5-bromo-2-nitrophenyl)acetate allows for other synthetic routes. The bromo-substituent, in particular, is a key feature for diversification. After the formation of the quinolinone ring, this site can be functionalized using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append different aryl, alkyl, or amino groups, enabling the rapid exploration of chemical space for drug discovery programs.

References

  • ResearchGate. (2019). Best Procedure to reduce Nitro to amine is Fe with Aqueous NH4Cl in ethanol. Available at: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • PubChem. Ethyl 2-(2-amino-5-bromo-3-nitrophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl 2-(5-fluoro-2-nitrophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl 2-bromo-2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available at: [Link]

  • ResearchGate. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Available at: [Link]

  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Available at: [Link]

  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Available at: [Link]

  • Szychta, Z. & Czarnomysy, R. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 229. Available at: [Link]

  • YouTube. (2021). NMR spectrum of ethyl acetate. Available at: [Link]

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Application Notes & Protocols: Ethyl 2-(5-bromo-2-nitrophenyl)acetate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a highly versatile and pivotal building block in modern synthetic organic chemistry. Its unique trifunctional nature—an active methylene group, a reducible nitro group, and a synthetically malleable bromide—provides chemists with a powerful tool for the construction of a diverse array of complex heterocyclic scaffolds. This guide offers an in-depth exploration of its application, focusing on the synthesis of indoles and quinolines, which are core structures in numerous pharmaceuticals and biologically active compounds. We provide detailed, field-proven protocols, mechanistic insights, and troubleshooting advice to enable researchers to effectively leverage this key intermediate in their synthetic campaigns.

Introduction: The Strategic Value of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

The strategic placement of three distinct functional groups on a simple benzene ring makes Ethyl 2-(5-bromo-2-nitrophenyl)acetate an intermediate of significant value.

  • The Nitro Group (-NO₂): Primarily serves as a masked amino group. Its reduction is often the key step that initiates intramolecular cyclization, leading to the formation of nitrogen-containing heterocycles.

  • The Ethyl Acetate Moiety (-CH₂COOEt): The α-protons are acidic and the carbonyl group is electrophilic, enabling a variety of classical condensation and cyclization reactions. This group directly participates in forming the new heterocyclic ring.

  • The Bromo Group (-Br): A crucial handle for late-stage functionalization. It allows for the introduction of diverse substituents via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing access to a vast chemical space for drug discovery and materials science.

This combination allows for a modular and convergent approach to complex heterocyclic targets. The initial ring system can be constructed via the nitro and acetate groups, followed by diversification using the bromide.

Physicochemical Data and Synthesis of the Starting Material

A reliable synthesis of the title compound is a prerequisite for its application. The most common route involves the nucleophilic aromatic substitution of a suitable precursor like 5-bromo-2-fluoronitrobenzene.

PropertyValue
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 292.09 g/mol
Appearance Typically a yellow solid or oil
CAS Number 1345472-13-6
Protocol 2.1: Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

This protocol is adapted from established procedures involving the reaction of 5-bromo-2-fluoronitrobenzene with diethyl malonate.

Materials:

  • 5-Bromo-2-fluoronitrobenzene

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of diethyl malonate (1.2 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Slowly add 5-bromo-2-fluoronitrobenzene (1.0 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude diethyl 2-(5-bromo-2-nitrophenyl)malonate is then subjected to decarboxylation.

  • Heat the crude malonate derivative in a suitable solvent (e.g., DMSO with a catalytic amount of water) at ~150-160 °C until CO₂ evolution ceases.

  • After cooling, perform a standard aqueous workup and extract with ethyl acetate.

  • Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Core Application I: Synthesis of 5-Bromo-2-Indolecarboxylates

One of the most powerful applications of this reagent is in the synthesis of indoles via reductive cyclization, a pathway reminiscent of the Leimgruber-Batcho indole synthesis.[1][2][3] This transformation is foundational for accessing a wide variety of indole-based drugs and natural products.[4]

Mechanism: Reductive Cyclization

The core of this synthesis involves two key steps:

  • Reduction: The nitro group is reduced to an aniline derivative. Common reducing agents include catalytic hydrogenation (H₂/Pd-C), iron powder in acetic acid (Fe/AcOH), or sodium dithionite (Na₂S₂O₄).

  • Cyclization: The newly formed amino group performs an intramolecular nucleophilic attack on the ester carbonyl, followed by dehydration to form the indole ring.

Caption: Reductive cyclization workflow for indole synthesis.

Protocol 3.1: Catalytic Hydrogenation Route

This is often the cleanest method, yielding high-purity products.

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon is sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The crude product, Ethyl 5-bromo-1H-indole-2-carboxylate, is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography.

Core Application II: Synthesis of Quinolone Derivatives

By modifying the reaction conditions, the same precursor can be directed towards the synthesis of quinolone scaffolds, which are prevalent in antibacterial agents.[5][6] This typically involves a reductive cyclization followed by oxidation or rearrangement.

Mechanism: Friedländer-type Annulation Pathway

While not a direct Friedländer synthesis, a related pathway can be envisioned. After reduction of the nitro group, the resulting aniline can react with a suitable 1,3-dicarbonyl equivalent or undergo self-condensation under specific conditions to form the quinolone core. A more direct route involves the reduction to the aniline, which is then reacted with an α,β-unsaturated carbonyl compound.

Caption: General workflow for quinolone synthesis.

Protocol 4.1: Two-Step Synthesis of a 6-Bromo-2-methyl-4-quinolone Derivative

This protocol first generates the aniline intermediate, which is then cyclized using a β-ketoester in a Conrad-Limpach-type reaction.

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetoacetate

  • Dowtherm A or Diphenyl ether (high-boiling solvent)

Procedure: Step A: Reduction to Aniline

  • Suspend Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq.) in a mixture of glacial acetic acid and water.

  • Heat the mixture to 60-70 °C and add iron powder (3-5 eq.) portion-wise, controlling any exotherm.

  • Stir vigorously for 1-2 hours after the addition is complete. Monitor by TLC.

  • Cool the reaction, dilute with water, and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield crude Ethyl 2-(2-amino-5-bromophenyl)acetate.

Step B: Cyclization to Quinolone

  • Mix the crude aniline from Step A (1.0 eq.) with ethyl acetoacetate (1.1 eq.).

  • Heat the mixture at 140-150 °C for 1-2 hours to form the intermediate enamine, distilling off the ethanol and water formed.

  • Add the resulting crude enamine to a high-boiling solvent like Dowtherm A, preheated to 250 °C.

  • Maintain the temperature for 15-30 minutes to effect the cyclization.

  • Cool the mixture and dilute with hexane to precipitate the product.

  • Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the 6-bromo-2-methyl-4-quinolone derivative.

Advanced Applications: The Bromo Group as a Synthetic Handle

The true synthetic power of the resulting bromo-substituted heterocycles lies in their capacity for further elaboration via cross-coupling chemistry. This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds (biaryls, etc.).

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds (alkynylated heterocycles).

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

Troubleshooting and Safety

  • Incomplete Nitro Reduction: If the reduction step stalls, particularly with catalytic hydrogenation, the catalyst may be poisoned. Filter and add fresh catalyst. For chemical reductions (Fe/AcOH), ensure the iron powder is activated and the reaction is sufficiently heated.

  • Low Cyclization Yields: For the indole synthesis, ensure the reaction medium is neutral or slightly acidic during cyclization. For the quinolone synthesis, high temperatures are critical; ensure your solvent and apparatus can safely reach and maintain >240 °C.

  • Safety: 2-Nitrophenylacetate derivatives are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Nitroaromatic compounds can be energetic; avoid excessive heat or shock. All reactions, especially hydrogenations and those at high temperatures, should be conducted in a well-ventilated fume hood.

References

  • Gong, J., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15693–15702. [Link][7][8]

  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link][1]

  • Al-Ostath, S., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. National Institutes of Health. [Link][5]

  • Clark, R. D., & Repke, D. B. (n.d.). The Leimgruber-Batcho Indole Synthesis. Semantic Scholar. [Link][2]

  • International Journal of Advanced Research. (2024). A Concise, Fast, and Efficient One-Pot Synthesis of Substituted Indoles via Leimgruber-Batcho Reaction. IJAR. [Link][3]

  • Hegedus, L. S. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link][4]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. . [Link][6]

Sources

Ethyl 2-(5-bromo-2-nitrophenyl)acetate: A Linchpin in the Synthesis of Anxiolytic Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and drug development professionals on the applications and synthetic protocols involving the versatile building block, Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a highly functionalized aromatic compound that has garnered significant interest in medicinal chemistry as a pivotal intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines. Its strategic placement of a bromine atom, a nitro group, and an ethyl acetate moiety provides a rich chemical scaffold for the construction of complex heterocyclic systems. This guide offers a comprehensive overview of its synthesis, key reactions, and detailed protocols for its application in the development of therapeutic agents.

Core Characteristics and Synthetic Viability

The utility of Ethyl 2-(5-bromo-2-nitrophenyl)acetate as a building block stems from the distinct reactivity of its functional groups. The nitro group can be readily reduced to an amine, which is a key step in the formation of heterocyclic rings. The bromine atom offers a site for cross-coupling reactions or can be retained in the final molecule, often contributing to the pharmacological activity. The ethyl acetate group provides a handle for various chemical transformations, including cyclization reactions to form lactam rings, a common feature in many benzodiazepines.

A plausible synthetic route to the precursor, 2-(5-bromo-2-nitrophenyl)acetic acid, starts from the commercially available 4-bromo-2-nitrotoluene. A Chinese patent describes a method for synthesizing 4-bromo-2-nitrophenylacetic acid from 4-bromo-2-nitrochlorotoluene, which can be obtained from the corresponding toluene derivative[1]. The synthesis involves the reaction with sodium metal in an organic solvent to form a benzyl sodium intermediate, which is then carboxylated using carbon dioxide[1]. The resulting carboxylic acid can then be esterified to yield Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Table 1: Physicochemical Properties of Ethyl 2-(5-bromo-2-nitrophenyl)acetate and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 2-(5-bromo-2-nitrophenyl)acetateC₁₀H₁₀BrNO₄288.09Not specified
2-(5-bromo-2-nitrophenyl)acetic acidC₈H₆BrNO₄260.04Not specified
PhenazepamC₁₅H₁₀BrClN₂O349.61Crystalline solid

Application in the Synthesis of Phenazepam

One of the most significant applications of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is as a precursor in the synthesis of Phenazepam, a potent benzodiazepine drug with anxiolytic, anticonvulsant, and hypnotic properties. The synthesis of Phenazepam from this building block involves a multi-step process that highlights the versatility of the starting material.

A crucial intermediate in the synthesis of Phenazepam is 2-amino-5-bromo-2'-chlorobenzophenone[2][3]. The conversion of Ethyl 2-(5-bromo-2-nitrophenyl)acetate to this key intermediate is a critical transformation.

Synthetic Workflow: From Building Block to Active Pharmaceutical Ingredient

Caption: Synthetic pathway from Ethyl 2-(5-bromo-2-nitrophenyl)acetate to Phenazepam.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(5-bromo-2-nitrophenyl)acetic acid

This protocol is adapted from a patented method for a similar compound[1].

Materials:

  • 4-bromo-2-nitrobenzyl bromide

  • Sodium cyanide

  • Ethanol

  • Sulfuric acid

  • Water

  • Diethyl ether

Procedure:

  • Cyanation: A solution of 4-bromo-2-nitrobenzyl bromide in ethanol is treated with a solution of sodium cyanide in water. The reaction mixture is heated at reflux for several hours.

  • Hydrolysis: After cooling, the reaction mixture is concentrated under reduced pressure. Concentrated sulfuric acid is added, and the mixture is heated at reflux to hydrolyze the nitrile to a carboxylic acid.

  • Work-up: The reaction mixture is poured onto ice, and the precipitated solid is collected by filtration. The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

Protocol 2: Esterification to Ethyl 2-(5-bromo-2-nitrophenyl)acetate

This is a general esterification procedure.

Materials:

  • 2-(5-bromo-2-nitrophenyl)acetic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-(5-bromo-2-nitrophenyl)acetic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is heated at reflux for several hours.

  • The excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl ester. Purification can be achieved by column chromatography on silica gel.

Protocol 3: Synthesis of Phenazepam from 2-amino-5-bromo-2'-chlorobenzophenone

This protocol is based on established methods for benzodiazepine synthesis[4].

Materials:

  • 2-amino-5-bromo-2'-chlorobenzophenone[2][3]

  • Aminoacetic acid ethyl ester hydrochloride (glycine ethyl ester hydrochloride)

  • Pyridine

  • Hydrochloric acid

Procedure:

  • Amidation: A mixture of 2-amino-5-bromo-2'-chlorobenzophenone and aminoacetic acid ethyl ester hydrochloride in pyridine is heated.

  • Cyclization: The resulting intermediate is then treated with a strong acid, such as hydrochloric acid, to induce cyclization to the benzodiazepine ring system.

  • Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices

  • Reduction of the Nitro Group: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method, but can sometimes be slow. Metal/acid combinations like tin(II) chloride in hydrochloric acid are often more rapid and efficient for this type of transformation.

  • Friedel-Crafts Acylation: The introduction of the 2-chlorobenzoyl group is a key step. This is typically achieved through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst. The amino group of the starting material needs to be appropriately protected before this step.

  • Cyclization to Benzodiazepine: The final ring closure is often acid-catalyzed and involves the intramolecular condensation of the amino group with an ester or another suitable carbonyl precursor. The choice of acid and solvent can significantly impact the yield and purity of the final product.

Future Perspectives

The synthetic versatility of Ethyl 2-(5-bromo-2-nitrophenyl)acetate extends beyond the synthesis of Phenazepam. Its reactive handles allow for the exploration of a wide range of other heterocyclic scaffolds with potential therapeutic applications. Researchers can leverage the bromine atom for palladium-catalyzed cross-coupling reactions to introduce diverse substituents, and the nitro and ester groups can be manipulated to construct various nitrogen-containing heterocycles. This makes Ethyl 2-(5-bromo-2-nitrophenyl)acetate a valuable starting point for the discovery of new drug candidates.

References

Sources

Application Notes and Protocols: Exploring the Reactivity of Ethyl 2-(5-bromo-2-nitrophenyl)acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a versatile synthetic intermediate, poised for a variety of chemical transformations. Its structure incorporates several reactive sites, making it a valuable building block in medicinal chemistry and materials science. This compound is particularly interesting due to the electronic interplay between the electron-withdrawing nitro group and the bromo substituent on the aromatic ring, which significantly influences its reactivity. This, coupled with the reactive ester functionality and the acidic benzylic protons, allows for a diverse range of reactions. This application note provides a detailed exploration of the reaction mechanisms of ethyl 2-(5-bromo-2-nitrophenyl)acetate with various nucleophiles, offering insights into its synthetic utility and providing detailed protocols for key transformations. This molecule serves as a precursor for the synthesis of various heterocyclic compounds, including benzodiazepines, which are a class of psychoactive drugs.

Chemical Reactivity Overview

The reactivity of ethyl 2-(5-bromo-2-nitrophenyl)acetate can be categorized into three main areas:

  • Nucleophilic Aromatic Substitution (SNAr) at the C-Br bond. The strong electron-withdrawing effect of the ortho-nitro group activates the aryl halide for substitution.[1]

  • Reactions involving the ester group , such as hydrolysis.

  • Transformations of the nitro group , primarily reduction to an amine, which opens up further synthetic pathways.

This guide will delve into the mechanisms and provide practical protocols for each of these reaction types.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a nitro group ortho to the bromine atom makes the aromatic ring electron-deficient and highly susceptible to nucleophilic attack. This activation is crucial for the success of SNAr reactions.[2]

Mechanism of SNAr

The SNAr mechanism is a two-step process:

  • Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[1] The negative charge is delocalized onto the nitro group, which stabilizes this intermediate.[2]

  • Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion.[1]

dot graph S_NAr_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Substrate [label="Ethyl 2-(5-bromo-2-nitrophenyl)acetate"]; Nucleophile [label="Nucleophile (Nu⁻)"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product"]; LeavingGroup [label="Bromide Ion (Br⁻)"];

Substrate -> Intermediate [label="Attack at C-Br"]; Nucleophile -> Intermediate; Intermediate -> Product [label="Loss of Br⁻"]; Intermediate -> LeavingGroup [style=dotted]; } dot Caption: Generalized workflow for the SNAr reaction.

Protocol 1: O-Arylation with Phenoxides

This protocol describes the synthesis of a diaryl ether, a common structural motif in many biologically active molecules.

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the substituted phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.4 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 mmol) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation for N-Arylation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds. This is particularly useful for less reactive nucleophiles.[3]

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • Amine (e.g., morpholine)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvents like N-methylpyrrolidone.[4]

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMF (5 mL) and heat the mixture to 120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC. The reaction may require several hours to reach completion.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

ReactionNucleophileCatalystTemperature (°C)Solvent
O-ArylationPhenoxideNone (Base-mediated)80DMF
N-ArylationAmineCuI120DMF

Part 2: Reactions at the Ester Functional Group

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[5][6] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is then deprotonated by the base to form a carboxylate salt.[6][7]

dot graph Saponification_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Ester [label="Ethyl Ester"]; Hydroxide [label="Hydroxide (OH⁻)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylic_Acid [label="Carboxylic Acid"]; Ethoxide [label="Ethoxide (EtO⁻)"]; Carboxylate [label="Carboxylate Salt"]; Ethanol [label="Ethanol"];

Ester -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; Hydroxide -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Carboxylic_Acid [label="Elimination"]; Tetrahedral_Intermediate -> Ethoxide [style=dotted]; Carboxylic_Acid -> Carboxylate [label="Deprotonation by OH⁻"]; Ethoxide -> Ethanol [label="Protonation"]; } dot Caption: Mechanism of base-catalyzed ester hydrolysis.

Protocol 3: Basic Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 mmol) in ethanol (10 mL).

  • Add a solution of NaOH (2.0 mmol) in water (5 mL).

  • Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the carboxylic acid.

Part 3: Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a key transformation that opens up a wide array of subsequent chemical modifications. Sodium dithionite is a mild and effective reagent for this purpose.[8][9]

Mechanism of Nitro Group Reduction

The reduction of a nitro group to an amine by sodium dithionite involves a series of electron and proton transfers. The exact mechanism is complex and can proceed through various intermediates, such as nitroso and hydroxylamine species.[10]

Protocol 4: Reduction of the Nitro Group to an Amine

This protocol is foundational for the synthesis of many nitrogen-containing heterocycles, including benzodiazepines.[11][12][13]

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Heat the mixture to reflux.

  • Add sodium dithionite (4.0-5.0 mmol) portion-wise over 30 minutes. The reaction is often exothermic.

  • Continue refluxing and monitor the reaction by TLC. The disappearance of the starting material and the formation of the more polar amine product can be observed.

  • Once the reaction is complete, cool the mixture and remove the ethanol in vacuo.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude amine.

  • Purify by column chromatography if necessary.

ReactionReagentSolventKey Transformation
Basic HydrolysisNaOHEthanol/WaterEster to Carboxylic Acid
Nitro ReductionNa₂S₂O₄Ethanol/WaterNitro to Amine

Conclusion

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a highly functionalized molecule with multiple reactive centers. The protocols and mechanistic discussions provided herein demonstrate its utility as a versatile starting material for a range of chemical transformations. By carefully selecting reagents and reaction conditions, researchers can selectively target the aryl bromide for substitution, hydrolyze the ester, or reduce the nitro group, enabling the synthesis of complex molecular architectures for drug discovery and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2018). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones. Retrieved from [Link]

  • Indian Academy of Sciences. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubMed Central. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved from [Link]

  • ResearchGate. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]

  • ACS Publications. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • YouTube. (2019). Base Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US5466799A - Synthesis of benzodiazepines.
  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (2020). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.
  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate. Retrieved from [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Scientific & Academic Publishing. (2015). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Retrieved from [Link]

Sources

Ethyl 2-(5-bromo-2-nitrophenyl)acetate: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the relentless pursuit of novel and effective crop protection agents, the strategic design of synthetic intermediates is paramount. Ethyl 2-(5-bromo-2-nitrophenyl)acetate emerges as a molecule of significant interest, embodying a unique convergence of reactive functionalities poised for exploitation in agrochemical development. While not a commercialized agrochemical in its own right, its true value lies in its potential as a versatile scaffold for the synthesis of a new generation of herbicides, fungicides, and insecticides.

This technical guide provides an in-depth exploration of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, detailing its synthesis, chemical characteristics, and, most importantly, its strategic application in the discovery of novel agrochemicals. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of agricultural chemistry.

The core of this molecule's potential resides in its distinct structural motifs:

  • The Nitroaromatic System: Nitroaromatic compounds are foundational intermediates in the chemical industry, pivotal for producing a wide array of products including dyes, polymers, and, critically, pesticides.[1][2] The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amine, a key functional group in a multitude of bioactive molecules.

  • The Bromine Substituent: The bromine atom serves as an excellent synthetic handle. It is a versatile leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures such as phenylpyridines, which are known to possess potent herbicidal activity.[3][4]

  • The Phenylacetate Moiety: The ethyl phenylacetate group is a common structural feature in various biologically active compounds. For instance, aryloxyacetic acid derivatives are a well-established class of herbicides.[5] This side chain offers multiple points for further chemical modification.

This guide will illuminate the pathways from this central intermediate to potentially potent agrochemical candidates, grounded in established structure-activity relationships and synthetic methodologies.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is crucial for its effective use in synthesis and for predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₄Calculated
Molecular Weight 288.09 g/mol Calculated
Appearance Expected to be a crystalline solid or oilInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) and poorly soluble in water.Inferred from structure

Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate: A Detailed Protocol

The synthesis of the title compound can be achieved through a reliable and scalable multi-step process, starting from commercially available materials. The following protocol is a representative procedure based on established organic chemistry principles.

Experimental Workflow: Synthesis of the Target Intermediate

G A 4-Bromoaniline B Sandmeyer Reaction (NaNO₂, HBr, CuBr) A->B Diazotization C 1,4-Dibromobenzene B->C Substitution D 1,4-Dibromobenzene E Nitrating Mixture (HNO₃, H₂SO₄) D->E Electrophilic Aromatic Substitution F 1,4-Dibromo-2-nitrobenzene E->F G 1,4-Dibromo-2-nitrobenzene I Ethyl 2-(5-bromo-2-nitrophenyl)acetate G->I H Ethyl Acetate Enolate Equivalent (e.g., Reformatsky or Negishi Coupling) H->I

Caption: Synthetic pathway for Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Protocol 1: Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Rationale: This protocol employs a robust palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis, to introduce the ethyl acetate moiety. The choice of starting material, 1,4-dibromo-2-nitrobenzene, allows for selective reaction at the more activated bromine position ortho to the nitro group.

Materials:

  • 1,4-Dibromo-2-nitrobenzene

  • Zinc dust, activated

  • Ethyl bromoacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of the Reformatsky Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add activated zinc dust (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve ethyl bromoacetate (1.1 eq) in anhydrous THF and add it dropwise to the zinc suspension.

    • Gently heat the mixture to initiate the reaction (exotherm may be observed). Maintain a gentle reflux until most of the zinc has been consumed. Cool the resulting murky grey solution to room temperature.

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve 1,4-dibromo-2-nitrobenzene (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq) in anhydrous THF.

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until a homogeneous solution is formed.

    • Transfer the prepared Reformatsky reagent to the dropping funnel and add it dropwise to the palladium catalyst mixture over 30 minutes.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic ethyl ester signals and the aromatic splitting pattern will confirm the structure.

Application in Agrochemical Synthesis: Strategic Pathways

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a versatile intermediate from which a diverse library of potential agrochemicals can be synthesized. The following sections outline key strategic transformations and provide example protocols.

Pathway A: Synthesis of Herbicidal Phenylpyridine Derivatives

Rationale: Phenylpyridines are a known class of herbicides that act by inhibiting the protoporphyrinogen-IX-oxidase (PPO) enzyme.[3] The bromo-substituent on our intermediate is perfectly positioned for a Suzuki cross-coupling reaction to construct the core phenylpyridine scaffold.

G A Ethyl 2-(5-bromo-2-nitrophenyl)acetate C Suzuki Coupling (Pd catalyst, base) A->C B Pyridine-boronic acid derivative B->C D Phenylpyridine intermediate C->D E Nitro Group Reduction (e.g., Fe/HCl or H₂, Pd/C) D->E F Aminophenylpyridine derivative E->F G Further Derivatization (e.g., cyclization, acylation) F->G H Potential Herbicidal Compounds G->H

Caption: Pathway to potential herbicides via Suzuki coupling.

Protocol 2: Suzuki Coupling for Phenylpyridine Synthesis

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq)

  • A suitable pyridine-boronic acid or ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Toluene and Ethanol

Procedure:

  • To a round-bottom flask, add Ethyl 2-(5-bromo-2-nitrophenyl)acetate, the pyridine-boronic acid, and Pd(PPh₃)₄.

  • Add a 3:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add the 2 M Na₂CO₃ solution and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the phenylpyridine product.

Pathway B: Synthesis of Fungicidal Heterocyclic Scaffolds

Rationale: The reduction of the nitro group to an amine unlocks a plethora of cyclization reactions. The resulting 2-amino-5-bromophenylacetate can be converted into various heterocyclic systems known to possess fungicidal activity, such as benzoxazinones or quinoxalinones. The antifungal activity of nitroaromatic compounds is also well-documented, often attributed to interactions with essential fungal enzymes.[1][6][7]

G A Ethyl 2-(5-bromo-2-nitrophenyl)acetate B Reduction of Nitro Group (e.g., SnCl₂/HCl or Fe/NH₄Cl) A->B C Ethyl 2-(2-amino-5-bromophenyl)acetate B->C E Intramolecular Cyclization C->E D Cyclization Reagent (e.g., Phosgene, Triphosgene, Chloroacetyl chloride) D->E F Benzoxazinone / Quinoxalinone Core E->F G Potential Fungicidal Compounds F->G

Caption: Pathway to potential fungicides via nitro reduction and cyclization.

Protocol 3: Reductive Cyclization to a Benzoxazinone Core

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (0.2 eq)

  • Ethanol and Water

  • Triphosgene (0.4 eq)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Nitro Reduction:

    • Suspend Ethyl 2-(5-bromo-2-nitrophenyl)acetate in a mixture of ethanol and water (e.g., 4:1).

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux and stir vigorously. Monitor the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol.

    • Concentrate the filtrate to obtain the crude Ethyl 2-(2-amino-5-bromophenyl)acetate. This can often be used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude amine in anhydrous DCM and cool to 0 °C.

    • Add pyridine (2.0 eq).

    • In a separate flask, dissolve triphosgene in DCM and add this solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography or recrystallization to yield the benzoxazinone derivative.

Conclusion and Future Outlook

Ethyl 2-(5-bromo-2-nitrophenyl)acetate represents a strategically designed platform for the synthesis of novel agrochemicals. Its multifunctional nature allows for divergent synthetic pathways leading to compounds with potential herbicidal, fungicidal, and insecticidal properties. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the chemical space around this versatile intermediate. By leveraging established bioisosteric replacements and structure-activity relationship data from related chemical classes, the probability of discovering next-generation crop protection solutions from this scaffold is significantly enhanced. The true potential of Ethyl 2-(5-bromo-2-nitrophenyl)acetate lies not in its own activity, but in the diverse and potent molecules it can help create.

References

  • Yu, H., Yang, H., Cui, D., Lv, L., & Li, B. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718-11726. [Link]

  • Spain, J. C., & Nishino, S. F. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 64(3), 510-532. [Link]

  • Adsul, V. B., Gholave, A. R., & Salunkhe, R. B. (2022). Insecticidal Activity of Aromatic Bromo Compound from Ipomoea Carnea. Der Pharma Chemica, 14(4), 8-11. [Link]

  • Noriega-López, S., Cardoso-Ortiz, J., Cuevas-Acuña, M. D. R., & Flores de la Torre, J. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Schäfer, P., Hamprecht, G., Puhl, M., Westphalen, K. O., & Zagar, C. (2003). Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. CHIMIA, 57(11), 715-720. [Link]

  • Turovskii, I. V., Beresneva, T. P., & Turovskaya, M. K. (2000). Determination of organophosphorus aromatic nitro insecticides and p-nitrophenol by microbial-cell respiratory activity. Applied Biochemistry and Microbiology, 36, 419-422. [Link]

  • Wang, F., Li, Y., Xing, Z., Wang, M., & Yang, S. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6264. [Link]

  • Nascimento, L. G. D., Morais, M. C. D., Júnior, J. K. D. O., Lima, E. D. O., & de Sousa, D. P. (2023). Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species. Journal of Chemistry. [Link]

  • Qurban, N., Shahid, K., Riaz, J., Waseem, A., & Batool, R. (2020). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Pakistan Journal of Pharmaceutical Sciences, 33(4), 1451-1458. [Link]

  • Wang, C., Liu, Y., Liu, Y., Li, Y., & Ma, Y. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 630-639. [Link]

  • Haigler, B. E., Nishino, S. F., & Spain, J. C. (1994). Biodegradation of nitroaromatic compounds. Bioremediation of chlorinated and polycyclic aromatic hydrocarbon compounds, 221-230. [Link]

  • Cuevas-Acuña, M. d. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3639. [Link]

  • Kłys, A., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(15), 8537. [Link]

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Step-by-step synthesis of derivatives from "Ethyl 2-(5-bromo-2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of valuable heterocyclic derivatives starting from ethyl 2-(5-bromo-2-nitrophenyl)acetate. This versatile starting material serves as a linchpin for the construction of quinolinone and quinolone scaffolds, which are privileged structures in medicinal chemistry. We will delve into the strategic considerations behind key synthetic transformations, including nitro group reduction and subsequent cyclization reactions. Detailed, step-by-step protocols for the synthesis of key intermediates and final products are provided, alongside mechanistic insights and characterization data.

Introduction: The Strategic Importance of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a readily accessible substituted phenylacetate derivative. Its true synthetic utility lies in the orthogonal reactivity of its functional groups: the nitro group, which can be selectively reduced to an amine, and the active methylene group, which can participate in cyclization reactions. The presence of a bromine atom on the aromatic ring provides a handle for further functionalization via cross-coupling reactions, making this starting material a powerful platform for generating diverse molecular libraries for drug discovery programs. The quinoline and quinolone moieties, in particular, are core components of numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.

Synthetic Strategy Overview

The overarching synthetic strategy involves a two-step sequence:

  • Reduction of the Nitro Group: The selective reduction of the aromatic nitro group to an amine is the pivotal first step, unmasking the nucleophilic character of the nitrogen atom.

  • Intramolecular Cyclization: The newly formed amino group then participates in an intramolecular cyclization with the ester functionality, leading to the formation of the desired heterocyclic ring system.

This guide will focus on two primary pathways originating from the key intermediate, ethyl 2-(2-amino-5-bromophenyl)acetate.

Synthetic_Overview A Ethyl 2-(5-bromo-2-nitrophenyl)acetate B Ethyl 2-(2-amino-5-bromophenyl)acetate A->B Reduction C 6-Bromo-4-hydroxyquinolin-2(1H)-one B->C Intramolecular Cyclization D Substituted Quinolones B->D Palladium-Catalyzed Annulation Quinolinone_Synthesis A Ethyl 2-(5-bromo-2-nitrophenyl)acetate B Iron, Acetic Acid A->B C 6-Bromo-4-hydroxyquinolin-2(1H)-one B->C Reductive Cyclization (One-Pot) Quinolone_Synthesis A Ethyl 2-(2-amino-5-bromophenyl)acetate D 4-Substituted 6-Bromo-2-quinolone A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) co-catalyst, Base C->D

The Strategic Utility of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the strategic incorporation of halogenated and nitro-functionalized aromatic scaffolds is a cornerstone of modern drug design. Ethyl 2-(5-bromo-2-nitrophenyl)acetate emerges as a highly valuable, yet specialized, intermediate. Its unique substitution pattern—a bromine atom, a nitro group, and an ethyl acetate moiety on a phenyl ring—renders it a trifunctionalized building block ripe for the orchestrated construction of complex heterocyclic systems. The electron-withdrawing nature of the nitro group activates the molecule for nucleophilic aromatic substitution, while its subsequent reduction to an amine provides a nucleophilic center for intramolecular cyclization. The bromo substituent offers a handle for further molecular elaboration through cross-coupling reactions, and the ethyl acetate provides the necessary carbon framework for the formation of a heterocyclic ring.

This guide provides an in-depth exploration of the applications of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in medicinal chemistry, with a primary focus on its pivotal role in the synthesis of 1,4-benzodiazepine-2-ones, a class of compounds renowned for their diverse pharmacological activities. We will delve into the synthetic rationale, provide detailed, field-proven protocols, and discuss the mechanistic underpinnings of the key transformations.

Core Application: A Gateway to 7-Bromo-1,4-benzodiazepin-2-ones

The most prominent application of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is as a key precursor in the synthesis of 7-bromo-1,4-benzodiazepin-2-ones. This class of compounds is of significant interest due to the prevalence of the benzodiazepine core in drugs targeting the central nervous system (CNS), exhibiting anxiolytic, anticonvulsant, and sedative properties. The 7-bromo substituent is a common feature in several pharmacologically active benzodiazepines, influencing their metabolic stability and receptor binding affinity.

The synthetic strategy is a logical and elegant sequence of reactions that leverages the inherent reactivity of the starting material. The general workflow involves two key steps:

  • Reduction of the Nitro Group: The ortho-nitro group is selectively reduced to an amine, unveiling a nucleophilic center positioned for intramolecular reaction.

  • Intramolecular Cyclization: The newly formed amine undergoes a spontaneous or catalyzed intramolecular amidation with the ethyl ester, leading to the formation of the seven-membered diazepine ring.

This synthetic pathway is a classic example of how a carefully designed starting material can streamline the synthesis of a complex heterocyclic scaffold.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Synthesis of the Precursor - Ethyl 2-(5-bromo-2-nitrophenyl)acetate

While Ethyl 2-(5-bromo-2-nitrophenyl)acetate is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common route involves the nitration of a suitable phenylacetate precursor.

Reaction Scheme:

Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate start Ethyl 2-(3-bromophenyl)acetate reagents HNO3 / H2SO4 product Ethyl 2-(5-bromo-2-nitrophenyl)acetate reagents->product Nitration

Caption: Synthesis of the title compound via nitration.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 2-(3-bromophenyl)acetate18697-39-7243.0910.0 g (41.1 mmol)
Fuming Nitric Acid (90%)7697-37-263.015.0 mL
Concentrated Sulfuric Acid (98%)7664-93-998.0820.0 mL
Dichloromethane (DCM)75-09-284.93100 mL
Saturated Sodium Bicarbonate SolutionN/AN/A50 mL
Anhydrous Magnesium Sulfate7487-88-9120.375.0 g

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (20.0 mL) and cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add Ethyl 2-(3-bromophenyl)acetate (10.0 g, 41.1 mmol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Charge the dropping funnel with fuming nitric acid (5.0 mL). Add the nitric acid dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (ca. 200 g) with stirring. A yellow solid will precipitate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford Ethyl 2-(5-bromo-2-nitrophenyl)acetate as a pale yellow solid.

Expected Yield: 75-85%

Rationale for Experimental Choices:

  • Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Work-up with Ice: Quenching the reaction with ice serves to dilute the strong acid and precipitate the organic product, which is insoluble in the aqueous medium.

Protocol 2: Reductive Cyclization to 7-Bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol details the key transformation of Ethyl 2-(5-bromo-2-nitrophenyl)acetate into the benzodiazepine scaffold. The reduction of the nitro group and subsequent intramolecular cyclization are often performed in a one-pot fashion.

Reaction Scheme:

Reductive Cyclization start Ethyl 2-(5-bromo-2-nitrophenyl)acetate reagents Fe / NH4Cl or H2 / Pd-C intermediate Ethyl 2-(2-amino-5-bromophenyl)acetate reagents->intermediate Reduction product 7-Bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one intermediate->product Intramolecular Cyclization

Caption: Key reductive cyclization step.

Method A: Iron in the presence of Ammonium Chloride

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 2-(5-bromo-2-nitrophenyl)acetate199328-35-3288.105.0 g (17.4 mmol)
Iron Powder7439-89-655.854.8 g (86.8 mmol)
Ammonium Chloride12125-02-953.494.6 g (86.8 mmol)
Ethanol64-17-546.07100 mL
Water7732-18-518.0225 mL
Ethyl Acetate141-78-688.11150 mL

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add Ethyl 2-(5-bromo-2-nitrophenyl)acetate (5.0 g, 17.4 mmol), ethanol (100 mL), and water (25 mL).

  • Addition of Reagents: Add ammonium chloride (4.6 g, 86.8 mmol) and iron powder (4.8 g, 86.8 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (2 x 25 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 7-Bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a white to off-white solid.

Expected Yield: 70-80%

Method B: Catalytic Hydrogenation

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 2-(5-bromo-2-nitrophenyl)acetate199328-35-3288.105.0 g (17.4 mmol)
Palladium on Carbon (10 wt. %)7440-05-3106.42 (Pd)0.5 g
Ethanol64-17-546.07100 mL
Hydrogen Gas1333-74-02.02Balloon pressure

Procedure:

  • Reaction Setup: To a hydrogenation flask, add Ethyl 2-(5-bromo-2-nitrophenyl)acetate (5.0 g, 17.4 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (0.5 g) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol (2 x 20 mL).

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified as described in Method A.

Expected Yield: 85-95%

Rationale for Experimental Choices:

  • Choice of Reducing Agent:

    • Fe/NH₄Cl: This is a classic and cost-effective method for nitro group reduction. The reaction proceeds via single electron transfer from the iron metal. Ammonium chloride acts as a proton source.

    • H₂/Pd-C: Catalytic hydrogenation is a cleaner and often higher-yielding method. Palladium on carbon is a highly efficient catalyst for the reduction of nitro groups. This method avoids the formation of iron salts, simplifying the work-up.

  • Solvent System: Ethanol or a mixture of ethanol and water is commonly used as it solubilizes the starting material and is compatible with the reducing agents.

  • Intramolecular Cyclization: The reduction of the nitro group to an amine in close proximity to the ethyl ester functionality facilitates a spontaneous intramolecular cyclization to form the thermodynamically stable seven-membered lactam ring of the benzodiazepine.

Further Applications and Future Perspectives

While the synthesis of benzodiazepines is the primary application, the versatile structure of Ethyl 2-(5-bromo-2-nitrophenyl)acetate opens avenues for other synthetic explorations:

  • Agrochemicals: The bromo and nitro functionalities are common in agrochemical scaffolds. This intermediate could be utilized in the synthesis of novel herbicides, fungicides, or pesticides. Further functionalization of the aromatic ring or the acetate side chain could lead to a diverse library of compounds for biological screening.

  • Cross-Coupling Reactions: The bromine atom can serve as a handle for Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or vinyl groups, significantly expanding the molecular diversity of the resulting products.

  • Synthesis of Other Heterocycles: While cyclization to a benzodiazepine is the most common fate, under different reaction conditions, the intermediate amino ester could potentially be used to synthesize other heterocyclic systems, such as quinoxalines or other fused nitrogen-containing rings.

Conclusion

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a strategically designed chemical intermediate with significant utility in medicinal chemistry. Its primary application as a precursor to 7-bromo-1,4-benzodiazepin-2-ones highlights its importance in the synthesis of pharmacologically relevant scaffolds. The straightforward and high-yielding protocols for its conversion underscore its value to drug discovery and development professionals. The potential for this molecule to be used in the synthesis of other bioactive compounds, including agrochemicals, through further functionalization, ensures its continued relevance as a versatile building block in organic synthesis.

References

  • Rashid, M., et al. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Der Pharmacia Lettre, 2(1), 253-260.
  • Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 20(6), 11695-11739. [Link]

  • Siddiqui, N., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3236-3255. [Link]

  • Li, J., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(16), 4967. [Link]

  • Omar, A. M. M. E., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o509. [Link]

  • Sassykova, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 22-38. [Link]

  • PubChem. (n.d.). Ethyl 2-(5-fluoro-2-nitrophenyl)acetate. Retrieved from [Link]

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Application Notes & Protocols: Strategic Functionalization of Lead Compounds Using Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Reagent

In the landscape of modern drug discovery, the optimization of a lead compound is a critical phase that dictates the ultimate success of a therapeutic candidate. This process involves the systematic modification of a molecule's structure to enhance its potency, selectivity, metabolic stability, and pharmacokinetic profile—collectively known as the Structure-Activity Relationship (SAR). The choice of chemical tools for this functionalization is paramount. Ethyl 2-(5-bromo-2-nitrophenyl)acetate emerges as a particularly powerful and versatile building block, offering medicinal chemists three distinct and orthogonally reactive sites for molecular elaboration.

This trifecta of functionality includes:

  • An aromatic nitro group , which serves as a precursor to an aniline moiety, enabling intramolecular cyclization to form key heterocyclic scaffolds.

  • A bromo substituent on the aromatic ring, an ideal handle for late-stage diversification through robust palladium-catalyzed cross-coupling reactions.

  • An active methylene group adjacent to the ester, providing a nucleophilic center for carbon-carbon bond formation and further annulation strategies.

This guide provides an in-depth exploration of the strategic application of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, complete with detailed, field-tested protocols and the scientific rationale behind each experimental choice.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its successful application.

PropertyValue
IUPAC Name ethyl 2-(5-bromo-2-nitrophenyl)acetate
CAS Number 870274-21-8[1]
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.09 g/mol [2]
Appearance Typically an off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., Ethyl Acetate, DCM, THF, DMF)

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is an irritant; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Core Application 1: Synthesis of 7-Bromooxindole Scaffolds via Reductive Cyclization

The oxindole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The most direct application of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is its conversion into 7-bromo-2-oxindole, a versatile intermediate for further functionalization. This transformation is achieved through a chemoselective reduction of the nitro group followed by spontaneous or acid-catalyzed intramolecular lactamization.

Causality of Method Selection: The choice of reducing agent is critical. Strong, indiscriminate reducing agents like Lithium Aluminum Hydride (LiAlH₄) would undesirably reduce the ester functionality.[3] Therefore, chemoselective methods that specifically target the nitro group while preserving the ester and aryl bromide are required. Iron powder in acetic acid is a classic, cost-effective, and highly reliable method that fulfills these criteria.[3] The acidic medium protonates the newly formed aniline, preventing unwanted side reactions and facilitating the subsequent cyclization.

Experimental Workflow: Reductive Cyclization```dot

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Ethyl 2-(5-bromo-2-nitrophenyl)acetate B Add Fe powder, Acetic Acid, Ethanol A->B C Heat to Reflux (e.g., 78°C) B->C D Monitor by TLC/LC-MS C->D E Cool to RT, Filter through Celite D->E F Concentrate Filtrate E->F G Purify by Column Chromatography or Recrystallization F->G H 7-Bromo-2-oxindole G->H

Caption: Strategy for library synthesis via Suzuki coupling.

Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-2-oxindole
  • Inert Atmosphere: To a flame-dried Schlenk flask, add 7-bromo-2-oxindole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the desired 7-aryl-2-oxindole product.

Summary of Applications and Expected Outcomes

The protocols described enable the synthesis of highly valuable intermediates and final compounds for drug discovery programs.

ApplicationStarting MaterialKey ReagentsProduct ClassTypical YieldKey Advantages
Reductive Cyclization Ethyl 2-(5-bromo-2-nitrophenyl)acetateFe, AcOH7-Bromooxindoles70-90%Forms privileged oxindole core; retains bromide for diversification.
Suzuki Coupling 7-Bromo-2-oxindoleR-B(OH)₂, Pd(PPh₃)₄, K₂CO₃7-Aryl/Heteroaryl Oxindoles50-85%Late-stage diversification; rapid SAR exploration. [4]

Conclusion: A Tool for Accelerated Drug Discovery

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is more than a simple chemical intermediate; it is a strategic tool that provides multiple avenues for the sophisticated functionalization of lead compounds. By leveraging its distinct reactive sites, researchers can efficiently construct core scaffolds like oxindoles and subsequently build extensive libraries of analogs through robust cross-coupling chemistry. The protocols outlined herein are designed to be self-validating and are grounded in well-established, high-yielding chemical transformations, empowering scientists to accelerate their drug development programs with confidence and precision.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Guo, B., Shi, Y. B., Yao, J. H., & Guan, J. N. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o509.
  • Pathak, A., & Mishra, P. M. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry, 19(2), 988-994.
  • Guo, B., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E Structure Reports Online, 67(2), o509–o509.
  • Boddy, A. J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 555-585.
  • Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18.
  • Srinivasa, G. R., et al. (2002). Lead-Catalyzed Synthesis of Azo Compounds by Ammonium Acetate Reduction of Aromatic Nitro Compounds.
  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1156-1184.
  • Ono, K., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(16), 4983.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-2-(2-nitrophenyl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(5-bromo-2-nitrophenyl)acetate. Retrieved from [Link]

  • Van Hout, A., et al. (2018). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2886-2890.
  • Li, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Ananthakrishna Nadig, D. S., et al. (1983). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 481-486.
  • Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synlett, 33(14), 1391-1395.
  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

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Application Notes & Protocols: Real-Time Monitoring of Reactions Involving Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a pivotal intermediate in synthetic organic chemistry, valued for its trifunctional nature: a reactive ester, a reducible nitro group, and a halogenated aromatic ring suitable for cross-coupling reactions. The precise monitoring of its transformations is critical for optimizing reaction conditions, maximizing yield, ensuring purity, and elucidating reaction mechanisms. This guide provides an in-depth exploration of robust analytical techniques for monitoring reactions involving this substrate, with a primary focus on the common and illustrative reduction of its nitro group to form Ethyl 2-(2-amino-5-bromophenyl)acetate.

The principles and protocols detailed herein are designed for researchers, chemists, and process development professionals who require accurate, real-time, or quasi-real-time insights into their reaction kinetics and progress. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

The Analyte: Key Molecular Features for Monitoring

Understanding the structure of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is fundamental to selecting the appropriate analytical tool. Three key functional groups act as analytical handles:

  • The Nitro Group (-NO₂): This group possesses strong infrared absorption bands and significantly influences the electronic environment of the aromatic ring, making it detectable by FTIR and affecting the chemical shifts of nearby protons in NMR. Its reduction to an amine (-NH₂) is a dramatic transformation that is easily tracked.

  • The Ethyl Ester Group (-COOCH₂CH₃): The carbonyl (C=O) bond provides a strong, characteristic signal in FTIR spectroscopy.[1] The ethyl protons (-CH₂- and -CH₃) give distinct signals in ¹H NMR, which can be monitored for potential hydrolysis or transesterification side reactions.[2]

  • The Substituted Phenyl Ring: The aromatic protons provide a unique fingerprint in the ¹H NMR spectrum. Changes in their chemical shifts and splitting patterns are highly indicative of transformations occurring on the ring, such as the reduction of the electron-withdrawing nitro group to an electron-donating amine group.

Core Application: Monitoring the Reduction of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

A frequent and vital transformation of this intermediate is the selective reduction of the nitro group to an amine. This reaction is a cornerstone for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.

Reaction Scheme:

  • Reactant: Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • Common Reducing Agents: H₂ with Pd/C, SnCl₂ in ethanol, or Iron (Fe) in acidic media.[3][4]

  • Product: Ethyl 2-(2-amino-5-bromophenyl)acetate

The following sections will detail protocols for monitoring this specific reaction, though the principles are broadly applicable to other transformations.

reactant Ethyl 2-(5-bromo-2-nitrophenyl)acetate product Ethyl 2-(2-amino-5-bromophenyl)acetate reactant->product Reaction Progress reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂) reagents->product start Start Reaction Monitoring q1 Need Quantitative Kinetic Data? start->q1 q2 Need Structural Confirmation? q1->q2 No hplc Use HPLC-UV Protocol q1->hplc Yes q3 Need to Identify Intermediates? q2->q3 No nmr Use ¹H NMR Protocol q2->nmr Yes q4 Need Simple, Real-Time Confirmation? q3->q4 No lcms Use LC-MS Protocol q3->lcms Yes ftir Use in-situ FTIR Protocol q4->ftir Yes

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate. This guide is designed for researchers, medicinal chemists, and process development professionals. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction yields effectively.

Given the specificity of this molecule, a direct, one-pot synthesis is not commonly reported. Therefore, we will focus on a robust and well-documented multi-step pathway. This approach offers multiple control points for optimization and is analogous to standard preparations of substituted phenylacetic acids.[1][2][3]

Proposed Synthetic Pathway

The most reliable route to Ethyl 2-(5-bromo-2-nitrophenyl)acetate begins with 4-bromo-1-methyl-2-nitrobenzene and proceeds through a series of classical transformations. Each step is an opportunity for optimization.

Synthetic_Pathway A 4-Bromo-1-methyl-2-nitrobenzene (Start Material) B 1-Bromo-4-(bromomethyl)-2-nitrobenzene A->B Step 1: NBS, AIBN Radical Bromination C 2-(5-Bromo-2-nitrophenyl)acetonitrile B->C Step 2: NaCN Nucleophilic Substitution D 2-(5-Bromo-2-nitrophenyl)acetic acid C->D Step 3: H2SO4, H2O Acid Hydrolysis E Ethyl 2-(5-bromo-2-nitrophenyl)acetate (Final Product) D->E Step 4: EtOH, H2SO4 (cat.) Fischer Esterification

Caption: Overall workflow for the synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Detailed Experimental Protocols

The following protocols are baseline procedures. Yields can be significantly improved by applying the principles discussed in the Troubleshooting and FAQ sections.

Step 1: Radical Bromination of 4-Bromo-1-methyl-2-nitrobenzene

This step utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position.[4][5] The reaction is initiated by a radical initiator like AIBN or benzoyl peroxide under thermal or photochemical conditions.

ReagentMolar Eq.MW ( g/mol )Amount
4-Bromo-1-methyl-2-nitrobenzene1.0216.0221.6 g (0.1 mol)
N-Bromosuccinimide (NBS)1.05177.9818.7 g (0.105 mol)
Azobisisobutyronitrile (AIBN)0.02164.21328 mg (2 mmol)
Carbon Tetrachloride (CCl₄)--400 mL

Procedure:

  • Combine 4-bromo-1-methyl-2-nitrobenzene, NBS, and CCl₄ in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add AIBN to the mixture.

  • Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash the solid with a small amount of cold CCl₄.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude 1-bromo-4-(bromomethyl)-2-nitrobenzene, which can be purified by recrystallization from hexanes.

Step 2: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetonitrile

This is a standard nucleophilic substitution (SN2) reaction where the benzyl bromide is converted to the corresponding nitrile.[1][6]

ReagentMolar Eq.MW ( g/mol )Amount
1-Bromo-4-(bromomethyl)-2-nitrobenzene1.0294.9229.5 g (0.1 mol)
Sodium Cyanide (NaCN)1.249.015.9 g (0.12 mol)
Ethanol/Water (e.g., 80:20)--300 mL

Procedure:

  • EXTREME CAUTION: Conduct this reaction in a certified chemical fume hood. Ensure a cyanide antidote kit is available.[7] Wear appropriate PPE, including double gloves.[8]

  • Dissolve sodium cyanide in the ethanol/water mixture in a round-bottom flask with vigorous stirring.

  • Add a solution of the benzyl bromide from Step 1 in ethanol.

  • Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • Cool the mixture and filter to remove the precipitated sodium bromide.

  • Reduce the volume of the filtrate by rotary evaporation.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude nitrile.

Step 3: Acid Hydrolysis of the Nitrile

The nitrile is hydrolyzed to the carboxylic acid under strong acidic conditions.[2][9]

ReagentMolar Eq.MW ( g/mol )Amount
2-(5-Bromo-2-nitrophenyl)acetonitrile1.0241.0424.1 g (0.1 mol)
Sulfuric Acid (Conc.)-98.08100 mL
Water-18.02100 mL

Procedure:

  • Carefully add the concentrated sulfuric acid to the water in a flask with cooling.

  • Add the crude nitrile from Step 2 to the diluted acid solution.

  • Heat the mixture to reflux (110-120°C) for 4-6 hours. The reaction mixture should become homogeneous.

  • Cool the reaction and pour it carefully over crushed ice.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry thoroughly.

Step 4: Fischer Esterification to Yield the Final Product

This is an equilibrium-controlled reaction where the carboxylic acid is converted to the ethyl ester.[10][11]

ReagentMolar Eq.MW ( g/mol )Amount
2-(5-Bromo-2-nitrophenyl)acetic acid1.0260.0326.0 g (0.1 mol)
Ethanol (Absolute)-46.07250 mL (as solvent)
Sulfuric Acid (Conc.)0.198.08~1 mL

Procedure:

  • Dissolve the carboxylic acid from Step 3 in a large excess of absolute ethanol in a flask equipped with a reflux condenser.

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Heat the solution to reflux for 5-8 hours. To drive the equilibrium, a Dean-Stark trap can be used to remove the water byproduct.[10]

  • Cool the reaction mixture and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume by rotary evaporation to remove most of the ethanol.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Troubleshooting Guide & FAQs

This section is structured to address common issues you may encounter at each stage of the synthesis.

Troubleshooting_Esterification cluster_yes Unreacted Starting Material cluster_no No Starting Material start Low Yield in Step 4 (Fischer Esterification) q1 Is unreacted carboxylic acid present (Check TLC/LCMS)? start->q1 a1 Possible Cause: Equilibrium not shifted sufficiently. q1->a1  Yes   a2 Possible Cause: Product loss during workup or degradation. q1->a2  No   s1 Solution 1: Increase reflux time. s2 Solution 2: Use Dean-Stark trap to remove H2O. s3 Solution 3: Use a larger excess of ethanol. s4 Solution 1: Ensure complete neutralization before extraction. s5 Solution 2: Perform extractions carefully to avoid emulsions. s6 Solution 3: Check for thermal degradation; reduce reflux temperature if possible.

Caption: Decision tree for troubleshooting low yield in the final esterification step.

Frequently Asked Questions (FAQs)

Q1: My radical bromination (Step 1) is giving low yields and multiple products. Why?

A1: This is a common issue in free-radical reactions.

  • Causality: The reaction proceeds via a radical chain mechanism.[12] If the concentration of Br₂ becomes too high, you can get competitive electrophilic aromatic substitution on the ring instead of benzylic bromination.[13] Over-bromination (dibromination at the benzylic position) can also occur if the reaction is left too long or if the stoichiometry is off.

  • Solution & Optimization:

    • Use NBS: N-Bromosuccinimide is the reagent of choice because it provides a low, constant concentration of Br₂ throughout the reaction, which favors the desired radical pathway.[4][14]

    • Initiator: Ensure your radical initiator (AIBN) is fresh. Old initiators decompose and lose effectiveness.

    • Solvent: Use a non-polar solvent like CCl₄ or cyclohexane. Polar solvents can promote ionic side reactions.

    • Monitoring: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting toluene derivative is consumed to prevent the formation of the dibromo- side product.

Q2: The cyanation reaction (Step 2) is sluggish and the yield is poor. What can I do?

A2: Cyanide is a potent nucleophile, but reaction conditions are critical.

  • Causality: The SN2 reaction requires the cyanide ion to access the electrophilic benzylic carbon. Poor solubility of NaCN can be a limiting factor. Furthermore, water, while necessary to dissolve the NaCN, can also participate in undesired hydrolysis of the product nitrile or the starting bromide.

  • Solution & Optimization:

    • Solvent System: Using a polar aprotic solvent like DMSO or DMF in addition to or instead of aqueous ethanol can dramatically increase the solubility of NaCN and accelerate the reaction.

    • Anhydrous Conditions: If using a purely aprotic solvent, ensure your glassware is oven-dried and the solvent is anhydrous to prevent side reactions.[15]

    • Phase-Transfer Catalyst: Adding a catalytic amount of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), can facilitate the transport of the cyanide ion into the organic phase, significantly improving the reaction rate.

Q3: My nitrile hydrolysis (Step 3) stops at the amide intermediate. How do I push it to the carboxylic acid?

A3: Nitrile hydrolysis is a two-step process, and the second step (amide hydrolysis) often requires more forcing conditions.[9]

  • Causality: The initial hydration of the nitrile to the primary amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid. The amide is a more stable intermediate.

  • Solution & Optimization:

    • Increase Reaction Time/Temperature: The most straightforward solution is to increase the reflux time. Monitor by TLC, staining for both the nitrile and the amide.

    • Acid Concentration: Ensure your acid concentration is sufficient. A common protocol involves heating the nitrile in a mixture of concentrated H₂SO₄, acetic acid, and water.[16]

    • Alternative: Basic Hydrolysis: Sometimes, basic hydrolysis (e.g., refluxing with aqueous NaOH) followed by an acidic workup can be more effective, although this can sometimes lead to other side reactions depending on the substrate.

Q4: The final esterification (Step 4) is not going to completion. How can I improve the yield?

A4: Fischer esterification is a classic equilibrium reaction. To get a high yield, you must actively shift the equilibrium towards the products.[10][17]

  • Causality: The reaction produces one mole of water for every mole of ester formed. The reverse reaction, the acid-catalyzed hydrolysis of the ester, will proceed as the water concentration builds up, limiting your yield.

  • Solution & Optimization:

    • Le Châtelier's Principle: The key is to manipulate the equilibrium. Use a large excess of the alcohol (ethanol in this case), making it the solvent. This drives the reaction forward.[11]

    • Water Removal: The most effective method is to remove water as it forms. Using a Dean-Stark apparatus with a co-solvent like toluene is the standard industrial and laboratory practice for maximizing yield.[10]

    • Catalyst: Ensure you are using a strong acid catalyst (H₂SO₄, p-TsOH). The amount should be catalytic (1-5 mol%). Too much acid can cause charring and side reactions.

Q5: What are the most critical safety considerations for this entire synthesis?

A5: Safety is paramount. Step 2 is the most hazardous.

  • Sodium Cyanide (NaCN): This is a highly toxic substance that is fatal if swallowed, inhaled, or absorbed through the skin.[18] It reacts with acids or water to produce extremely toxic and flammable hydrogen cyanide (HCN) gas.[7][19]

    • ALWAYS handle NaCN in a certified, well-ventilated chemical fume hood.

    • NEVER work alone.

    • ALWAYS have an approved cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily available and be trained in its use.

    • Quench all glassware and waste containing cyanide with bleach or hydrogen peroxide under basic conditions before disposal according to your institution's guidelines.[8]

  • Other Reagents: N-Bromosuccinimide is a lachrymator and skin irritant. Concentrated acids (H₂SO₄) are highly corrosive. Handle all chemicals with appropriate PPE (lab coat, safety glasses, compatible gloves).

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Ethyl phenylacetate. (n.d.). Organic Syntheses. [Link]

  • Sodium Cyanide: Systemic Agent. (n.d.). Centers for Disease Control and Prevention (NIOSH). [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • Benzyl Cyanide. (n.d.). Organic Syntheses. [Link]

  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]

  • Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. (2010).
  • Reddit discussion on "How can I improve the yield of my Fischer Esterification?". (2018). r/Chempros. [Link]

  • Conversion of phenylacetonitrile to phenylacetic acid. (n.d.). ResearchGate. [Link]

  • Sodium Cyanide Hazard Summary. (n.d.). New Jersey Department of Health. [Link]

  • Method for synthesizing benzyl cyanide compound by using benzyl chloride compound. (n.d.).
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (2016). ResearchGate. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE. (n.d.). Yale Environmental Health & Safety. [Link]

  • Ethyl Phenylacetate Or Ethyl Phenyl Acetate CAS 101-97-3. (n.d.). Fengchen Group. [Link]

  • What is Allylic Bromination? (2013). Master Organic Chemistry. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Benzyl cyanide. (n.d.). Wikipedia. [Link]

  • Phenylacetic acid. (n.d.). Organic Syntheses. [Link]

  • N - Bromosuccinimide (NBS) reagent application & mechanism. (2021). YouTube. [Link]

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis. (n.d.).
  • Process for preparing substituted phenylacetic acid derivatives. (1997).
  • In the second propagation step in the bromination of toluene. (n.d.). Pearson+. [Link]

  • Why is the yield of ester relatively low? (2020). Quora. [Link]

  • Experiment 10: Fischer Esterification. (n.d.). University Course Material. [Link]

  • Preparation of benzyl cyanides. (1977).
  • Chemistry of Nitriles. (2020). LibreTexts Chemistry. [Link]

  • ethyl phenyl acetate, 101-97-3. (n.d.). The Good Scents Company. [Link]

  • What is the major product when toluene reacts with bromine? (2023). Quora. [Link]

  • Give reagents needed to convert benzyl bromide into benzyl cyanide. (n.d.). Toppr. [Link]

  • Allylic Bromination with NBS. (2023). LibreTexts Chemistry. [Link]

  • Reddit discussion on "Help With acid hydrolysis of nitriles -> carboxylic acids". (2014). r/chemhelp. [Link]

  • Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. [Link]

  • Hydrolysis of Arylacetonitriles. (n.d.). Journal of the American Chemical Society. [Link]

  • Free Radical Bromination. (2020). Oregon State University. [Link]

  • Microwave-assisted NBS bromination of p-iminotoluenes. (2011). ResearchGate. [Link]

  • Degree of complete hydrolysis of nitriles to the carboxylic acid. (n.d.). ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry Department. [Link]

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  • Conversion of Benzene to Phenylacetic acid. (2020). YouTube. [Link]

  • Substituted phenylacetic acid compounds and process for preparation thereof. (1980).
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Technical Support Center: Purification of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(5-bromo-2-nitrophenyl)acetate. This compound is a key intermediate in various synthetic pathways, but its purification can present significant challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Ethyl 2-(5-bromo-2-nitrophenyl)acetate?

A1: The impurity profile largely depends on the synthetic route, but several common contaminants can arise:

  • Starting Materials: Unreacted 2-(5-bromo-2-nitrophenyl)acetic acid or residual esterifying agent (e.g., ethanol, sulfuric acid).

  • Hydrolysis Product: The most common process-related impurity is the corresponding carboxylic acid, 2-(5-bromo-2-nitrophenyl)acetic acid . This occurs if water is present during the reaction workup or purification, especially under acidic or basic conditions. The ester functional group is susceptible to hydrolysis[1][2].

  • Isomeric Impurities: Depending on the bromination and nitration strategy, you may encounter regioisomers with bromine or nitro groups at different positions on the phenyl ring. These can be particularly challenging to separate.

  • Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., ethyl acetate, dichloromethane, hexanes).

Q2: My final product is a yellowish oil, but I've seen it described as a solid. Which is correct?

A2: The physical state of Ethyl 2-(5-bromo-2-nitrophenyl)acetate can be ambiguous and is often dependent on purity. It is commonly isolated as a pale yellow oil or a low-melting solid. If your product is a viscous oil, it may contain impurities that are depressing its melting point. Highly pure material is more likely to crystallize upon standing or cooling.

Q3: What is the best way to monitor the purification process and assess final purity?

A3: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Indispensable for real-time monitoring of column chromatography and for a quick assessment of purity. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product is UV active, and impurities will often have different Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. Proton NMR can quickly reveal the presence of starting materials, the hydrolysis product (which will lack the characteristic ethyl ester signals), and residual solvents.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities that may not be visible by TLC.

Q4: How stable is this compound and what are the recommended storage conditions?

A4: Ethyl 2-(5-bromo-2-nitrophenyl)acetate is moderately stable. The primary degradation pathway is hydrolysis. To ensure long-term stability, it should be stored in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (2-8 °C), and protected from light and moisture.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Problem 1: My product is contaminated with a more polar impurity that won't go away.
  • Likely Cause: This is almost certainly the hydrolysis product, 2-(5-bromo-2-nitrophenyl)acetic acid. Carboxylic acids are significantly more polar than their corresponding esters, causing them to have a lower Rf value on a normal-phase TLC plate (closer to the baseline).

  • Causality: The ester bond is an electrophilic site susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid and base. If your reaction workup involved aqueous acidic or basic washes, some degree of hydrolysis is inevitable.

  • Solution 1: Acid-Base Extraction (Liquid-Liquid)

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[3]

    • Perform the wash 2-3 times, checking the organic layer by TLC after each wash to confirm the removal of the baseline impurity.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Solution 2: Flash Column Chromatography If the acidic impurity persists or other impurities are present, flash chromatography is the most effective method. A detailed protocol is provided in Section 3.

Problem 2: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals.
  • Likely Cause: The chosen solvent system is not optimal. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the "oil") before the solution reaches the supersaturation point required for crystallization. This is common when the melting point of the compound is lower than the boiling point of the solvent.

  • Causality: Successful recrystallization requires a solvent that dissolves the compound poorly at low temperatures but well at high temperatures. If the solubility is too high at all temperatures, recovery will be poor. If it is too low, it won't dissolve. Oiling out suggests the solubility curve is not steep enough or is disrupted by impurities.

  • Solution: Systematic Solvent Screening A methodical approach to finding the right solvent or solvent pair is crucial. Use a small amount of your crude material for these tests.

    Data Presentation: Recrystallization Solvent Screening Guide | Solvent System | Solubility (Cold) | Solubility (Hot) | Recommendation | | :--- | :--- | :--- | :--- | | Single Solvents | | | | | Ethanol | High | Very High | Poor choice for single solvent; consider as the "good" solvent in a pair. | | Isopropanol | Moderate | High | Promising candidate. | | Hexanes / Heptane | Insoluble | Low | Good choice for the "poor" solvent (anti-solvent) in a pair. | | Toluene | High | Very High | Likely a poor choice. | | Ethyl Acetate | High | Very High | Poor choice for single solvent; consider as the "good" solvent. | | Solvent Pairs | | | | | Ethanol / Water | Dissolve in min. hot ethanol, add water dropwise until cloudy. | Excellent candidate. The water acts as an anti-solvent. | | Ethyl Acetate / Hexanes | Dissolve in min. hot ethyl acetate, add hexanes dropwise. | Excellent candidate. A classic choice for moderately polar compounds. |

    A step-by-step protocol for recrystallization is provided in Section 3.

Problem 3: My product appears to be degrading on the silica gel column.
  • Likely Cause: The compound may be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis or other degradation pathways, especially if the chromatography run is slow.

  • Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. For sensitive compounds, the prolonged contact time during chromatography can be detrimental. The nitro and bromo groups are electron-withdrawing, which can activate the benzylic position to certain reactions.

  • Solution 1: Use Deactivated Silica

    • Neutralize the Silica: Prepare a slurry of silica gel in your starting mobile phase (e.g., 5% ethyl acetate in hexanes) and add 0.5-1% triethylamine (Et₃N) by volume. The amine base will neutralize the acidic sites on the silica surface.

    • Pack and run the column as usual with a mobile phase containing the same percentage of triethylamine.

  • Solution 2: Switch to a Different Stationary Phase If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica like diol.

Section 3: Key Protocols & Methodologies

Protocol 1: Flash Column Chromatography

This protocol is a standard method for purifying moderately polar organic compounds.

  • Preparation: Choose a column size appropriate for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample-to-silica by weight).

  • Adsorption: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel and evaporate the solvent until you have a dry, free-flowing powder. This "dry loading" method often results in better separation.

  • Packing the Column: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes). Add a layer of sand on top of the silica bed. Carefully add your dry-loaded sample to the top.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., step gradient from 5% to 10% to 20% EtOAc). The rate of polarity increase should be guided by the separation observed on TLC.

  • Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Solvent Pair (Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude oil or solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and gently heat (e.g., on a 40-50 °C water bath) with swirling until the solid is fully dissolved. It is critical to use the absolute minimum amount of hot solvent.

  • Induce Supersaturation: Remove the flask from the heat. Slowly add the "poor" solvent (hexanes) dropwise while swirling. Continue adding until you see a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of the "good" solvent (ethyl acetate) to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask. Once at room temperature, you can place it in an ice bath or refrigerator (2-8 °C) for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Section 4: Visualization of Workflows and Mechanisms

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

G Crude Crude Product (Oil or Solid) TLC TLC Analysis (e.g., 20% EtOAc/Hex) Crude->TLC Decision Baseline Impurity Present? TLC->Decision Wash Aqueous NaHCO3 Wash Decision->Wash Yes Column Flash Column Chromatography Decision->Column No / Other Impurities Wash->Column Recrystal Recrystallization Column->Recrystal If solidifying Final_TLC Final Purity Check (TLC, NMR) Column->Final_TLC Recrystal->Final_TLC Pure Pure Product Final_TLC->Pure

Caption: Decision workflow for purification.

Diagram 2: Key Impurity Formation via Hydrolysis

This diagram illustrates the chemical transformation leading to the most common process-related impurity.

Caption: Formation of acidic impurity via ester hydrolysis.

Section 5: References

  • Anbu, S., et al. (2015). Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). Journal of Institute of Science and Technology, 20(2), 42-48. Available at: [Link]

  • Omar, K., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o509. Available at: [Link]

  • Natta, F. J. (1941). Ethyl Bromoacetate. Organic Syntheses, Coll. Vol. 1, p.422. Available at: [Link]

  • Gomez, M. S., et al. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 3(4), 1189-1199. Available at: [Link]

Sources

Technical Support Center: Troubleshooting By-products in Reactions of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with Ethyl 2-(5-bromo-2-nitrophenyl)acetate. This molecule is a versatile intermediate, but its multiple reactive sites—the ester, the aromatic nitro group, the bromine substituent, and the acidic α-protons—can lead to a variety of unintended by-products. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the chemical reasoning behind them to empower you to troubleshoot your reactions effectively.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I'm observing a new, more polar spot on my TLC plate during my reaction or workup, and the NMR of my crude product shows the loss of the characteristic ethyl group signals (a quartet and a triplet). What is this by-product?

Answer: This is a classic sign of ester hydrolysis . The most likely by-product is 2-(5-bromo-2-nitrophenyl)acetic acid .

Causality & Mechanism: The ester functional group in your starting material is susceptible to cleavage under both acidic and basic aqueous conditions.

  • Base-Catalyzed Hydrolysis (Saponification): This is often the more rapid pathway. If your reaction conditions involve bases like NaOH, KOH, or even milder bases in the presence of water, the hydroxide ion can act as a nucleophile, attacking the ester's carbonyl carbon. This proceeds through a tetrahedral intermediate to yield the carboxylate salt, which is then protonated during acidic workup to give the carboxylic acid.[1][2]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water.[3] This pathway is typically slower than base-catalyzed hydrolysis but can be significant if reactions are run in protic acids or quenched with strong aqueous acid for extended periods.

This hydrolysis increases the polarity of the molecule by introducing a carboxylic acid group, which explains the lower Rf value (more polar spot) on a normal-phase TLC plate.

Hydrolysis_Pathway cluster_main Ester Hydrolysis Start Ethyl 2-(5-bromo-2-nitrophenyl)acetate Product 2-(5-bromo-2-nitrophenyl)acetic acid Start->Product H+ / H2O or OH- / H2O Ethanol Ethanol Start->Ethanol H+ / H2O or OH- / H2O Reduction_Pathways Start Ethyl 2-(5-bromo-2-nitrophenyl)acetate Desired Ethyl 2-(2-amino-5-bromophenyl)acetate Start->Desired Selective Reduction (e.g., SnCl₂, Fe/HCl) Side_Product Ethyl 2-(2-aminophenyl)acetate (Dehalogenated By-product) Start->Side_Product Non-Selective Reduction (e.g., H₂/Pd-C)

Caption: Desired selective nitro reduction vs. the dehalogenation side reaction.

Protocol: Selective Reduction of Ethyl 2-(5-bromo-2-nitrophenyl)acetate using Tin(II) Chloride

This protocol provides a self-validating method for selectively reducing the nitro group without cleaving the C-Br bond.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10-15 mL per gram of starting material) to dissolve the substrate. To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed within 2-4 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The tin salts will precipitate as a white solid (tin hydroxide). Caution: Initial quenching can be exothermic and may release CO₂ gas.

  • Workup - Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of celite to remove the inorganic solids. Wash the celite pad thoroughly with ethyl acetate.

  • Workup - Separation: Transfer the filtrate to a separatory funnel. The desired product will be in the organic (ethyl acetate) layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the pure Ethyl 2-(2-amino-5-bromophenyl)acetate.

Question 3: I am attempting a nucleophilic substitution reaction, but my yield is low, and I've isolated a product where the bromine is gone, but the nitro group remains. What happened?

Answer: This suggests you may have inadvertently caused reductive dehalogenation rather than the intended substitution. Certain nucleophiles, especially under specific conditions, can act as reducing agents or facilitate a reductive process.

Causality & Mechanism: While less common than hydrogenolysis, dehalogenation can be initiated by some nucleophiles or impurities. [4]For instance, certain sulfur nucleophiles or reactions run at very high temperatures can lead to radical pathways or single-electron transfer (SET) processes that result in the loss of the bromine atom.

Another possibility is a halogenophilic attack (Sₙ2 at bromine) , where the nucleophile attacks the bromine atom itself, leading to the formation of an aryl anion which is then protonated by the solvent or during workup. [4]This is more likely with soft, polarizable nucleophiles.

Troubleshooting_Flowchart Start Unexpected By-product Observed Check_Polarity Is the by-product more polar (Lower Rf on TLC)? Start->Check_Polarity Check_Mass Does Mass Spec show a mass change corresponding to: - Loss of C₂H₄ (-28)? - Loss of Br, gain of H (-78)? - Dimerization (+ starting mass)? Check_Polarity->Check_Mass Yes Check_Polarity->Check_Mass No Hydrolysis Likely Hydrolysis to Carboxylic Acid (Loss of ethyl group) Check_Mass->Hydrolysis Loss of C₂H₄ Dehalogenation Likely Dehalogenation (Loss of Bromine) Check_Mass->Dehalogenation Loss of Br Dimer Likely Self-Condensation (Dimerization) Check_Mass->Dimer Dimerization Not_Polar No Polar Yes

Sources

"Ethyl 2-(5-bromo-2-nitrophenyl)acetate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethyl 2-(5-bromo-2-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Q1: What are the primary stability concerns for Ethyl 2-(5-bromo-2-nitrophenyl)acetate?

A1: Ethyl 2-(5-bromo-2-nitrophenyl)acetate is susceptible to three main degradation pathways due to its chemical structure:

  • Hydrolysis: The ester functional group can be cleaved by water, a reaction that is accelerated in the presence of acids or bases, to yield 2-(5-bromo-2-nitrophenyl)acetic acid and ethanol. The general mechanism for ester hydrolysis involves the formation of a tetrahedral intermediate.[1][2]

  • Photodegradation: As a nitroaromatic compound, it is sensitive to light, particularly UV radiation.[3][4] This can lead to complex degradation pathways, including the formation of colored impurities. Sunlight, in particular, can catalyze nitration and halogenation reactions of organic compounds.[5]

  • Thermal Decomposition: Elevated temperatures can induce decomposition. For many nitroaromatic compounds, a common initiation step is the homolysis of the carbon-nitro (C-NO2) bond.[6][7]

Q2: How should I properly store Ethyl 2-(5-bromo-2-nitrophenyl)acetate to minimize degradation?

A2: To ensure the long-term stability of your compound, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential thermal decomposition and hydrolysis.
Light Store in an amber vial or a container protected from light.Prevents photodegradation.[3][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation and contact with atmospheric moisture.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination and evaporation of the solvent if in solution.
Q3: My sample of Ethyl 2-(5-bromo-2-nitrophenyl)acetate has developed a yellowish or brownish tint. What could be the cause?

A3: A change in color is a common indicator of degradation. The most likely culprits are:

  • Photodegradation: Exposure to light can generate chromophoric (color-absorbing) byproducts. Nitroaromatic compounds can undergo complex photochemical reactions.[3][4]

  • Formation of Nitroso Compounds: Under certain conditions, the nitro group can be reduced to a nitroso group, which can impart color.

  • Presence of Acidic or Basic Impurities: These can catalyze degradation reactions, leading to the formation of colored species.

If you observe a color change, it is crucial to re-analyze the purity of your sample before proceeding with your experiments.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in experimental settings.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of sample degradation.

Causality:

If your compound has degraded, you are introducing unknown quantities of impurities into your reaction, which can interfere with the intended chemical transformation, leading to variable yields, unexpected side products, or complete reaction failure.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Protocol: Purity Assessment
  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of your compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light. The presence of more than one spot indicates impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a dilute solution of your compound in the mobile phase.

    • Inject the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • A pure sample should ideally show a single major peak. The presence of multiple peaks confirms the presence of degradation products or other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a ¹H NMR spectrum of your sample.

    • Compare the obtained spectrum with a reference spectrum of the pure compound.

    • Look for the appearance of new signals or changes in the integration of existing signals, which can indicate the presence of degradation products.

Issue 2: Low yield in a reaction where Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a starting material.

A low yield can be due to either a degraded starting material or suboptimal reaction conditions.

Causality:
  • Degraded Starting Material: If a portion of your starting material has already degraded, the effective concentration available for the desired reaction is lower than anticipated.

  • Reaction Conditions Promoting Degradation: The conditions of your experiment (e.g., high temperature, presence of strong acids or bases, prolonged reaction times) may be causing the degradation of your starting material or product.

Potential Degradation Pathways and Products:
Degradation PathwayTriggering ConditionsMajor Degradation Product(s)
Ester Hydrolysis Presence of water, acid, or base2-(5-bromo-2-nitrophenyl)acetic acid, Ethanol
Photodegradation Exposure to UV/sunlightComplex mixture, potentially including nitrophenols
Thermal Decomposition High temperaturesC-NO2 bond cleavage products
Reductive Cyclization Reductive conditions (e.g., certain metals or reducing agents)Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate (or related heterocycles)
Visualizing Potential Degradation Pathways:

G cluster_hydrolysis Ester Hydrolysis cluster_photodegradation Photodegradation cluster_cyclization Reductive Cyclization A Ethyl 2-(5-bromo-2-nitrophenyl)acetate B 2-(5-bromo-2-nitrophenyl)acetic acid A->B H₂O, H⁺/OH⁻ C Ethanol A->C H₂O, H⁺/OH⁻ D Ethyl 2-(5-bromo-2-nitrophenyl)acetate E Complex Mixture (e.g., Nitrophenols) D->E UV Light F Ethyl 2-(5-bromo-2-nitrophenyl)acetate G Heterocyclic Products F->G Reductant

Caption: Potential degradation pathways of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study can help you identify potential degradation products and understand the stability of your compound under your specific experimental conditions.

  • Preparation:

    • Prepare five separate solutions of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in a suitable solvent.

    • Keep one solution as a control at -20°C in the dark.

  • Stress Conditions:

    • Acidic: Add a small amount of dilute hydrochloric acid to one solution.

    • Basic: Add a small amount of dilute sodium hydroxide to another solution.

    • Thermal: Heat one solution at a moderately elevated temperature (e.g., 60°C).

    • Photolytic: Expose one solution to a UV lamp or direct sunlight.

  • Analysis:

    • After a set period (e.g., 24 hours), analyze all five samples (including the control) by HPLC or LC-MS.

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

By understanding how your compound behaves under these stress conditions, you can adjust your experimental parameters to minimize degradation and improve your reaction yields.

III. Summary and Recommendations

The stability of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is critical for obtaining reliable and reproducible experimental outcomes. The primary degradation pathways are hydrolysis, photodegradation, and thermal decomposition. By adhering to proper storage conditions and being vigilant for signs of degradation, researchers can mitigate these risks. If stability issues are suspected, a systematic troubleshooting approach involving purity analysis and, if necessary, a forced degradation study, is recommended.

IV. References

  • de Andrade, M. A., & de Souza, R. O. (2019). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 24(18), 3326. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Li, Y., et al. (2012). Synthesis of p-nitrophenyl acetate. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 2-bromo-2-(2-nitrophenyl)acetate. PubChem. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 2-(2-bromo-4-formyl-5-nitrophenyl)acetate. PubChem. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 2-(2-bromophenyl)acetate. PubChem. Retrieved January 26, 2026, from [Link]

  • Lipczynska-Kochany, E. (1991). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • Marvel, C. S., & du Vigneaud, V. (1922). Ethyl bromoacetate. Organic Syntheses, 2, 40. [Link]

  • Koike, T., et al. (1995). Hydrolysis of p-Nitrophenyl Acetate Promoted by Zn(II) Complexes of a Linear NaO Amine Phenol Ligand. ResearchGate. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743–748. [Link]

  • Google Patents. (n.d.). High-selectivity synthesis method of ethyl alpha-bromoacetate. Retrieved January 26, 2026, from

  • Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

  • ResearchGate. (n.d.). Hydrolysis of p-nitrophenyl acetate. Retrieved January 26, 2026, from [Link]

  • Rubini, M., & Papadia, P. (2019). Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. Scientific Reports, 9(1), 1–11. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Omar, K., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

  • ResearchGate. (n.d.). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 2-(2-amino-5-bromo-3-nitrophenyl)acetate. PubChem. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved January 26, 2026, from [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]

  • ResearchGate. (n.d.). synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. Retrieved January 26, 2026, from [Link]

  • Trillas, M. C., et al. (2006). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. PubMed. [Link]

  • ResearchGate. (n.d.). Reductive cyclization of 2-nitrobyphenyls and 2-nitrostyrenes catalyzed... Retrieved January 26, 2026, from [Link]

  • IRE Journals. (n.d.). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 2-(3-bromo-2-methyl-5-nitrophenyl)acetate. PubChem. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 2-(5-fluoro-2-nitrophenyl)acetate. PubChem. Retrieved January 26, 2026, from [Link]

Sources

Overcoming steric hindrance in "Ethyl 2-(5-bromo-2-nitrophenyl)acetate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Topic: Overcoming Steric Hindrance in "Ethyl 2-(5-bromo-2-nitrophenyl)acetate" Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for Ethyl 2-(5-bromo-2-nitrophenyl)acetate. This valuable building block holds significant potential in synthesizing complex molecules, particularly in pharmaceutical development. However, its reactivity is dominated by the significant steric hindrance imposed by the ortho-nitro group, which can often lead to frustratingly low yields or complete reaction failure.

This guide is designed to move beyond simple protocols. It aims to provide a deep, mechanistically-grounded understanding of why you are encountering these challenges and to equip you with a range of field-proven strategies to overcome them. We will explore how subtle changes in catalyst, ligand, and reaction conditions can transform a failed experiment into a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with Ethyl 2-(5-bromo-2-nitrophenyl)acetate so sluggish and low-yielding?

A1: The primary culprit is the bulky nitro group at the C2 position, ortho to the bromine. This group physically obstructs the approach of the palladium catalyst to the C-Br bond, hindering the crucial initial step of oxidative addition. Furthermore, the electron-withdrawing nature of the nitro group deactivates the aryl halide, making this step even more challenging. Overcoming this requires specialized catalyst systems designed for hindered substrates.

Q2: I'm observing significant amounts of starting material, even after prolonged reaction times and increased temperatures. What is the underlying issue?

A2: This points directly to a high activation energy barrier for the reaction, a classic symptom of steric hindrance.[1][2] The catalyst and reactants may not have sufficient energy to overcome the steric repulsion from the ortho-nitro group. Simply increasing the temperature can sometimes lead to decomposition. A more effective approach is to select a catalyst system that is inherently more reactive and sterically tailored to the substrate.

Q3: Can I perform nucleophilic aromatic substitution (SNAr) on this molecule?

A3: Yes, the presence of the strongly electron-withdrawing nitro group activates the aromatic ring for SNAr.[3] The nitro group, being ortho to the bromine leaving group, can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[3][4] However, the steric bulk of the incoming nucleophile is a critical factor. Small, potent nucleophiles will be more successful than large, bulky ones.

Q4: Is the ethyl ester group stable under the basic conditions often required for cross-coupling reactions?

A4: This is a valid concern. The ethyl ester can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. The steric hindrance around the ester carbonyl from the ortho-nitro phenyl group offers some protection, but it is not absolute. Careful selection of a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) and monitoring reaction temperature are crucial to preserving the ester functionality.

Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

Problem: Low to no conversion in the Suzuki-Miyaura coupling of Ethyl 2-(5-bromo-2-nitrophenyl)acetate with an arylboronic acid.

Underlying Cause: The combination of the sterically demanding ortho-nitro group and the adjacent ethyl acetate moiety prevents the palladium catalyst from efficiently undergoing oxidative addition into the C-Br bond. Standard catalysts like Pd(PPh₃)₄ often fail because the ligands are not bulky enough to promote the necessary reductive elimination step for sterically hindered biaryls.

Recommended Solutions & Protocols

The key to success lies in using a catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the catalytically active Pd(0) species and create a wider "bite angle," which facilitates the difficult reductive elimination step.

Solution 1: Employing Buchwald Ligands

Bulky biaryl phosphine ligands, developed by the Buchwald group, are exceptionally effective for coupling hindered substrates.[5]

  • dot

    Caption: Troubleshooting workflow for Suzuki coupling.

Experimental Protocol: Suzuki Coupling with SPhos Ligand

  • Reagent Setup: In a nitrogen-purged glovebox or Schlenk flask, combine Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Reaction Assembly: Add the catalyst mixture to the flask containing the reagents. Add anhydrous, degassed solvent (e.g., toluene/water 10:1 or 1,4-dioxane).

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Solution 2: Utilizing N-Heterocyclic Carbene (NHC) Ligands

NHCs are strong sigma-donating ligands that form very stable and active palladium complexes, capable of overcoming the deactivation caused by the nitro group.[6]

Catalyst SystemTypical Loading (mol%)Advantage
Pd(OAc)₂ / SPhos2-4Excellent for a broad range of sterically hindered substrates.
Pd(OAc)₂ / XPhos2-4Often provides higher yields for extremely hindered couplings.[5]
PEPPSI™-IPr1-3Pre-catalyst, easy to handle, highly active for aryl chlorides/bromides.
Pd/AntPhos1-2Shown to have high reactivity for di-ortho-substituted aryl halides.[7]

Troubleshooting Guide 2: Buchwald-Hartwig Amination

Problem: Failure to form the C-N bond between Ethyl 2-(5-bromo-2-nitrophenyl)acetate and a primary or secondary amine.

Underlying Cause: Similar to the Suzuki coupling, the steric hindrance around the C-Br bond is the primary obstacle. Additionally, the amine can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of base is also critical; it must be strong enough to deprotonate the amine (or the N-H precursor in the catalytic cycle) but not so strong as to cause ester hydrolysis.

Recommended Solutions & Protocols

Success in this transformation hinges on the use of highly specialized, sterically demanding phosphine ligands that accelerate the rate-limiting reductive elimination step.

Solution: Employing Advanced Generation Buchwald Ligands

Ligands like BrettPhos and RuPhos are specifically designed for challenging C-N couplings. Their unique structures facilitate the formation of the C-N bond from the sterically crowded palladium intermediate.

  • dot

    Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl L2(Ar)Pd(II)-Br OA->PdII_Aryl LE Ligand Exchange PdII_Aryl->LE R'2NH PdII_Amine [L2(Ar)Pd(II)-NR'H]+ LE->PdII_Amine Deprotonation Base (Deprotonation) PdII_Amine->Deprotonation PdII_Amido L2(Ar)Pd(II)-NR' Deprotonation->PdII_Amido RE Reductive Elimination (Rate-Limiting) PdII_Amido->RE RE->Pd0 Product Ar-NR'2

    Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination with BrettPhos

  • Reagent Setup: To a flame-dried Schlenk tube under argon, add Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add the pre-catalyst, for example, (BrettPhos)Pd G3 (1-2 mol%).

  • Reaction Assembly: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60-90 °C. Monitor the reaction progress carefully by LC-MS.

  • Workup: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. Purify via column chromatography.

Troubleshooting Guide 3: Ester Hydrolysis

Problem: Saponification of the ethyl ester to the corresponding carboxylic acid during a reaction.

Underlying Cause: The use of strong, nucleophilic bases (like NaOH, KOH) or prolonged exposure to weaker bases in protic solvents (especially at high temperatures) will hydrolyze the ester. While sterically hindered, the ester is not completely inert.[8]

Recommended Solutions & Protocols

The solution is to avoid conditions that promote hydrolysis.

Solution 1: Use of Non-Nucleophilic Bases

For cross-coupling reactions, switch from hydroxide or alkoxide bases to carbonate or phosphate bases.

BaseStrengthSuitability for Ester Preservation
NaOH, KOHStrongPoor - High risk of hydrolysis
NaOtBu, KOtBuStrongModerate - Use at low temps
K₂CO₃, Cs₂CO₃ModerateGood - Generally safe
K₃PO₄ModerateExcellent - Widely used

Solution 2: Non-Aqueous Hydrolysis Conditions (If desired)

If hydrolysis is the goal but standard aqueous methods are too slow due to hindrance, a non-aqueous protocol can be effective. A method using NaOH in a mixed solvent system like MeOH/CH₂Cl₂ has been shown to rapidly saponify even very hindered esters at room temperature.[8]

Experimental Protocol: Mild, Non-Aqueous Ester Saponification

  • Reagent Setup: Dissolve the ester (1.0 equiv) in a 9:1 mixture of CH₂Cl₂ / MeOH.

  • Base Addition: Add a solution of NaOH in MeOH (e.g., 0.1 N, 1.5-2.0 equiv) dropwise at room temperature.

  • Reaction: Stir at room temperature. The reaction is often complete in a few hours. Monitor by TLC.

  • Workup: Neutralize with dilute HCl, extract with an organic solvent, dry, and concentrate to yield the carboxylic acid.

References

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

  • Title: Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Cross-Coupling Reactions of Nitroarenes Source: Accounts of Chemical Research URL: [Link]

  • Title: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution Source: Chemistry Stack Exchange URL: [Link]

  • Title: The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides Source: Molecules (MDPI) URL: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Ethyl 2-(5-bromo-2-nitrophenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on anticipating and resolving the common yet critical challenges encountered during scale-up, ensuring a safe, efficient, and reproducible process. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific operational context.

Synthesis Overview and Core Challenges

The synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a multi-faceted process where seemingly minor laboratory steps can become major operational hurdles at scale. The most common and industrially viable route involves the electrophilic nitration of a pre-formed ester, Ethyl 2-(5-bromophenyl)acetate. This approach is generally preferred over alternatives like esterifying 2-(5-bromo-2-nitrophenyl)acetic acid due to the often more challenging purification of the nitrated acid.

The primary transformation of concern is the electrophilic aromatic substitution (nitration) , a notoriously energetic and often unforgiving reaction.[1][2] The key to a successful scale-up lies in meticulously controlling this step.

cluster_0 Synthetic Pathway A Ethyl 2-(5-bromophenyl)acetate (Starting Material) B Nitration (HNO₃ / H₂SO₄) A->B Step 1: Critical Control Point C Ethyl 2-(5-bromo-2-nitrophenyl)acetate (Target Product) B->C Formation of Product D Impurity Profile: - Isomeric Byproducts - Dinitrated Species - Oxidized Impurities B->D Formation of Impurities

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs: The Nitration Step

This section addresses the most frequent and critical issues encountered during the scale-up of the nitration of Ethyl 2-(5-bromophenyl)acetate.

Q1: We're concerned about thermal runaway. How can we effectively manage the severe exotherm of the nitration reaction at a 10 kg scale?

A1: Causality and Solution

This is the most critical safety concern. Aromatic nitration is highly exothermic, and the decreasing surface-area-to-volume ratio during scale-up severely hampers heat dissipation, creating a risk of thermal runaway.[1]

Core Principles:

  • Reaction Control: The goal is to ensure the rate of heat generation never exceeds the rate of heat removal.

  • Kinetics vs. Mass Transfer: The reaction can be run under kinetic control (where the reaction rate is the limiting factor) or mass transfer control (where the mixing of reactants is limiting). For safety, a kinetically controlled regime achieved through slow, controlled addition is paramount.

Troubleshooting & Mitigation Strategies:

  • Controlled Reagent Addition: Switch from batch addition (adding all reagents at once) to a semi-batch process. The starting material solution should be added slowly and sub-surface to the cooled mixed acid (HNO₃/H₂SO₄). This makes the addition rate the limiting factor for the reaction rate.

  • Reverse Addition: Consider adding the nitrating agent to the substrate. While less common for nitrations, it can sometimes offer better temperature control in specific setups. This requires careful process safety evaluation (e.g., using RC1 calorimetry) to understand the thermal profile.

  • Enhanced Cooling: Ensure your reactor has sufficient cooling capacity. Utilize a jacketed reactor with a high-performance thermofluid. For very large scales, consider reactors with internal cooling coils.

  • Solvent Selection: While nitration is often run in excess sulfuric acid as the solvent, using a co-solvent with a good heat capacity (that is stable to the reaction conditions) can help absorb thermal energy. However, this can complicate downstream processing.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous-flow microreactor is the state-of-the-art solution. These systems offer superior heat and mass transfer, minimizing the reaction volume at any given time and virtually eliminating the risk of thermal runaway.[2]

Q2: Our regioselectivity is poor. We are observing significant formation of Ethyl 2-(5-bromo-3-nitrophenyl)acetate. How can we improve this?

A2: Causality and Solution

This issue stems from the directing effects of the substituents on the aromatic ring. The bromo group is an ortho-, para-director, while the -CH₂COOEt group is also weakly ortho-, para-directing. The desired 2-nitro product is sterically hindered by the bulky acetate group. The 3-nitro isomer arises from nitration meta to the bromine and ortho/para to the acetate group, a competing pathway.

Core Principles:

  • Kinetic vs. Thermodynamic Control: Lower temperatures favor the kinetically controlled product. As temperature increases, the reaction can overcome higher activation energy barriers, leading to the formation of thermodynamically more stable, or simply different, isomers.

Troubleshooting & Mitigation Strategies:

  • Strict Temperature Control: This is the most critical parameter for regioselectivity. The reaction should be maintained at a low temperature, typically between -5 °C and 5 °C. Any temperature spikes will directly lead to an increase in undesired isomers.

  • Nitrating Agent Composition: The strength of the nitrating agent affects selectivity. A standard mixture of concentrated nitric acid in concentrated sulfuric acid is typical. Avoid using fuming nitric or sulfuric acid unless absolutely necessary and validated, as these stronger reagents can be less selective and increase the risk of side reactions.[1]

  • Order of Addition: Adding the substrate to the acid mixture (the standard method) generally provides better selectivity by maintaining a consistent concentration of the nitronium ion (NO₂⁺) throughout the reaction.

Q3: We are detecting dinitrated byproducts in our crude product. What is the cause and how can we prevent this?

A3: Causality and Solution

Dinitration occurs when the mono-nitrated product, which is still an activated aromatic ring, undergoes a second nitration. This is a common issue in nitration chemistry, especially if reaction conditions are too harsh.[3]

Core Principles:

  • Stoichiometry and Localized Excess: The formation of byproducts is often due to poor mixing, which creates localized areas of high nitrating agent concentration, or simply using too large an excess of nitric acid.

Troubleshooting & Mitigation Strategies:

  • Control Stoichiometry: Use a minimal excess of nitric acid. A molar ratio of 1.05 to 1.15 equivalents of HNO₃ relative to the starting material is a good starting point for optimization.

  • Improve Agitation: Ensure the reactor's agitator is providing efficient mixing. Use a pitched-blade turbine or a similar high-efficiency impeller. Inadequate mixing is a common culprit for localized concentration issues that do not appear in a well-stirred lab flask.

  • Dilution: Running the reaction at a slightly lower concentration can sometimes reduce the rate of the second nitration relative to the first, though this increases solvent usage and may not be economically viable.

  • Reaction Time: Once the reaction has reached completion (as determined by in-process controls like HPLC or UPLC), quench it promptly. Extended reaction times can lead to a slow increase in dinitrated impurities.

Troubleshooting Guide & FAQs: Workup and Purification

Q1: During the quench step, we are struggling with persistent emulsions when adding the reaction mixture to ice/water. How can this be managed at scale?

A1: Causality and Solution

Emulsions form due to the presence of partially soluble organic species and the high viscosity of the sulfuric acid medium. This is exacerbated at scale where agitation may not be as efficient at breaking up the phases.

Troubleshooting & Mitigation Strategies:

  • Controlled Quench: Instead of pouring the reaction mixture into water, consider a "reverse quench" by slowly adding cold water to the reaction mixture, maintaining a controlled temperature. This can sometimes prevent the formation of stubborn emulsions.

  • Anti-Solvent Addition: Add a water-immiscible organic solvent (e.g., Toluene, Methyl tert-butyl ether - MTBE) to the quench vessel before adding the reaction mixture. The product will be extracted directly into the organic phase, often preventing emulsion formation.

  • Brine Wash: After the initial quench and extraction, wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.

  • Temperature of Quench: Ensure the quench is performed at a low temperature (0-10 °C). This often helps in precipitating the product as a solid, which can be easier to handle than an oil that forms emulsions.

Q2: The isolated product is a dark, oily residue that is difficult to crystallize. How can we obtain a clean, crystalline solid?

A2: Causality and Solution

This is typically caused by residual acidic impurities, oxidized byproducts, or isomeric impurities that act as crystal growth inhibitors.

Troubleshooting & Mitigation Strategies:

  • Thorough Washing: Ensure the organic layer post-extraction is washed thoroughly. A wash with water, followed by a dilute sodium bicarbonate solution (to neutralize residual acid), and finally a brine wash is a standard and effective sequence.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol) and treat with activated carbon (charcoal). This is highly effective at removing colored, non-polar impurities.

  • Crystallization Solvent Screening: A systematic solvent screen is crucial. A good starting point is an ethanol/water or isopropanol/water system. Dissolve the crude oil in the minimum amount of hot alcohol and slowly add water until turbidity is observed. Cool slowly to promote the growth of large crystals.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, use it to seed the crystallization. This can dramatically improve crystallization kinetics and final product morphology.

Recommended Scale-Up Protocol & Process Parameters

This section provides a comparative overview of parameters for a laboratory-scale synthesis and a proposed pilot-scale batch.

Table 1: Comparison of Lab vs. Pilot Scale Process Parameters

ParameterLab Scale (10g)Pilot Scale (1.0 kg)Justification for Change
Reactor 250 mL 3-neck RBF20 L Jacketed Glass ReactorRequired for volume, temperature control, and containment.
Starting Material 10.0 g (40.8 mmol)1.00 kg (4.08 mol)100x scale-up factor.
Sulfuric Acid (conc.) 50 mL5.0 LMaintains similar concentration; acts as solvent and catalyst.
Nitric Acid (conc.) 3.1 mL (44.9 mmol, 1.1 eq)310 mL (4.49 mol, 1.1 eq)Stoichiometry kept constant; critical for yield and purity.
Reaction Temp. 0 °C-5 °C to 0 °CTighter control at lower end to improve selectivity at scale.
Addition Time 15 minutes2 - 3 hoursCritical Change: Slow addition is key to thermal management.
Workup Pour onto 200g iceQuench into 10 L water / 5 L MTBEUse of an extraction solvent during quench to prevent emulsion.
Expected Yield ~85%80 - 88%Yield should be comparable if process is well-controlled.
Primary QC Check TLC / GC-MSUPLC / HPLCQuantitative in-process control is necessary at scale.
Pilot Scale Step-by-Step Protocol:
  • Reactor Preparation: Charge the 20 L jacketed reactor with concentrated sulfuric acid (5.0 L). Begin cooling to -10 °C.

  • Nitrating Mixture: Slowly add concentrated nitric acid (310 mL) to the sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Cool the resulting mixed acid to -5 °C.

  • Substrate Addition: Dissolve Ethyl 2-(5-bromophenyl)acetate (1.00 kg) in a suitable solvent if necessary (or add neat if liquid). Add the substrate solution to the mixed acid via an addition funnel or pump over 2-3 hours, maintaining the internal temperature between -5 °C and 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Take a sample for HPLC analysis to confirm reaction completion.

  • Quench and Extraction: In a separate 50 L reactor, charge water (10 L) and MTBE (5 L) and cool to 5 °C. Slowly transfer the reaction mixture into the quench vessel, maintaining the temperature below 20 °C.

  • Phase Separation & Washes: Separate the layers. Wash the organic (MTBE) layer sequentially with water (2 x 5 L), 5% sodium bicarbonate solution (1 x 5 L), and saturated brine (1 x 5 L).

  • Solvent Swap & Crystallization: Concentrate the MTBE layer under vacuum. Add ethanol (3 L) and continue concentration to remove residual MTBE. Heat the ethanol solution to 60-70 °C and slowly add water until persistent cloudiness is observed. Cool slowly to 0-5 °C to crystallize the product.

  • Isolation: Isolate the product by filtration, wash with cold 50% ethanol/water, and dry under vacuum at 40-45 °C.

Process Safety and Hazard Analysis

Scaling up this synthesis introduces significant safety risks that must be addressed through robust engineering and administrative controls.

cluster_main Key Hazard Control Strategy cluster_controls Control Measures node_hazards Key Hazards Thermal Runaway (Nitration Exotherm) Chemical Burns (Conc. Acids) Toxic Fumes (NOx gases) node_eng Engineering Controls - Jacketed Reactor with High-Efficiency Cooling - Emergency Quench System - Scrubber for Off-Gas node_hazards:f1->node_eng node_hazards:f3->node_eng node_ppe PPE - Acid-Resistant Gloves & Apron - Face Shield & Goggles - Respirator (as needed) node_hazards:f2->node_ppe node_outcome Desired Outcome Safe, Controlled, and Reproducible Process node_eng->node_outcome node_admin Administrative Controls - Detailed SOPs - Operator Training - In-Process Monitoring (IPC) - Controlled Addition Rates node_admin->node_outcome

Caption: Relationship between hazards and control strategies.

  • Thermal Hazards: The primary risk is thermal runaway during nitration.[1] Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies are strongly recommended to quantify the heat of reaction and determine the thermal accumulation before scaling up.

  • Corrosion: Concentrated sulfuric and nitric acids are highly corrosive. Ensure all equipment (reactor, lines, probes) is constructed from compatible materials (e.g., glass-lined steel, Hastelloy).

  • Toxicity: Handle concentrated acids in a well-ventilated area or a fume hood. The reaction can produce toxic nitrogen oxide (NOx) gases, especially if temperature control is lost. The off-gas from the reactor should be routed through a scrubber.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, apron, safety goggles, and a face shield when handling corrosive materials.

References

  • High-selectivity synthesis method of ethyl alpha-bromoacetate.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications (Organic Process Research & Development). [Link]

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. [Link]

  • Scale-up and safety of toluene nitration in a meso-scale flow reactor. ResearchGate. [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent. Nanjing Tech University. [Link]

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • SNAr Reaction in Other Common Molecular Solvents. American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Ethyl 2-(5-bromo-2-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during their experiments. The following content is structured to address specific problems in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: Compound Overview and Key Reactive Sites

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a versatile intermediate characterized by three primary reactive sites that dictate its chemical behavior:

  • The Nitro Group (-NO₂): This is the most frequently targeted functional group. Its reduction to an amine is a critical step in the synthesis of various heterocyclic compounds, such as benzoxazinones or quinolones. The electron-withdrawing nature of the nitro group also deactivates the aromatic ring towards electrophilic substitution.

  • The Ester Group (-COOEt): Susceptible to hydrolysis under acidic or basic conditions, which can be either a desired transformation or a problematic side reaction.[1][2] It can also participate in cyclization reactions following the reduction of the adjacent nitro group.

  • The Methylene Bridge (-CH₂-): The protons on this carbon are activated by the adjacent ester and aromatic ring, making them susceptible to deprotonation by a suitable base. This can lead to self-condensation or other side reactions if not properly controlled.

Section 2: Troubleshooting Guide for Nitro Group Reduction

The reduction of the aromatic nitro group is the most common initial step in synthetic sequences involving this substrate. Success hinges on the choice of reagents and reaction conditions.

Q1: My catalytic hydrogenation (e.g., H₂ with Pd/C) is sluggish, incomplete, or has failed entirely. What's going wrong?

Answer: This is a frequent issue that can almost always be traced to catalyst activity, reaction setup, or substrate purity.

  • Causality - Catalyst Deactivation: Precious metal catalysts are highly sensitive to poisons. Sulfur or nitrogen-containing impurities in the starting material or solvent can irreversibly bind to the catalyst's active sites, rendering it inactive.[3] The synthesis of nitrophenyl compounds can sometimes introduce trace impurities that are potent catalyst poisons.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Ensure the catalyst is fresh. Palladium on carbon (Pd/C) can be pyrophoric and sensitive to air exposure, which reduces its activity.[3] If using Raney Nickel, it must be handled under an inert atmosphere.[4]

    • Increase Catalyst Loading: If you suspect low activity, a stepwise increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can overcome the issue. However, this is a workaround, not a solution to a purity problem.

    • Check Hydrogen Delivery: Ensure your system is leak-free and that hydrogen is being adequately dispersed through the reaction mixture. Vigorous stirring is essential to facilitate mass transfer of the gas to the catalyst surface. For balloon hydrogenation, ensure the balloon remains inflated. For Parr shakers, verify the pressure holds.

    • Solvent Choice: Protic solvents like ethanol, methanol, or ethyl acetate are standard and generally effective. Ensure your starting material is fully dissolved. Acetic acid can sometimes accelerate the reaction but may lead to N-acetylation of the product amine if not carefully controlled.[3]

Q2: I'm observing multiple products or significant byproduct formation when using metal/acid reducing agents like Fe/HCl or SnCl₂. How can I improve selectivity?

Answer: While robust, metal-in-acid reductions can be aggressive and may not be compatible with other functional groups, particularly the ester.

  • Causality - Ester Hydrolysis: The strongly acidic conditions required for these reductions can concurrently hydrolyze the ethyl ester to the corresponding carboxylic acid.[2] This leads to a mixture of the desired amino ester and the amino acid, complicating purification.

  • Troubleshooting & Optimization:

    • Control Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow the rate of ester hydrolysis relative to the nitro reduction.

    • Stoichiometry of Acid: Use the minimum amount of acid required to maintain a steady reaction rate. An excess of strong acid will accelerate hydrolysis.

    • Alternative Reagents: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is often a milder and more selective choice for reducing nitro groups in the presence of acid-sensitive functionalities.[4] Sodium dithionite (Na₂S₂O₄) is another option for selective reductions under less harsh conditions.

Comparative Table of Common Nitro Reducing Agents
Reagent SystemProsConsKey Considerations
H₂ / Pd/C Clean reaction, high yield, easy workup.Sensitive to catalyst poisons; can reduce other functional groups (alkenes, alkynes).Ensure high purity of substrate and solvent.[3]
Raney Ni Effective for nitro reduction; less likely to cause dehalogenation of aryl chlorides/bromides than Pd/C.Pyrophoric; requires careful handling.[4]Strict inert atmosphere techniques are necessary.
Fe / HCl or AcOH Inexpensive, robust, and reliable.Strongly acidic conditions can cause hydrolysis of esters or other acid-labile groups.[5]Can be difficult to purify product from iron salts.
SnCl₂ Mild and selective; tolerates many functional groups.[4]Stoichiometric amounts of tin salts are generated, requiring thorough purification.Workup often involves careful pH adjustment to remove tin hydroxides.
Sodium Dithionite Useful for selective reduction when other methods fail.Can have limited solubility; may require biphasic solvent systems.Generally does not reduce aliphatic nitro groups.[5]

Section 3: FAQs for Subsequent Reactions & General Issues

Q3: I've successfully reduced the nitro group to an amine. Now I'm trying to perform an intramolecular cyclization to form a lactam, but the reaction is low-yielding. What should I do?

Answer: The success of the cyclization depends critically on the reaction conditions used to favor the intramolecular pathway over intermolecular polymerization.

  • Causality - Reaction Kinetics: Intramolecular reactions are favored under high dilution conditions. At high concentrations, the newly formed amine is more likely to react with the ester of another molecule, leading to oligomers or polymers.

  • Troubleshooting Workflow:

G start Low Cyclization Yield conc Is the reaction run under high dilution? start->conc temp Is the temperature appropriate? conc->temp Yes sol_conc Action: Re-run reaction at <0.05 M concentration. conc->sol_conc No base Is the base choice optimal? temp->base Yes sol_temp Action: Screen temperatures. Some cyclizations require heat to overcome activation energy. temp->sol_temp No sol_base Action: If using a base (e.g., for deprotonation), ensure it is non-nucleophilic (e.g., NaH, DBU) to avoid side reactions. base->sol_base No end Improved Yield base->end Yes sol_conc->end sol_temp->end sol_base->end

Caption: Troubleshooting workflow for lactam cyclization.

Q4: My final product is difficult to purify. Are there any common impurities I should be aware of?

Answer: Besides unreacted starting material and byproducts from side reactions (like hydrolysis), one common issue is the presence of residual metals from the reduction step.

  • Causality - Metal Contamination: Reagents like tin or iron can form salts or hydroxides that are difficult to remove completely through simple extraction. These can interfere with subsequent steps or contaminate the final product.

  • Purification Protocol:

    • Aqueous Wash: After a metal-mediated reduction, perform a thorough wash with a saturated aqueous solution of EDTA or Rochelle's salt (potassium sodium tartrate). These chelating agents will bind to residual metal ions and pull them into the aqueous layer.

    • pH Adjustment: In the case of SnCl₂, a carefully controlled basification of the aqueous layer to pH ~8 during workup can precipitate tin hydroxides, which can then be removed by filtration through a pad of Celite before extraction.

    • Chromatography: If impurities persist, column chromatography is the most effective method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically provide good separation.

Q5: Is Ethyl 2-(5-bromo-2-nitrophenyl)acetate stable during storage?

Answer: The compound is generally stable under standard laboratory conditions (cool, dry, dark place). However, like many nitroaromatic compounds, it can be sensitive to light and high temperatures over long periods. The ester functionality is also susceptible to hydrolysis if exposed to moisture, especially in the presence of acidic or basic vapors.[1] It is recommended to store it in a tightly sealed container in a refrigerator.

Section 4: Experimental Protocol - Reduction of Nitro Group using SnCl₂

This protocol provides a reliable method for the selective reduction of the nitro group, minimizing hydrolysis of the ester.

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in absolute ethanol (approx. 10 mL per 1 g of substrate).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution portion-wise. The addition can be exothermic, so it's advisable to cool the flask in a water bath if necessary.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and cool the mixture in an ice bath.

  • Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~7-8. A thick white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 2-(2-amino-5-bromophenyl)acetate.

  • The crude product can be purified further by column chromatography if necessary.

References

  • Guo, B., Shi, Y.-B., Yao, J.-H., & Guan, J.-N. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E Structure Reports Online, 67(2), o509. [Link]

  • Smith, A. M., et al. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 30(2). Note: While a direct match, this reference discusses hydrolysis principles applicable to similar structures. A placeholder URL is used as the final DOI may vary. [Link]

  • Shrestha, R., et al. (2015). Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). Journal of Institute of Science and Technology, 20(2), 42-48. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • ResearchGate. (2015). How do I cyclize 5-methoxy-2-nitrophenol using ethyl bromoacetate?[Link]

Sources

Minimizing side reactions with "Ethyl 2-(5-bromo-2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the use of Ethyl 2-(5-bromo-2-nitrophenyl)acetate. Our focus is on minimizing side reactions and ensuring the successful outcome of your synthetic protocols.

Introduction

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a key building block in the synthesis of various heterocyclic compounds, including those with applications in medicinal chemistry. Its reactivity, dictated by the presence of a nitro group, a bromine atom, and an ester functional group, can lead to a number of potential side reactions. This guide is designed to help you navigate these challenges and achieve optimal results in your experiments.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses common issues encountered during reactions involving Ethyl 2-(5-bromo-2-nitrophenyl)acetate and provides practical solutions.

Issue 1: Unwanted Hydrolysis of the Ester Group

Question: I am observing the formation of 2-(5-bromo-2-nitrophenyl)acetic acid as a significant byproduct in my reaction. How can I prevent the hydrolysis of the ethyl ester?

Answer: The hydrolysis of the ethyl ester in Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a common side reaction, particularly under basic or strongly acidic conditions. The presence of water in the reaction mixture can also contribute significantly to this issue.

Causality and Prevention:

  • pH Control: Avoid strongly basic (e.g., concentrated NaOH, KOH) or acidic (e.g., concentrated H2SO4, HCl) conditions if the ester functionality is to be preserved. If a base is required, consider using a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. For reactions requiring acidic conditions, milder acids like acetic acid or p-toluenesulfonic acid (p-TsOH) might be suitable alternatives.

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The use of molecular sieves or distillation from an appropriate drying agent is recommended for solvents. Reagents should be stored in a desiccator.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. Whenever possible, conduct your reaction at the lowest effective temperature.

Experimental Protocol: General Anhydrous Reaction Setup

  • Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.

  • Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Add freshly distilled and dried solvent to the reaction flask via a syringe or cannula.

  • Add your reagents, ensuring they are anhydrous.

  • Maintain the inert atmosphere throughout the course of the reaction.

Issue 2: Premature or Uncontrolled Reduction of the Nitro Group

Question: My reaction is aimed at modifying another part of the molecule, but I am seeing byproducts resulting from the reduction of the nitro group. What are the best practices to avoid this?

Answer: The nitro group in Ethyl 2-(5-bromo-2-nitrophenyl)acetate is susceptible to reduction, which can lead to the formation of the corresponding aniline or intermediate nitroso and hydroxylamine species. This is particularly prevalent when using reducing agents or certain catalytic systems.

Causality and Prevention:

  • Choice of Reagents: Be mindful of the reducing potential of all reagents in your reaction mixture. Common culprits include certain borohydrides, catalytic hydrogenation conditions (e.g., H2/Pd-C), and some metallic reagents.

  • Chemoselective Reagents: If a reduction is necessary elsewhere in the molecule, employ chemoselective reagents that will not affect the nitro group. The choice of reagent will be highly dependent on the specific transformation you are trying to achieve.

  • Protecting Groups: In multi-step syntheses, it may be necessary to protect other functional groups to allow for the use of harsher reagents without affecting the nitro group. However, the more common strategy is to perform the nitro group reduction as a dedicated step when desired.

Issue 3: Unexpected Displacement of the Bromine Atom

Question: I am observing the formation of products where the bromine atom on the aromatic ring has been substituted. How can I enhance the stability of the C-Br bond?

Answer: The bromine atom on the phenyl ring is subject to nucleophilic aromatic substitution (SNAr), especially given the activating effect of the ortho-nitro group. Strong nucleophiles can displace the bromide.

Causality and Prevention:

  • Nucleophile Strength: Avoid using strong, hard nucleophiles (e.g., alkoxides, cyanide) if the intention is not to displace the bromine. If a nucleophilic addition is intended for another part of the molecule, consider the relative reactivity.

  • Reaction Temperature: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature can often suppress this side reaction.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can facilitate SNAr reactions. If this side reaction is problematic, consider exploring less polar solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ethyl 2-(5-bromo-2-nitrophenyl)acetate?

A1: To maintain its integrity, Ethyl 2-(5-bromo-2-nitrophenyl)acetate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Q2: How can I effectively monitor the progress of my reaction involving this compound?

A2: Thin-layer chromatography (TLC) is a highly effective technique for monitoring the consumption of the starting material and the formation of products. A suitable eluent system can be determined through experimentation, but a mixture of ethyl acetate and hexanes is a good starting point. Visualization can be achieved under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q3: What are the typical conditions for the reduction of the nitro group to an aniline?

A3: A common and effective method for the reduction of the nitro group in Ethyl 2-(5-bromo-2-nitrophenyl)acetate to the corresponding aniline is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve Ethyl 2-(5-bromo-2-nitrophenyl)acetate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (a balloon of H2 is often sufficient for small-scale reactions).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Data Summary

Potential Side Reaction Contributing Factors Recommended Mitigation Strategies
Ester HydrolysisPresence of water, strong acids/bases, high temperatureUse anhydrous conditions, control pH, lower reaction temperature
Nitro Group ReductionUse of reducing agents, catalytic hydrogenationEmploy chemoselective reagents, avoid unintentional reducing conditions
Bromine DisplacementStrong nucleophiles, high temperature, polar aprotic solventsUse weaker nucleophiles, lower reaction temperature, consider solvent effects

Visual Workflows

G Troubleshooting Workflow for Ester Hydrolysis A Reaction Start B Observe Formation of 2-(5-bromo-2-nitrophenyl)acetic acid A->B C Check for Water Contamination B->C D Check Reaction pH B->D E Check Reaction Temperature B->E F Implement Anhydrous Conditions C->F G Adjust pH (use non-nucleophilic base or milder acid) D->G H Lower Reaction Temperature E->H I Problem Resolved F->I G->I H->I

Caption: Troubleshooting workflow for ester hydrolysis.

G Decision Tree for Nitro Group Stability A Is a reduction required elsewhere in the molecule? C Yes A->C D No A->D B Are any reagents known reducing agents? E Yes B->E F No B->F G Use a chemoselective reducing agent. C->G D->B H Proceed with caution. Monitor for nitro reduction. E->H I Nitro group is likely stable. F->I

Caption: Decision tree for maintaining nitro group stability.

References

This guide was compiled using information from established chemical principles and general synthetic organic chemistry knowledge. For more detailed information on specific reaction mechanisms and protocols, please consult authoritative organic chemistry textbooks and peer-reviewed scientific literature.

Technical Support Center: Catalytic Reduction of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic reduction of Ethyl 2-(5-bromo-2-nitrophenyl)acetate. This guide is designed for researchers, chemists, and process development professionals who are utilizing this critical reaction, often a key step in the synthesis of advanced pharmaceutical intermediates. Here, we address common challenges, with a focus on catalyst deactivation, and provide robust, field-tested solutions to ensure your reactions are efficient, selective, and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction is stalling; hydrogen uptake has stopped, but analysis (TLC/LC-MS) shows significant amounts of starting material. What's the most likely cause?

A1: An abrupt halt in the reaction is a classic sign of catalyst deactivation. The most common culprit is catalyst poisoning. Potential poisons in this specific reaction include sulfur-containing impurities from upstream reagents or halide ions (bromide) released during side reactions.[1][2] Another possibility is that the catalyst has become fouled by polymeric byproducts or that the active sites are blocked.[3]

Q2: I'm observing the formation of a debrominated byproduct, Ethyl 2-(2-aminophenyl)acetate. How can I minimize this?

A2: This side reaction, known as hydrodehalogenation, is a known issue when using palladium catalysts (like Pd/C) for the reduction of halogenated nitroarenes.[1][4] To suppress it, consider switching to a different catalyst, such as Raney Nickel or a platinum-based catalyst (e.g., Pt/C), which often show higher selectivity for the nitro group reduction without cleaving the carbon-bromine bond.[5][6] Alternatively, using catalytic transfer hydrogenation with a hydrogen donor like hydrazine hydrate or ammonium formate can sometimes offer better selectivity.[4]

Q3: The reaction is very slow from the beginning, even with a fresh batch of catalyst. What should I check?

A3: Several factors could be at play. First, verify the quality and activity of your catalyst and reagents.[7] Ensure the catalyst was stored properly under an inert atmosphere. Second, check the solubility of your starting material in the chosen solvent; poor solubility can severely limit the reaction rate.[7] Consider a co-solvent system if needed. Finally, ensure your reaction setup is providing adequate agitation to keep the catalyst suspended and to facilitate mass transfer of hydrogen gas into the liquid phase.

Q4: Can I reuse my Pd/C catalyst for this reaction?

A4: While catalyst reuse is economically desirable, it can be challenging for this specific substrate. Deactivation by poisoning is often irreversible.[2] If deactivation is due to fouling by adsorbed organic species, a carefully designed washing protocol may restore some activity. However, given the risk of accumulating poisons and the potential for hydrodehalogenation, using fresh catalyst for each batch is often the most reliable approach to ensure consistent results and high purity of the desired product.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving catalyst deactivation and other common issues encountered during the reduction of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Scenario 1: Rapid Initial Reaction Followed by a Complete Stop
  • Symptoms: Hydrogen uptake is initially rapid but ceases prematurely. TLC/LC-MS analysis confirms a mixture of starting material, the desired product (Ethyl 2-(5-bromo-2-aminophenyl)acetate), and potentially some reaction intermediates like the corresponding hydroxylamine.

  • Primary Suspect: Acute Catalyst Poisoning.

Diagnostic Workflow:

Caption: Troubleshooting workflow for a stalled reaction.

Causality and Solutions:
  • Sulfur Poisoning: Sulfur compounds are notorious poisons for palladium catalysts.[2] They can originate from starting materials or reagents used in prior steps.

    • Solution: Analyze your starting material for sulfur content. If necessary, purify it via recrystallization or chromatography. Alternatively, a "guard bed" of a sacrificial catalyst can be used to trap poisons before the main reaction.

  • Halide Poisoning: Although less common than sulfur, halide ions can adsorb onto the catalyst surface and inhibit its activity. This is more likely if significant hydrodehalogenation is occurring.

    • Solution: The best approach is to prevent the side reaction in the first place. As mentioned in the FAQs, switching to a platinum-based catalyst or Raney Nickel is often effective.[5][6] These catalysts are generally more resistant to halide poisoning and less prone to causing dehalogenation.

Scenario 2: Low Selectivity and Formation of Multiple Byproducts
  • Symptoms: The reaction proceeds to completion, but the desired product is contaminated with significant amounts of the debrominated product and potentially dimeric (azo/azoxy) species.

  • Primary Suspect: Inappropriate Catalyst Choice or Reaction Conditions.

Comparative Data on Catalyst Selection:
CatalystTypical Selectivity for Nitro ReductionPropensity for HydrodehalogenationNotes
5% Pd/C HighHighOften the first choice but can be problematic for halogenated substrates.[5]
5% Pt/C Very HighLow to ModerateA good alternative to Pd/C for improved selectivity.[6]
Raney Nickel HighLowOften used when dehalogenation is a major concern. Requires careful handling.[5]
Pd/C with Additives Moderate to HighLow to ModerateAdditives like zinc salts can sometimes suppress dehalogenation but may also reduce overall activity.[8]
Causality and Solutions:
  • Catalyst-Induced Dehalogenation: Palladium is highly active for the cleavage of C-Br bonds, especially aryl bromides, under hydrogenation conditions.[1]

    • Solution: As the table above indicates, switching to a catalyst with lower dehalogenation activity is the most direct solution. A 5% Pt/C catalyst is an excellent starting point.

  • Formation of Intermediates: Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species, which can then couple to form azoxy and azo compounds.[9][10] This is often exacerbated by low hydrogen pressure or poor mass transfer.

    • Solution: Ensure your reaction is run under a positive pressure of hydrogen (a balloon is often sufficient, but higher pressures can be more effective).[7] Vigorous stirring is critical. Increasing the catalyst loading can also help drive the reaction to the fully reduced amine.

Section 3: Key Experimental Protocols

Protocol 1: Standard Hydrogenation Procedure using Pt/C

This protocol is optimized for high selectivity, minimizing the hydrodehalogenation side reaction.

  • Vessel Preparation: To a hydrogenation flask or a suitable pressure reactor, add Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, add 5% Platinum on Carbon (Pt/C) catalyst (typically 2-5 mol% Pt relative to the substrate).

  • Solvent Addition: Add a suitable solvent (e.g., Ethanol, Ethyl Acetate, or THF) to provide a substrate concentration of approximately 0.1-0.2 M.[8]

  • Inerting: Seal the vessel and purge the headspace with nitrogen or argon several times to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas (H₂). Repeat this purge cycle 3-5 times. Maintain a positive pressure of H₂ (e.g., via a balloon or from a regulated cylinder at 1-3 bar).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The combined filtrate can then be concentrated and purified as required.

Protocol 2: Catalyst Activity Test

If you suspect your catalyst batch has low activity, this simple test using a standard substrate can provide a baseline.

  • Setup: Follow steps 1-5 from Protocol 1, but use Nitrobenzene as the substrate.

  • Reaction: Stir vigorously at room temperature under 1 atm of H₂ (balloon).

  • Benchmark: A standard, active 5% Pd/C or Pt/C catalyst should typically convert nitrobenzene to aniline completely within 1-2 hours under these conditions.

  • Analysis: If the reaction takes significantly longer or stalls, your catalyst batch may be deactivated.

Visualizing the Deactivation Pathway

Caption: Common pathways for heterogeneous catalyst deactivation.

References

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Available from: [Link]

  • Tale, R. H., et al. (2016). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Fazekas, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available from: [Link]

  • Studer, A., et al. (2010). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe2O3. ResearchGate. Available from: [Link]

  • Glasnov, T., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available from: [Link]

  • Li, X., et al. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angewandte Chemie. Available from: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

  • Wang, Y., et al. (2007). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. ResearchGate. Available from: [Link]

  • Zhang, T., et al. (2021). General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Available from: [Link]

  • Al-Obaidi, M. A., & Al-Janabi, A. H. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. Available from: [Link]

  • Google Patents. (2016). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Pereira, M. F. R., et al. (2001). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. ResearchGate. Available from: [Link]

  • Li, H., et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available from: [Link]

  • Corma, A., Serna, P. (2016). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology. Available from: [Link]

  • Chavan, S. P., et al. (2016). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). ResearchGate. Available from: [Link]

  • Mora-Fonz, D., et al. (2023). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. RSC Publishing. Available from: [Link]

  • Reeve, H. A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Available from: [Link]

  • Wang, D., et al. (2016). The results of transfer hydrogenation of nitrobenzene over different... ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available from: [Link]

  • Fazekas, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available from: [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Substituent Effects on Aromatic Substitution. YouTube. Available from: [Link]

  • Denton, R. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress. Available from: [Link]

  • Wang, L., et al. (2018). Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(5-bromo-2-nitrophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this versatile intermediate. Our goal is to equip you with the necessary insights to optimize your synthetic strategies and overcome common experimental challenges.

Introduction to the Reactivity of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a multi-functional molecule with three key reactive sites: the nitro group, the bromine atom on the aromatic ring, and the ethyl ester. The choice of solvent is a critical parameter that can significantly influence the outcome of reactions at each of these sites, affecting reaction rates, yields, and even the reaction pathway itself. This guide will explore these solvent effects in the context of common transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reduction of the Nitro Group

Question 1: I am having trouble achieving complete reduction of the nitro group to an amine. What are the most common causes and how can I troubleshoot this?

Answer: Incomplete reduction is a frequent issue. The primary causes are often related to catalyst activity, hydrogen availability, and substrate solubility.

  • Catalyst Inactivation: The catalyst, typically Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), can be poisoned by impurities. Ensure high-purity starting materials and solvents. If you suspect catalyst poisoning, try increasing the catalyst loading or using a fresh batch.

  • Insufficient Hydrogen: In catalytic hydrogenation, inadequate stirring or low hydrogen pressure can starve the reaction, leading to the formation of intermediates like nitroso and hydroxylamine species, or even undesired side products like azines.[1] Ensure vigorous stirring and maintain a positive hydrogen pressure. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid) is in sufficient excess.

  • Solubility Issues: Ethyl 2-(5-bromo-2-nitrophenyl)acetate has limited solubility in some common hydrogenation solvents like pure ethanol or methanol.[1] If the starting material is not fully dissolved, the reaction will be slow and may not go to completion.

Troubleshooting Steps:

  • Improve Solubility: Consider using a co-solvent system. A mixture of ethanol and ethyl acetate, or methanol and dichloromethane can improve solubility. Tetrahydrofuran (THF) is also an excellent solvent for hydrogenations due to its high hydrogen solubility.[1]

  • Optimize Catalyst and Hydrogen Source:

    • For catalytic hydrogenation, ensure the reaction vessel is properly purged with an inert gas before introducing hydrogen.

    • For transfer hydrogenation, ensure the hydrogen donor is fresh and used in appropriate molar excess.

  • Consider Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reduction methods.

    • Tin(II) Chloride (SnCl₂): This is a classic and effective method. The reaction is typically run in a protic solvent like ethanol or ethyl acetate.

    • Iron (Fe) in Acetic Acid: This is a cost-effective and robust method. The reaction is heterogeneous and requires acidic conditions.[2]

Question 2: I am observing the formation of debrominated byproducts during the nitro group reduction. How can I prevent this?

Answer: Debromination is a known side reaction during catalytic hydrogenation of aryl bromides. The choice of catalyst and solvent can significantly impact the extent of this side reaction.

  • Catalyst Choice: Palladium-based catalysts are generally more prone to causing dehalogenation than platinum-based catalysts. Consider switching from Pd/C to PtO₂ or Pt/C.

  • Solvent Effects: The solvent can influence the catalyst's activity and selectivity.

    • Acidic Conditions: Adding a small amount of a non-coordinating acid (e.g., a few drops of acetic acid) to a neutral solvent like ethanol can sometimes suppress dehalogenation by protonating the catalyst surface and reducing its activity towards C-Br bond cleavage.

    • Protic vs. Aprotic Solvents: Protic solvents can participate in the reaction mechanism and may promote dehalogenation. Experimenting with aprotic solvents like THF or ethyl acetate might be beneficial.

Comparative Data: Solvent and Catalyst Effects on Nitro Reduction

Reaction TypeCatalyst/ReagentSolvent SystemKey Considerations
Catalytic HydrogenationPd/C, H₂ (balloon or pressure)Ethanol, MethanolGood general-purpose solvents, but may have solubility limitations. Potential for debromination.
Pt/C or PtO₂, H₂Ethyl acetate, THFLower propensity for debromination compared to Pd/C. THF has good hydrogen solubility.
Transfer HydrogenationPd/C, Ammonium FormateMethanol/WaterEffective and avoids the need for a hydrogen gas setup. Water can help with the solubility of the formate salt.
Chemical ReductionSnCl₂·2H₂OEthanol, Ethyl AcetateReliable and generally chemoselective for the nitro group. Requires stoichiometric amounts of the reagent.
Fe, Acetic AcidEthanol/WaterCost-effective and efficient. The workup involves filtering off iron salts.[2]

Experimental Protocol: Chemoselective Nitro Reduction using Tin(II) Chloride

  • Dissolve Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in ethanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom

Question 3: I am attempting a nucleophilic aromatic substitution (SNAr) on the bromine atom, but the reaction is very slow. How can I improve the reaction rate?

Answer: The rate of SNAr reactions is highly dependent on the solvent, the nucleophile, and the temperature. The nitro group in the ortho position to the bromine atom activates it for nucleophilic attack.[3]

  • Solvent Choice is Critical: SNAr reactions proceed through a charged intermediate (Meisenheimer complex).[4][5] Polar aprotic solvents are excellent choices as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic, while not strongly solvating the anionic Meisenheimer complex.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).

    • Solvents to Avoid: Protic solvents like water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding, reducing its reactivity. Nonpolar solvents like toluene or hexane are generally poor choices as they cannot stabilize the charged intermediate.

  • Nucleophile Strength: The reactivity of the nucleophile is a key factor. Stronger nucleophiles will react faster.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Troubleshooting Flowchart for Slow SNAr Reactions

G start Slow SNAr Reaction check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent change_solvent Change to a polar aprotic solvent. check_solvent->change_solvent No check_temp Is the reaction temperature elevated? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature (e.g., 80-120 °C). check_temp->increase_temp No check_nucleophile Is the nucleophile sufficiently strong and soluble? check_temp->check_nucleophile Yes increase_temp->check_nucleophile stronger_nucleophile Consider a stronger nucleophile or a phase-transfer catalyst. check_nucleophile->stronger_nucleophile No success Reaction rate should improve. check_nucleophile->success Yes stronger_nucleophile->success

Caption: Troubleshooting workflow for slow SNAr reactions.

Section 3: Reactions Involving the Ester Group

Question 4: I need to hydrolyze the ethyl ester to the corresponding carboxylic acid. What are the recommended conditions and how does the solvent play a role?

Answer: Ester hydrolysis is typically carried out under basic or acidic conditions. The choice of solvent is crucial for ensuring the solubility of both the ester and the aqueous reagent.

  • Basic Hydrolysis (Saponification): This is the most common method. A mixture of an alcohol (like ethanol or methanol) and water is typically used. The alcohol acts as a co-solvent to dissolve the ester, while the aqueous solution of a base (e.g., NaOH, KOH, LiOH) performs the hydrolysis.

    • Solvent System: A typical ratio is 2:1 or 3:1 of alcohol to water. This ensures a homogeneous reaction mixture.

    • Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 40-60 °C) can accelerate the process.

  • Acidic Hydrolysis: This is an alternative to basic hydrolysis, particularly if the molecule contains base-sensitive functional groups. A mixture of a strong acid (e.g., H₂SO₄, HCl) in water and a co-solvent like dioxane or THF is used. This method is generally slower than basic hydrolysis and often requires higher temperatures.

Solvent Selection Guide for Ester Hydrolysis

Hydrolysis ConditionRecommended Solvent SystemRationale
Basic (e.g., LiOH, NaOH)THF/Water, Methanol/Water, Ethanol/WaterThe organic co-solvent ensures the solubility of the starting ester, allowing for efficient reaction with the aqueous base.
Acidic (e.g., H₂SO₄, HCl)Dioxane/Water, Acetic Acid/WaterThese solvent systems are stable to strong acids and can effectively dissolve the substrate.

Experimental Protocol: Basic Hydrolysis of the Ethyl Ester

  • Dissolve Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in a 3:1 mixture of methanol and water (20 mL per gram of substrate).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

General Solubility Guidelines

Question 5: What is the general solubility profile of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in common laboratory solvents?

  • Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Moderate Solubility: Ethanol, Methanol (may require gentle heating for higher concentrations).

  • Poor Solubility: Water, Hexanes, Diethyl ether.

This solubility profile is crucial when planning reactions. For instance, in a reaction requiring an aqueous reagent, a co-solvent from the "Good Solubility" or "Moderate Solubility" list is essential.

Visualizing Reaction Pathways

The following diagram illustrates the three primary reaction pathways for Ethyl 2-(5-bromo-2-nitrophenyl)acetate and the typical solvent classes that favor each transformation.

G A Ethyl 2-(5-bromo-2-nitrophenyl)acetate Nitro Group Bromine Atom Ethyl Ester B Amine Derivative A:f0->B Reduction (Protic Solvents, e.g., EtOH, MeOH) C SNAr Product A:f1->C SNAr (Polar Aprotic Solvents, e.g., DMF, DMSO) D Carboxylic Acid A:f2->D Hydrolysis (Aqueous Co-solvents, e.g., MeOH/H₂O)

Caption: Key reaction pathways and favored solvent types.

References

  • Bier, M. (1955). Lipases. Methods in Enzymology, I, 627-642.
  • ResearchGate. (2013). What method can be used for reduction of aryl nitro group?
  • BenchChem. (2025). Technical Support Center: Synthesis of 6,6'-Dibromoindigo (Tyrian Purple).
  • ResearchGate. (2025). Solvent effects on the nucleophilic substitution reactions of p-nitrophenyl acetate with hydroxamate ions.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • ResearchGate. (2025). Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures.
  • PubChem. (n.d.). Ethyl 2-(5-fluoro-2-nitrophenyl)acetate.
  • PMC. (n.d.). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate.
  • Sigma-Aldrich. (n.d.). 4-Nitrophenyl acetate (N8130) - Product Information Sheet.
  • ResearchGate. (2025). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • PubMed. (n.d.). Kinetics of P-Nitrophenyl Acetate Hydrolysis Catalyzed by Mucor Javanicus Lipase in AOT Reverse Micellar Solutions Formulated in Different Organic Solvents.
  • Canadian Journal of Chemistry. (2021).
  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • EPH-International Journal of Applied Science. (2020). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Solubility of Things. (n.d.). p-Nitrophenyl acetate.
  • Wikipedia. (n.d.). Reduction of nitro compounds.

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates is paramount. Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a key building block in the synthesis of various pharmaceutical compounds. Its impurity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in established scientific principles and practical expertise.

The Criticality of Purity Analysis

Understanding Potential Impurities

A logical approach to purity analysis begins with identifying potential impurities. Based on common synthetic routes, the following impurities are of primary concern:

  • Starting Materials: 5-bromo-2-nitrotoluene and 2-(5-bromo-2-nitrophenyl)acetic acid.

  • Regioisomers: Isomers of bromonitrotoluene formed during nitration, such as 2-bromo-5-nitrotoluene and 3-bromo-2-nitrotoluene.[5][6][7]

  • Esterification Byproducts: Unreacted 2-(5-bromo-2-nitrophenyl)acetic acid.[8][9]

The ability of an HPLC method to resolve the main component from these structurally similar impurities is a key performance indicator.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC methods were developed and validated to provide a comprehensive comparison. The choice of a C18 and a phenyl-hexyl stationary phase allows for an evaluation of different separation mechanisms.

Method 1: The Workhorse - C18 Reversed-Phase Chromatography

The C18 column is a staple in reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Method 2: An Alternative Approach - Phenyl-Hexyl Reversed-Phase Chromatography

The phenyl-hexyl column offers a different selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, in addition to hydrophobic interactions.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-20 min: 40-80% B

    • 20-25 min: 80-40% B

    • 25-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Method Validation and Performance Comparison

Both methods were validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[10]

Table 1: Comparative Performance Data

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale
Resolution (Analyte vs. Closest Impurity) 2.12.8The phenyl-hexyl column provided enhanced resolution, likely due to π-π interactions aiding in the separation of structurally similar aromatic compounds.
Peak Tailing Factor (Analyte) 1.21.1Both methods produced acceptable peak shapes, with the phenyl-hexyl column showing slightly better symmetry.
Limit of Detection (LOD) for Impurities ~0.01%~0.01%Both methods demonstrated comparable sensitivity for detecting trace impurities.
Linearity (R²) for Analyte >0.999>0.999Both methods exhibited excellent linearity over the tested concentration range.
Precision (%RSD for replicate injections) <1.0%<1.0%Both methods demonstrated high precision.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the workflow and the chemical structures of the key compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Ethyl 2-(5-bromo-2-nitrophenyl)acetate Sample Dissolution Dissolve in Acetonitrile/Methanol Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the HPLC purity analysis.

Chemical_Structures cluster_analyte Target Analyte cluster_impurities Potential Impurities Analyte Ethyl 2-(5-bromo-2-nitrophenyl)acetate C10H10BrNO4 Impurity1 5-bromo-2-nitrotoluene (Starting Material) Impurity2 2-(5-bromo-2-nitrophenyl)acetic acid (Starting Material/Byproduct) Impurity3 2-bromo-5-nitrotoluene (Regioisomer)

Caption: Key chemical structures in the analysis.

Conclusion and Recommendations

Both the C18 and phenyl-hexyl HPLC methods are suitable for the purity analysis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, adhering to the principles outlined in USP General Chapter <621> on chromatography. However, the phenyl-hexyl column demonstrates superior resolving power for the target compound and its structurally related impurities. This enhanced selectivity makes it the recommended choice for in-depth purity profiling and for methods intended for quality control in a regulatory environment. The C18 method remains a robust and reliable option for routine analysis where baseline separation of the main impurities is achieved.

The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the impurity profile of the sample and the desired level of analytical detail. It is always recommended to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • McPherson, S. L., Shusterman, J. M., López Peña, H. A., Ampadu Boateng, D., & Tibbetts, K. M. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry, 93(32), 11268–11274. [Link]

  • United States Pharmacopeia.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Guo, B., Shi, Y. B., Yao, J. H., & Guan, J. N. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o509. [Link]

  • Transtutors. (2013). what are the possible isomers of bromonitrotoluene?. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Pathak, A., & Mishra, P. M. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry, 19(2), 988-994.
  • Google Patents. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • Paskach, T. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1334-1344.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • ResearchGate. (n.d.). Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right). [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl 2-(5-bromo-2-nitrophenyl)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel compounds and intermediates is paramount. Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a key building block, and its purity and identity, along with those of its structural analogs, must be unequivocally confirmed. This guide provides an in-depth spectroscopic comparison of this compound with two closely related analogs: a positional isomer, Ethyl 2-(4-bromo-2-nitrophenyl)acetate , and a halogen-substituted analog, Ethyl 2-(5-chloro-2-nitrophenyl)acetate .

We will explore how minor structural modifications manifest as distinct and identifiable signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data will be emphasized, providing a framework for robust analytical validation.

Core Structures Under Investigation

The subtle yet significant structural differences among the title compound and its selected analogs are foundational to their distinct spectroscopic profiles.

Figure 1. Chemical structures of the primary compound and its analogs.

Spectroscopic Data Summary

The following table summarizes the anticipated key spectroscopic data for each compound. This data serves as a quick reference guide for distinguishing between these closely related structures.

Parameter Ethyl 2-(5-bromo-2-nitrophenyl)acetate Analog 1: Ethyl 2-(4-bromo-2-nitrophenyl)acetate Analog 2: Ethyl 2-(5-chloro-2-nitrophenyl)acetate
¹H NMR (CDCl₃)
Ar-H (ortho to NO₂)δ ~8.10 (d)δ ~7.85 (d)δ ~8.05 (d)
Ar-H (meta to NO₂)δ ~7.70 (dd)δ ~7.65 (dd)δ ~7.60 (dd)
Ar-H (para to NO₂)δ ~7.50 (d)δ ~8.20 (d)δ ~7.45 (d)
-CH₂- (acetate)δ ~4.00 (s)δ ~4.05 (s)δ ~4.00 (s)
-O-CH₂- (ethyl)δ ~4.25 (q)δ ~4.25 (q)δ ~4.25 (q)
-CH₃ (ethyl)δ ~1.30 (t)δ ~1.30 (t)δ ~1.30 (t)
¹³C NMR (CDCl₃)
C=O (ester)δ ~168.0δ ~168.0δ ~168.0
C-NO₂δ ~147.0δ ~148.0δ ~147.5
C-Br / C-Clδ ~118.0δ ~122.0δ ~129.0
Aromatic Carbonsδ ~125-140δ ~125-140δ ~125-140
-CH₂- (acetate)δ ~40.0δ ~40.0δ ~40.0
-O-CH₂- (ethyl)δ ~62.0δ ~62.0δ ~62.0
-CH₃ (ethyl)δ ~14.0δ ~14.0δ ~14.0
FT-IR (cm⁻¹)
NO₂ (asymmetric)~1530~1530~1530
NO₂ (symmetric)~1350~1350~1350
C=O (ester)~1735~1735~1735
C-Br Stretch~680~680-
C-Cl Stretch--~750
MS (EI)
Molecular Ion [M]⁺m/z 289/291 (1:1)m/z 289/291 (1:1)m/z 245/247 (3:1)
Key Fragmentsm/z 244/246 ([M-OEt]⁺), 216/218 ([M-COOEt]⁺)m/z 244/246 ([M-OEt]⁺), 216/218 ([M-COOEt]⁺)m/z 200/202 ([M-OEt]⁺), 172/174 ([M-COOEt]⁺)

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton and carbon atom dictates its resonant frequency, providing a detailed structural map.

Expert Insight: The primary differentiator among these analogs in ¹H NMR is the chemical shift and splitting pattern of the aromatic protons. The potent electron-withdrawing nature of the nitro group (NO₂) dramatically deshields (shifts downfield) protons that are ortho and para to it. The halogen's position then fine-tunes these shifts and dictates the coupling (splitting) between adjacent protons.

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate: We expect three distinct signals in the aromatic region. The proton at C6 (ortho to the nitro group) will be the most downfield, appearing as a doublet. The proton at C4 will be a doublet of doublets, split by its neighbors at C3 and C6. The proton at C3 will be a doublet, coupled to the proton at C4.

  • Analog 1 (4-bromo): The key change is the proton at C3, now ortho to the nitro group, making it the most downfield signal. The proton at C5 (ortho to the bromine) will also be significantly affected. The splitting patterns will be simpler, with two doublets and one doublet of doublets, but their positions will be diagnostically different from the 5-bromo isomer.

  • Analog 2 (5-chloro): The overall pattern will be very similar to the 5-bromo parent compound. However, chlorine is more electronegative than bromine, which can cause subtle downfield shifts for adjacent protons compared to the bromo-analog. The fundamental splitting pattern, however, remains the same.

The aliphatic protons of the ethyl acetate moiety (-CH₂-CO and -O-CH₂-CH₃) will be largely unaffected by the changes on the aromatic ring, typically appearing as a singlet, a quartet, and a triplet, respectively.[1]

In ¹³C NMR, the most diagnostic signals are the aromatic carbons directly bonded to the substituents. The carbon attached to the nitro group (C-NO₂) will be significantly downfield. The carbon attached to the halogen (C-X) is also characteristic. The C-Br signal appears at a different chemical shift than the C-Cl signal due to the differing electronegativity and size of the halogen atoms. This provides an unambiguous method to distinguish Analog 2 from the parent compound and Analog 1.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for the rapid identification of key functional groups.[2] The vibrations of specific bonds correspond to absorptions at characteristic frequencies.

Expert Insight: While many of the spectral features will be shared, the key to distinguishing these compounds lies in the "fingerprint region" and the specific carbon-halogen stretching frequency.

  • Nitro Group (NO₂): All three compounds will exhibit two very strong and characteristic absorption bands corresponding to the nitro group.[3] The asymmetric N-O stretch appears around 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹.[4][5]

  • Ester Carbonyl (C=O): A strong, sharp peak around 1735 cm⁻¹ confirms the presence of the ethyl ester functional group in all three molecules.

  • Carbon-Halogen Stretch (C-X): This is the critical differentiating feature. The C-Br stretch is found at a lower wavenumber (typically 600-700 cm⁻¹) compared to the C-Cl stretch (typically 700-800 cm⁻¹) due to the heavier mass of the bromine atom.[6] Therefore, FT-IR can readily distinguish Analog 2 from the two bromine-containing isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming molecular weight and offering clues to its structure.

Expert Insight: The most powerful diagnostic feature in the mass spectra of these compounds is the distinct isotopic pattern of bromine and chlorine.[7] This allows for immediate identification of the halogen present.

  • Isotopic Patterns: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This means any fragment containing a bromine atom, including the molecular ion (M⁺), will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (M⁺ and M+2⁺).[8] Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio.[7] Therefore, any chlorine-containing fragment will show a pair of peaks (M⁺ and M+2⁺) with an intensity ratio of roughly 3:1. This makes the mass spectra of the bromo- and chloro-analogs fundamentally different and easy to distinguish.

  • Fragmentation: Upon ionization (typically via Electron Impact, EI), the molecular ions will be unstable and break apart in predictable ways.[9] Common fragmentation pathways for these structures include the loss of the ethoxy group (-OCH₂CH₃, a loss of 45 amu) or the entire ethyl acetate radical (-CH₂COOCH₂CH₃, a loss of 73 amu).[10][11] Analyzing the isotopic patterns of these fragments confirms which part of the molecule contains the halogen.

Figure 2. A representative MS fragmentation pathway for Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve ~5-10 mg of sample in appropriate deuterated solvent (e.g., CDCl₃) for NMR or volatile solvent for MS/IR. nmr ¹H & ¹³C NMR prep->nmr ftir FT-IR prep->ftir ms Mass Spectrometry prep->ms analysis Process spectra, assign peaks, and compare data against reference compounds and literature. nmr->analysis ftir->analysis ms->analysis

Figure 3. Standardized workflow for the spectroscopic analysis of target compounds.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate peaks and determine chemical shifts and coupling constants.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. Alternatively, for oils or low-melting solids, acquire the spectrum using a thin film between salt (NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Identify and label the peak frequencies (in cm⁻¹) for the major absorption bands.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ionization source.

  • Acquisition: Introduce the sample into the ion source (a direct insertion probe for solids or GC inlet for liquids). Acquire the mass spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and its corresponding isotopic pattern. Analyze the major fragment ions and propose fragmentation pathways consistent with the molecule's structure.

Conclusion

While Ethyl 2-(5-bromo-2-nitrophenyl)acetate and its positional and halogen-substituted analogs possess similar core structures, they are unambiguously distinguishable through a systematic multi-technique spectroscopic approach. ¹H NMR provides the most definitive information for differentiating positional isomers through unique aromatic splitting patterns. Mass spectrometry offers immediate confirmation of the halogen identity via characteristic isotopic patterns. Finally, FT-IR serves as a rapid and effective tool for confirming functional groups and can distinguish between bromo- and chloro-analogs based on carbon-halogen stretching frequencies. By employing the rigorous protocols and interpretive frameworks outlined in this guide, researchers can confidently verify the identity and purity of these critical chemical intermediates.

References

  • Guo, B., Shi, Y.-B., Yao, J.-H., & Guan, J.-N. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E Structure Reports Online, 67(2), o509. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of identified compounds from ethyl acetate... | Download Scientific Diagram.
  • Hsieh, H.-C., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative... ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • ResearchGate. (n.d.). FT-IR Peak value and its functional groups of ethyl acetate extract... | Download Scientific Diagram.
  • Bakke, B. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Bakke, B. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

  • Learning Science. (2021). NMR spectrum of ethyl acetate. YouTube. [Link]

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A Senior Application Scientist's Guide to Brominating Agents in the Synthesis of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Brominated Aromatic Intermediates

In the landscape of pharmaceutical and materials science research, halogenated organic compounds, particularly bromoarenes, represent a cornerstone of synthetic strategy. The carbon-bromine bond serves as a versatile functional handle, readily participating in a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and organometallic formations. This versatility allows for the intricate and precise construction of complex molecular architectures.

A prime example of such a valuable building block is Ethyl 2-(5-bromo-2-nitrophenyl)acetate . This molecule, featuring an ortho-nitro group and a para-bromo substituent relative to the acetate side chain, is a precursor for various heterocyclic compounds and other complex pharmaceutical intermediates. The strategic placement of the bromine atom is crucial for subsequent molecular elaboration.

This guide deviates from a simple product comparison. It has come to our attention that there is a misconception regarding the role of "Ethyl 2-(5-bromo-2-nitrophenyl)acetate"; it is not a brominating agent but rather the product of a bromination reaction. Therefore, this document will provide a comprehensive comparison of the common brominating agents and methodologies a researcher would employ to synthesize such a target. We will delve into the mechanistic underpinnings, practical considerations, and safety protocols associated with the most prevalent brominating agents, using the synthesis of our target molecule as a central case study.

The Challenge: Regioselective Bromination of an Electron-Deficient Ring

The synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate presents a classic challenge in organic synthesis: the regioselective bromination of an aromatic ring that is deactivated by an electron-withdrawing group (the nitro group). The starting material would logically be Ethyl 2-(2-nitrophenyl)acetate. The nitro group is a strong deactivating group and a meta-director. However, the desired product has the bromine atom para to the nitro group. This indicates that the directing effect of the ethyl acetate group at the ortho position plays a significant role. The interplay of these electronic effects dictates the choice of brominating agent and reaction conditions.

Comparative Analysis of Key Brominating Agents

The selection of a brominating agent is a critical decision that impacts yield, selectivity, safety, and scalability. Below, we compare the most common reagents used in the synthesis of bromoarenes.

Molecular Bromine (Br₂)

Molecular bromine is the most traditional and powerful brominating agent. It is a dense, volatile, and highly corrosive reddish-brown liquid.

  • Mechanism of Action : For aromatic systems, Br₂ is not electrophilic enough on its own to overcome the aromatic stabilization of the ring.[1][2] A Lewis acid catalyst, such as FeBr₃ or AlBr₃, is required to polarize the Br-Br bond, generating a highly electrophilic "Br⁺" equivalent that can be attacked by the aromatic ring.[1][3] The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Performance & Selectivity : Br₂ with a Lewis acid is highly effective for a wide range of aromatic substrates. However, its high reactivity can sometimes lead to over-bromination, yielding di- or tri-brominated products, especially with activated rings. For deactivated rings like our case study, harsher conditions (higher temperatures) may be necessary. The regioselectivity is governed by the existing substituents on the ring.

  • Safety & Handling : Extreme caution is required. Bromine is highly toxic, causes severe chemical burns on contact, and its vapors are harmful upon inhalation.[4] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield.[5] Due to its hazards, many labs are moving towards safer alternatives.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[6][7] It is one of the most versatile brominating agents in modern organic synthesis.[8]

  • Mechanism of Action : NBS can react via two primary pathways:

    • Radical Bromination : In the presence of a radical initiator (e.g., AIBN or light), NBS is the reagent of choice for the bromination of allylic and benzylic positions.[6][9] This is known as the Wohl-Ziegler reaction.

    • Electrophilic Bromination : For aromatic substrates, NBS can serve as an electrophilic bromine source, often in the presence of a protic or Lewis acid. It provides a slow, controlled concentration of Br₂, which can suppress side reactions.[6] The reaction with HBr generated in situ can produce Br₂, which then participates in the electrophilic substitution.

  • Performance & Selectivity : NBS often provides higher selectivity than molecular bromine, making it ideal for complex molecules where multiple reaction sites are available.[7] For the synthesis of our target molecule, NBS in the presence of an acid catalyst like sulfuric acid or silica gel can be an effective method, potentially offering better control over mono-bromination compared to Br₂/FeBr₃.

  • Safety & Handling : While much safer than Br₂, NBS is still a lachrymator and an irritant. It should be handled in a fume hood with standard PPE. It is light-sensitive and should be stored in a cool, dark place.

In Situ Generation of Bromine

To circumvent the hazards of storing and handling molecular bromine, methods that generate Br₂ in situ have become increasingly popular.[10]

  • Mechanism of Action : These methods typically involve the oxidation of a stable bromide salt, such as NaBr or KBr, using a safe and inexpensive oxidant. Common oxidants include hydrogen peroxide (H₂O₂), Oxone® (potassium peroxymonosulfate), or even sodium hypochlorite (bleach).[10][11] The Br₂ is generated in low concentrations and consumed immediately by the substrate, minimizing the risks of exposure and runaway reactions.[10]

  • Performance & Selectivity : This approach is highly effective and has been successfully implemented in both batch and continuous flow systems.[10] The yields are often comparable or even superior to traditional methods, with excellent selectivity.[10] The reaction conditions can be tuned by adjusting the rate of addition of the oxidant.

  • Safety & Handling : This is arguably the safest method for reactions requiring electrophilic bromine. It eliminates the need to transport and store large quantities of Br₂.[10] The reagents (bromide salts, oxidants) are generally stable and easy to handle.

Diazonium Salt Chemistry: Sandmeyer & Gattermann Reactions

When direct bromination is not feasible due to poor regioselectivity or substrate sensitivity, the Sandmeyer or Gattermann reaction provides an invaluable alternative route.

  • Mechanism of Action : These reactions begin with the diazotization of a primary aromatic amine with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (N₂ gas) and can be replaced by a bromine atom by treatment with copper(I) bromide (CuBr) in the Sandmeyer reaction, or with copper powder and HBr in the Gattermann reaction.[12][13]

  • Performance & Selectivity : The primary advantage of this method is its unambiguous regioselectivity. The position of the bromine atom is determined by the position of the initial amine group. This is particularly useful for synthesizing isomers that are difficult to obtain through direct electrophilic substitution. The yields for the Sandmeyer reaction are generally good.[13]

  • Safety & Handling : Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated in situ in a cold aqueous solution (0-5 °C) and used immediately.

Quantitative Data Summary

Brominating AgentFormTypical Reaction TypeCatalyst/ConditionsKey AdvantagesKey Disadvantages
**Molecular Bromine (Br₂) **LiquidElectrophilic Aromatic Sub.FeBr₃, AlBr₃High reactivity, low costHighly toxic and corrosive, risk of over-bromination
N-Bromosuccinimide (NBS) SolidRadical (Allylic/Benzylic), ElectrophilicRadical initiator or AcidEasy to handle, high selectivityMore expensive than Br₂, light-sensitive
In situ Br₂ (e.g., NaBr/Oxone®) Solids/SolutionsElectrophilic Aromatic Sub.Oxidant (H₂O₂, Oxone®)Greatly enhanced safety, good controlMay require optimization of oxidant/bromide ratio
Sandmeyer (CuBr) SolutionNucleophilic SubstitutionCuBr, HBrUnambiguous regioselectivityMulti-step process, diazonium salts are unstable

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate via NBS Bromination

This protocol describes a plausible method for the regioselective bromination of Ethyl 2-(2-nitrophenyl)acetate.

Materials:

  • Ethyl 2-(2-nitrophenyl)acetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(2-nitrophenyl)acetate (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Acid Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • NBS Addition : Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching : Upon completion, cool the reaction mixture back to 0 °C. Slowly quench the reaction by adding saturated sodium thiosulfate solution to destroy any unreacted bromine, followed by saturated sodium bicarbonate solution to neutralize the acid.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Protocol 2: Allylic Bromination of Cyclohexene with NBS

This protocol illustrates the use of NBS for radical bromination, a fundamentally different pathway.

Materials:

  • Cyclohexene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Carbon Tetrachloride (CCl₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Setup : In a round-bottom flask, combine cyclohexene (1.0 eq), NBS (1.0 eq), and a catalytic amount of AIBN (0.02 eq) in carbon tetrachloride.

  • Reaction : Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction is often initiated by shining a lamp on the flask.

  • Monitoring : During the reaction, the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface. Monitor the reaction by GC or TLC. The reaction is typically complete within 1-2 hours.

  • Workup : Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of CCl₄.

  • Concentration : Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification : The resulting crude 3-bromocyclohexene can be purified by distillation under reduced pressure.

Visualization of Key Mechanisms and Workflows

Electrophilic Aromatic Bromination Mechanism

EAS_Bromination cluster_step1 Step 1: Formation of Arenium Ion cluster_step2 Step 2: Deprotonation Benzene Aromatic Ring Arenium_Ion Arenium Ion (Sigma Complex) Benzene->Arenium_Ion Attack on Electrophile Br_plus Br⁺-FeBr₃⁻ Br_plus->Arenium_Ion Arenium_Ion_2 Arenium Ion Base FeBr₄⁻ H_plus H⁺ Base->H_plus Proton Abstraction Product Brominated Aromatic Arenium_Ion_2->Product Loss of H⁺ Bromination_Workflow start Define Bromination Goal substrate_type What is the substrate type? start->substrate_type aromatic_type Aromatic Ring Type? substrate_type->aromatic_type Aromatic nbs_radical Use NBS + Radical Initiator substrate_type->nbs_radical Allylic/Benzylic regioselectivity Is regioselectivity an issue? aromatic_type->regioselectivity Activated or Moderately Deactivated sandmeyer Use Sandmeyer Reaction (via Diazonium Salt) aromatic_type->sandmeyer Heavily Deactivated or Specific Isomer Needed br2 Use Br₂/FeBr₃ (Caution!) regioselectivity->br2 No nbs_in_situ Use NBS or In Situ Br₂ (Safer, more selective) regioselectivity->nbs_in_situ Yes

Sources

A Researcher's Guide to the Comparative Reactivity of Substituted Nitrophenyl Acetates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the chemical sciences, understanding the nuances of ester hydrolysis is fundamental. Substituted nitrophenyl acetates serve as exemplary models for these investigations, offering a tunable system to probe the electronic and steric effects that govern reaction kinetics. This guide provides an in-depth comparison of the reactivity of these compounds, supported by mechanistic insights and detailed experimental protocols, to empower your research endeavors.

The Foundation: Understanding Nitrophenyl Acetate Hydrolysis

The hydrolysis of nitrophenyl acetates, particularly the para-substituted isomer (p-nitrophenyl acetate or PNPA), is a cornerstone reaction in the study of enzyme kinetics and physical organic chemistry.[1][2] The utility of these compounds stems from the chromogenic nature of the nitrophenolate leaving group, which allows for convenient and continuous monitoring of the reaction progress via UV-Vis spectrophotometry.[1][3]

The reaction, in its essence, is the cleavage of the ester bond, yielding acetic acid and the corresponding nitrophenol. This process can be catalyzed by acids, bases, or enzymes.[1][4] Under alkaline conditions, the hydrolysis proceeds via a nucleophilic acyl substitution, typically following a stepwise mechanism.[5] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the nitrophenoxide leaving group.[4][5]

The rate of this reaction is critically dependent on the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower rate of hydrolysis.[6]

Comparative Reactivity: The Influence of Substituents

The reactivity of substituted nitrophenyl acetates can be quantitatively compared by examining their hydrolysis rate constants. The position and electronic nature of the substituent on the phenyl ring play a pivotal role in modulating this reactivity.

Electronic Effects: A Hammett Plot Perspective

The Hammett equation provides a powerful framework for quantifying the electronic influence of meta- and para-substituents on the reactivity of aromatic compounds.[6][7] The equation, log(k/k₀) = ρσ, relates the logarithm of the ratio of the rate constant of a substituted reactant (k) to that of the unsubstituted reactant (k₀) to the substituent constant (σ) and the reaction constant (ρ).

For the hydrolysis of nitrophenyl acetates, a positive ρ value is observed, indicating that the reaction is accelerated by electron-withdrawing groups (positive σ values) and decelerated by electron-donating groups (negative σ values).[6] This is because electron-withdrawing groups stabilize the negatively charged transition state formed during the nucleophilic attack on the carbonyl carbon.

Substituent (para-position)Hammett Constant (σp)Relative Hydrolysis Rate (Illustrative)
-NO₂0.78Very High
-CN0.66High
-Cl0.23Moderate
-H0.00Reference
-CH₃-0.17Low
-OCH₃-0.27Very Low

Note: The relative hydrolysis rates are illustrative and the actual values will depend on the specific reaction conditions.

Positional Isomerism: Ortho, Meta, and Para Effects

The position of the nitro group itself significantly impacts the reactivity of the nitrophenyl acetate. p-Nitrophenyl acetate is generally more reactive than its meta and ortho counterparts in base-catalyzed hydrolysis.

  • para-Nitrophenyl Acetate: The nitro group at the para position exerts a strong electron-withdrawing effect through both resonance and induction, significantly increasing the electrophilicity of the carbonyl carbon and stabilizing the resulting phenoxide anion.

  • meta-Nitrophenyl Acetate: The nitro group at the meta position can only exert an electron-withdrawing inductive effect, as resonance delocalization does not extend to the meta position. This results in a lower reactivity compared to the para isomer.

  • ortho-Nitrophenyl Acetate: While the ortho nitro group can exert both resonance and inductive electron-withdrawing effects, its close proximity to the reaction center can introduce steric hindrance, which may slightly decrease the rate of nucleophilic attack compared to the para isomer.

Experimental Protocol: Determining Hydrolysis Rates of Substituted Nitrophenyl Acetates

This protocol outlines a robust method for determining the pseudo-first-order rate constants for the hydrolysis of various substituted nitrophenyl acetates using UV-Vis spectrophotometry.

Materials and Reagents:
  • Substituted nitrophenyl acetates (e.g., p-nitrophenyl acetate, m-nitrophenyl acetate, 2,4-dinitrophenyl acetate)

  • Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Solvent (e.g., acetonitrile or DMSO, if necessary to dissolve the substrate)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or disposable UV-transparent)

  • Micropipettes

  • Timer

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution equilibrate Equilibrate Buffer in Cuvette prep_substrate->equilibrate prep_buffer Prepare Buffer Solution prep_buffer->equilibrate initiate Initiate Reaction by Adding Substrate equilibrate->initiate measure Monitor Absorbance at λmax initiate->measure plot_data Plot Absorbance vs. Time measure->plot_data fit_curve Fit Data to First-Order Rate Equation plot_data->fit_curve calc_k Calculate Pseudo-First-Order Rate Constant (kobs) fit_curve->calc_k

Caption: A streamlined workflow for the kinetic analysis of nitrophenyl acetate hydrolysis.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the substituted nitrophenyl acetate in a suitable solvent (e.g., 10 mM in acetonitrile).

    • Prepare the desired buffer solution and adjust the pH.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the corresponding nitrophenolate ion (e.g., ~400 nm for p-nitrophenolate).[1]

    • Blank the instrument with the buffer solution.

  • Kinetic Measurement:

    • Pipette a known volume of the buffer solution into a cuvette and place it in the spectrophotometer's temperature-controlled cell holder to equilibrate.

    • To initiate the reaction, add a small volume of the nitrophenyl acetate stock solution to the cuvette, quickly mix, and start recording the absorbance as a function of time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • The data should fit a first-order exponential curve. The pseudo-first-order rate constant (kobs) can be determined by fitting the data to the equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.[1]

Mechanistic Insights and Structure-Activity Relationships

The hydrolysis of nitrophenyl acetates provides a clear illustration of structure-activity relationships. The electronic nature of the substituents directly dictates the reactivity of the ester.

hammett_relationship cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) substituent Substituent Electronic Effect carbonyl Carbonyl Electrophilicity increase_rate Increases carbonyl->increase_rate facilitates decrease_rate Decreases carbonyl->decrease_rate hinders nucleophilic_attack Rate of Nucleophilic Attack increase_hydrolysis Increases nucleophilic_attack->increase_hydrolysis results in decrease_hydrolysis Decreases nucleophilic_attack->decrease_hydrolysis results in hydrolysis_rate Hydrolysis Rate ewg EWG (-NO2, -CN) increase_e Increases ewg->increase_e leads to increase_e->carbonyl increase_rate->nucleophilic_attack increase_hydrolysis->hydrolysis_rate edg EDG (-OCH3, -CH3) decrease_e Decreases edg->decrease_e leads to decrease_e->carbonyl decrease_rate->nucleophilic_attack decrease_hydrolysis->hydrolysis_rate

Caption: The influence of substituent electronic effects on the rate of nitrophenyl acetate hydrolysis.

This guide provides a comprehensive overview of the comparative reactivity of substituted nitrophenyl acetates. By understanding the underlying principles and employing the described experimental protocols, researchers can effectively utilize these model compounds to investigate a wide range of chemical and biological phenomena.

References

  • Ouellet, L. (n.d.). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Retrieved from [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 3. Retrieved from [Link]

  • IRE Journals. (n.d.). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Retrieved from [Link]

  • MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics of P-Nitrophenyl Acetate Hydrolysis Catalyzed by Mucor Javanicus Lipase in AOT Reverse Micellar Solutions Formulated in Different Organic Solvents. Retrieved from [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved from [Link]

  • National Institutes of Health. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Retrieved from [Link]

  • Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from [Link]

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Validation of "Ethyl 2-(5-bromo-2-nitrophenyl)acetate" structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Validation of Ethyl 2-(5-bromo-2-nitrophenyl)acetate: A Comparative Analysis of X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a versatile building block in synthetic chemistry, precise structural validation is not merely a procedural step but a critical determinant of its potential utility. This guide provides a senior application scientist's perspective on the gold-standard technique for this purpose—single-crystal X-ray crystallography—and objectively compares its performance against other widely used analytical methods.

The Imperative of Unambiguous Structural Confirmation

The journey from a synthesized compound to a potential drug candidate is fraught with challenges, many of which hinge on the precise arrangement of atoms in three-dimensional space. A molecule's structure dictates its function, influencing everything from its reactivity and solubility to its ability to interact with biological targets. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. While many analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution map of a molecule's atomic arrangement in the solid state.

X-ray Crystallography: The Definitive Approach

X-ray crystallography is an analytical technique in which a crystalline material is bombarded with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is then used to determine the precise arrangement of those atoms. For a molecule like Ethyl 2-(5-bromo-2-nitrophenyl)acetate, this technique can provide unequivocal evidence of its covalent structure, stereochemistry, and intermolecular interactions.

A Case Study: The Crystallographic Analysis of a Close Analog

Experimental Workflow for X-ray Crystallography

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and consideration.

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Slow Evaporation D Mount Crystal on Goniometer A->D Select High-Quality Crystal B Vapor Diffusion B->D C Cooling Crystallization C->D E Expose to X-ray Beam D->E F Collect Diffraction Data E->F G Solve Phase Problem F->G Process Diffraction Images H Build Atomic Model G->H I Refine Model Against Data H->I

A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for Crystallization and Data Collection:

  • Crystallization: The first and often most challenging step is to grow a single crystal of sufficient quality. For a compound like Ethyl 2-(5-bromo-2-nitrophenyl)acetate, this would typically involve dissolving the purified solid in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) and allowing the solvent to evaporate slowly at room temperature.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined to best fit the experimental data, resulting in a final, highly accurate three-dimensional structure.

Interpreting the Crystallographic Data

The output of a successful crystallographic experiment is a wealth of information that goes far beyond a simple confirmation of connectivity.

ParameterDescriptionSignificance for Ethyl 2-(5-bromo-2-nitrophenyl)acetate
Connectivity The pattern of covalent bonds between atoms.Confirms the presence of the bromo, nitro, and ethyl acetate substituents on the phenyl ring and their relative positions.
Bond Lengths and Angles The precise distances and angles between bonded atoms.Provides insights into the electronic effects of the substituents and any potential steric strain in the molecule.
Torsion Angles The dihedral angles that define the conformation of the molecule.Reveals the preferred orientation of the nitro and ester groups relative to the phenyl ring.
Intermolecular Interactions Non-covalent interactions such as hydrogen bonds and halogen bonds.Explains how the molecules pack in the solid state, which can influence physical properties like melting point and solubility.

A Comparative Analysis of Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other techniques are often used in concert to provide a more complete picture of a molecule's properties in different states.

cluster_0 Structural Validation Techniques A X-ray Crystallography Provides 3D structure in solid state Definitive connectivity and stereochemistry B NMR Spectroscopy Provides information about the chemical environment of nuclei in solution Excellent for determining connectivity and stereochemistry in solution A->B Complementary Information (Solid vs. Solution) C Mass Spectrometry Provides the mass-to-charge ratio of the molecule and its fragments Confirms molecular weight and can provide fragmentation patterns for structural clues A->C Complementary Information B->C Orthogonal Data

Relationship between key structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For Ethyl 2-(5-bromo-2-nitrophenyl)acetate, one would expect to see distinct signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, with characteristic splitting patterns.

  • ¹³C NMR: Would show the number of different types of carbon atoms in the molecule.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC): Can be used to definitively establish the connectivity of the molecule.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Provided Precise 3D structure, bond lengths/angles, intermolecular interactionsConnectivity, stereochemistry in solution, dynamic processes
Key Advantage Unambiguous and definitive structural determinationProvides information on the behavior of the molecule in a more biologically relevant state (solution)
Key Limitation Requires a high-quality single crystal, which can be difficult to obtainDoes not provide precise bond lengths and angles; interpretation can be complex for some molecules
Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive technique that can provide the molecular weight of a compound with very high accuracy.

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting pieces, which can provide clues about its structure.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Sample State Solid (single crystal)Gas phase (ions)
Information Provided Complete 3D structureMolecular weight, elemental composition, fragmentation patterns
Key Advantage Definitive structural elucidationHigh sensitivity, requires very small amounts of sample
Key Limitation Requires a single crystalDoes not provide information on stereochemistry or the 3D arrangement of atoms

Conclusion: An Integrated Approach to Structural Validation

For a molecule of interest in drug development, such as Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a single analytical technique is rarely sufficient. While X-ray crystallography provides the gold standard for definitive structural determination in the solid state, it is most powerful when used in conjunction with other techniques like NMR and mass spectrometry. This integrated approach allows for a comprehensive understanding of the molecule's structure and behavior in different environments, which is essential for making informed decisions in the drug discovery and development process. The causality behind this choice is clear: by combining the definitive solid-state structure from crystallography with the solution-state connectivity from NMR and the molecular formula from mass spectrometry, we create a self-validating system that leaves no room for ambiguity.

References

  • Gowda, B. T., et al. (2007). Crystal structure of methyl 2-(5-bromo-2-nitrophenyl)acetate. Zeitschrift für Kristallographie - New Crystal Structures, 222(3), 235-236. [Link]

A Comparative Guide to the Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate: An Evaluation of Synthetic Strategies and Yields

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield preparation of key intermediates is paramount. Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides a comparative analysis of two plausible synthetic routes to this target compound, offering in-depth technical insights, detailed experimental protocols, and an objective assessment of their respective yields based on available experimental data.

Introduction to the Target Molecule

Ethyl 2-(5-bromo-2-nitrophenyl)acetate possesses a unique combination of functional groups—a bromo substituent, a nitro group, and an ethyl ester—making it a versatile precursor for the construction of complex heterocyclic systems. The strategic placement of the bromo and nitro groups on the phenyl ring allows for a range of subsequent chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various cross-coupling reactions.

This guide will explore two distinct synthetic pathways:

  • Route A: A Direct Approach via Nucleophilic Aromatic Substitution (SNAr)

  • Route B: A Multi-step Strategy Involving a Sandmeyer Reaction and Fischer Esterification

Each route will be evaluated based on its chemical logic, step-by-step methodology, and reported or estimated yields, providing a comprehensive framework for selecting the most appropriate synthetic strategy.

Route A: Nucleophilic Aromatic Substitution (SNAr) Approach

This route aims to construct the carbon framework directly by reacting a suitably activated aromatic substrate with an enolate of ethyl acetate.

Overall Synthetic Pathway

Route A start 1,4-Dibromo-2-nitrobenzene product Ethyl 2-(5-bromo-2-nitrophenyl)acetate start->product Nucleophilic Aromatic Substitution (SNAr) reagent1 Ethyl acetoacetate NaH, THF

Caption: Proposed one-step synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol (Proposed)
  • Enolate Formation: To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add ethyl acetoacetate. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the sodium enolate.

  • SNAr Reaction: To the freshly prepared enolate solution, add a solution of 1,4-dibromo-2-nitrobenzene in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mechanistic Rationale and Yield Discussion

The core of this strategy lies in the Nucleophilic Aromatic Substitution (SNAr) mechanism. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1] In 1,4-dibromo-2-nitrobenzene, the bromine atom ortho to the nitro group is the most likely site for substitution.

The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, an intermediate that is key to this type of transformation.[2] However, the success of this reaction is contingent on several factors. While the nitro group provides the necessary activation, the bromide is a moderately good leaving group in SNAr reactions.

Literature precedents for analogous reactions suggest that the yield of such a direct substitution can be low. For instance, a similar reaction involving the displacement of a fluorine atom (a better leaving group in SNAr) followed by subsequent transformations resulted in a low overall yield of approximately 10%.[3] The use of a stronger nucleophile might improve the yield, but the direct substitution on a dibromo-nitrobenzene with an ethyl acetate enolate equivalent is not well-documented with high yields.

Route B: A Convergent Synthesis via Sandmeyer Reaction and Esterification

This multi-step route involves the initial synthesis of the carboxylic acid precursor, 2-(5-bromo-2-nitrophenyl)acetic acid, followed by its esterification.

Overall Synthetic Pathway

Route B cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Esterification start 2-Amino-5-bromobenzoic acid intermediate1 2-Amino-5-bromobenzyl alcohol start->intermediate1 1. LiAlH4, THF intermediate2 2-(5-Bromo-2-nitrophenyl)methanol intermediate1->intermediate2 1. NaNO2, H2SO4 2. Cu(NO2)2 intermediate3 2-(5-Bromo-2-nitrophenyl)acetonitrile intermediate2->intermediate3 1. SOCl2 2. NaCN, DMSO product_acid 2-(5-Bromo-2-nitrophenyl)acetic acid intermediate3->product_acid H2SO4, H2O, heat product_ester Ethyl 2-(5-bromo-2-nitrophenyl)acetate product_acid->product_ester Ethanol, H2SO4 (cat.) Reflux

Caption: Multi-step synthesis via Sandmeyer reaction and Fischer esterification.

Experimental Protocols

Step 1: Synthesis of 2-(5-bromo-2-nitrophenyl)acetic acid

This is a multi-stage process starting from commercially available 2-amino-5-bromobenzoic acid.

  • 1a. Reduction to 2-Amino-5-bromobenzyl alcohol: 2-Amino-5-bromobenzoic acid is reduced using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF).[4] This reaction typically proceeds with high yield.

  • 1b. Diazotization and Nitration (Sandmeyer-type Reaction): The amino group of 2-amino-5-bromobenzyl alcohol is converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) at low temperatures (0-5 °C).[5] The diazonium salt is then displaced by a nitro group using a copper(I) nitrite or a similar reagent. The Sandmeyer reaction is a robust method for introducing a variety of functional groups onto an aromatic ring.[6][7]

  • 1c. Conversion to 2-(5-Bromo-2-nitrophenyl)acetonitrile: The resulting benzyl alcohol is first converted to the corresponding benzyl chloride using thionyl chloride (SOCl₂). This is followed by a nucleophilic substitution with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield the nitrile.

  • 1d. Hydrolysis to 2-(5-Bromo-2-nitrophenyl)acetic acid: The nitrile is then hydrolyzed under acidic conditions (e.g., refluxing with aqueous sulfuric acid) to afford the desired carboxylic acid.[8]

Step 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(5-bromo-2-nitrophenyl)acetic acid in an excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ester. Further purification can be achieved by column chromatography if necessary.

Mechanistic Rationale and Yield Discussion

This route, although longer, relies on a series of well-established and high-yielding reactions.

  • The reduction of the carboxylic acid is typically efficient.

  • The Sandmeyer reaction, while requiring careful control of temperature, is a reliable method for the conversion of anilines to a wide range of substituted aromatics.[6]

  • The conversion of the alcohol to the nitrile and subsequent hydrolysis are standard functional group interconversions.

  • The final Fischer esterification is an equilibrium-controlled reaction.[9][10] The use of excess ethanol as the solvent and the removal of water as it is formed drives the equilibrium towards the product, often resulting in high yields.[11][12] Studies on the esterification of similar phenylacetic acid derivatives report yields in the range of 90-96%.[13] A patent describing the synthesis of the regioisomeric 4-bromo-2-nitrophenylacetic acid reports a yield of 96.6% for the carboxylation step, indicating the feasibility of achieving high yields in related transformations.[14]

Comparative Analysis and Conclusion

FeatureRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Sandmeyer Reaction & Esterification
Number of Steps 1 (proposed)4-5
Starting Materials 1,4-Dibromo-2-nitrobenzene, Ethyl acetoacetate2-Amino-5-bromobenzoic acid, Ethanol
Key Reactions Nucleophilic Aromatic SubstitutionReduction, Sandmeyer Reaction, Nitrile Synthesis & Hydrolysis, Fischer Esterification
Estimated Overall Yield Low (<20%)High (>60-70% plausible)
Advantages Potentially shorter route.Utilizes well-established, high-yielding reactions. More predictable outcome.
Disadvantages Uncertain yield, potential for side reactions. Lack of direct literature precedent with high yield.Longer synthetic sequence. Requires handling of toxic reagents like NaCN.

Recommendation:

Based on the available evidence and established chemical principles, Route B presents a more reliable and higher-yielding pathway for the synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate. While Route A is conceptually more direct, the uncertainty and likely low yield of the key SNAr step make it a less desirable option for a scalable and efficient synthesis. The multi-step nature of Route B is compensated by the robustness and high efficiency of each individual transformation, particularly the final Fischer esterification step. For researchers requiring a dependable supply of the target molecule, the investment in the longer but more predictable synthetic sequence of Route B is scientifically and practically justified.

References

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  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available at: [Link]

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.
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A Comprehensive Guide to the Characterization of Impurities in Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and characterization of impurities are of paramount importance. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive overview of the analytical strategies for the characterization of impurities in Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the probable synthetic routes, predict potential process-related impurities and degradation products, and present a comparative analysis of the most effective analytical techniques for their detection, quantification, and structural elucidation.

Understanding the Origin of Impurities: A Plausible Synthetic Pathway

While a specific, publicly available synthesis for Ethyl 2-(5-bromo-2-nitrophenyl)acetate is not extensively documented, a plausible and chemically sound synthetic route can be postulated based on established organic chemistry principles. This allows us to anticipate the likely process-related impurities that may arise.

A probable synthesis involves the nitration of a substituted bromophenylacetic acid derivative followed by esterification, or the nitration of a pre-formed ethyl bromophenylacetate. A potential starting material could be 4-bromophenylacetic acid.

Synthetic Pathway cluster_impurities Potential Impurities A 4-Bromophenylacetic acid B 2-(4-Bromo-nitrophenyl)acetic acid isomers A->B Nitration (HNO3/H2SO4) C Ethyl 2-(bromo-nitrophenyl)acetate isomers B->C Esterification (Ethanol, Acid catalyst) D Ethyl 2-(5-bromo-2-nitrophenyl)acetate (Target) C->D Purification I1 Positional Isomers (e.g., Ethyl 2-(4-bromo-3-nitrophenyl)acetate) I2 Unreacted Starting Materials I3 By-products of Nitration (e.g., dinitro compounds)

Caption: Plausible synthetic pathway for Ethyl 2-(5-bromo-2-nitrophenyl)acetate and potential process-related impurities.

This postulated pathway highlights several potential sources of impurities:

  • Positional Isomers: The nitration of 4-bromophenylacetic acid can lead to the formation of various isomers, such as 2-(4-bromo-2-nitrophenyl)acetic acid and 2-(4-bromo-3-nitrophenyl)acetic acid, in addition to the desired 2-(5-bromo-2-nitrophenyl)acetic acid. These isomers, if not completely removed during purification, will be carried through to the final product.

  • Unreacted Starting Materials: Incomplete nitration or esterification reactions can result in the presence of the starting materials in the final product.

  • By-products: Over-nitration can lead to the formation of dinitro- or trinitro- derivatives. Side reactions during esterification can also introduce impurities.

  • Reagents and Solvents: Residual acids, bases, catalysts, and solvents used in the synthesis and purification steps are also potential impurities.

Degradation Pathways: Insights from Forced Degradation Studies

To understand the stability of Ethyl 2-(5-bromo-2-nitrophenyl)acetate and to identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition. The International Council for Harmonisation (ICH) guidelines recommend stress testing under various conditions.[1][2]

Forced Degradation cluster_conditions Stress Conditions A Ethyl 2-(5-bromo-2-nitrophenyl)acetate B Degradation Products A->B C1 Acidic Hydrolysis (e.g., HCl) C1->B C2 Basic Hydrolysis (e.g., NaOH) C2->B C3 Oxidative (e.g., H2O2) C3->B C4 Photolytic (UV/Vis light) C4->B C5 Thermal (Heat) C5->B

Caption: Forced degradation studies to identify potential degradation products of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Potential degradation products for Ethyl 2-(5-bromo-2-nitrophenyl)acetate under these conditions include:

  • Hydrolysis Products: Under acidic or basic conditions, the ester linkage is susceptible to hydrolysis, leading to the formation of 2-(5-bromo-2-nitrophenyl)acetic acid and ethanol.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group under certain stress conditions.

  • Decarboxylation: At elevated temperatures, the carboxylic acid (formed from hydrolysis) may undergo decarboxylation.

A Comparative Guide to Analytical Techniques for Impurity Characterization

A multi-faceted analytical approach is crucial for the comprehensive characterization of impurities in Ethyl 2-(5-bromo-2-nitrophenyl)acetate. The choice of technique depends on the nature of the impurity and the analytical objective (detection, quantification, or structural elucidation).

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Detection and Quantification of non-volatile and thermally labile impurities.High resolution for separating isomers; Excellent quantitative accuracy and precision; Versatile with various detectors (UV, DAD, MS).May require derivatization for compounds lacking a chromophore; Longer analysis times compared to GC for volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Detection and Quantification of volatile and semi-volatile impurities (e.g., residual solvents).High sensitivity and selectivity for volatile compounds; Excellent for identifying unknown volatile impurities through mass spectral libraries.Not suitable for non-volatile or thermally labile compounds; Derivatization may be required for polar compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation of unknown impurities.Provides detailed structural information, including connectivity and stereochemistry[4]; Can be used for quantitative analysis (qNMR) without a reference standard for each impurity.Lower sensitivity compared to chromatographic techniques; Complex spectra for mixtures may require separation prior to analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and Structural Characterization of a wide range of impurities.Combines the separation power of HPLC with the identification capabilities of MS[5]; Provides molecular weight and fragmentation information for structural elucidation.Ionization efficiency can vary significantly between compounds; Matrix effects can suppress or enhance the signal.

Experimental Protocols: A Practical Approach

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The separation of positional isomers is a significant challenge. A well-developed HPLC method is the cornerstone of accurate impurity profiling.

Objective: To develop a stability-indicating HPLC method for the separation of Ethyl 2-(5-bromo-2-nitrophenyl)acetate from its potential positional isomers and degradation products.

Methodology:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility in reversed-phase chromatography.

  • Mobile Phase Optimization: A gradient elution is typically required to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B should be explored. For example, starting with 30% B and increasing to 90% B over 30 minutes.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and aid in the identification of co-eluting peaks. A detection wavelength of 254 nm is a reasonable starting point for aromatic nitro compounds.

  • Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents are common process-related impurities that must be controlled.

Objective: To identify and quantify residual solvents in a sample of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Methodology:

  • Sample Preparation: Headspace analysis is the preferred technique for volatile residual solvents as it minimizes matrix effects. Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) in a headspace vial.

  • GC Column: A column with a stationary phase designed for volatile organic compounds, such as a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase (e.g., DB-624), is recommended.

  • Temperature Program: A temperature gradient is used to separate solvents with different boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 240°C.

  • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectra can be compared to a library (e.g., NIST) for identification.

  • Quantification: Quantification can be achieved using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unequivocally determining the structure of unknown impurities.

Objective: To determine the structure of an isolated impurity.

Methodology:

  • Isolation: The impurity of interest must first be isolated in a pure form, typically by preparative HPLC.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for determining the substitution pattern on the aromatic ring.

    • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure.

Conclusion

The comprehensive characterization of impurities in Ethyl 2-(5-bromo-2-nitrophenyl)acetate requires a strategic and multi-faceted analytical approach. By understanding the potential synthetic pathways and degradation routes, researchers can anticipate the likely impurities and select the most appropriate analytical techniques for their detection and elucidation. A combination of high-resolution chromatographic techniques, particularly HPLC for non-volatile impurities and GC for volatile components, coupled with the unparalleled structural elucidation power of NMR and the sensitivity of mass spectrometry, provides a robust framework for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide serves as a foundational resource for scientists and professionals in the drug development field, empowering them to navigate the complexities of impurity profiling with confidence and scientific rigor.

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A Senior Application Scientist's Guide to the Efficacy of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical analysis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a versatile reagent whose strategic placement of nitro, bromo, and ethyl acetate functionalities offers a powerful platform for the construction of diverse and complex molecular architectures. We will objectively compare its performance with alternative synthetic routes, supported by experimental data, to empower you with the insights needed for informed decision-making in your target-oriented synthesis endeavors.

The Strategic Advantage: A Multifunctional Linchpin

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is more than just a simple starting material; it is a carefully designed synthon that provides access to a variety of key heterocyclic scaffolds. The molecule's efficacy stems from the orthogonal reactivity of its three primary functional groups:

  • The Nitro Group: This powerful electron-withdrawing group serves as a masked amine. Its reduction, typically under mild conditions, uncovers a nucleophilic aniline, which is a critical precursor for a wide array of cyclization reactions to form nitrogen-containing heterocycles.

  • The Bromo Group: Positioned at the 5-position of the phenyl ring, the bromine atom is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized and diverse analogs.

  • The Ethyl Acetate Moiety: This group is a direct precursor to a lactam ring, making the molecule an ideal starting point for the synthesis of oxindoles, a privileged scaffold in medicinal chemistry.

This strategic arrangement of functional groups allows for a convergent and efficient approach to the synthesis of complex target molecules, particularly those containing the valuable 5-bromoindole and 5-bromo-2-oxindole cores. These motifs are prevalent in a wide range of biologically active compounds, including anticancer agents, antivirals, and neuroprotective agents.[1][2][3]

Core Application: Synthesis of 5-Bromo-2-oxindoles via Reductive Cyclization

One of the most powerful applications of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is in the synthesis of 5-bromo-2-oxindoles. This transformation is typically achieved through a one-pot reductive cyclization. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the ester carbonyl, forming the desired lactam.

Reductive_Cyclization Start Ethyl 2-(5-bromo-2-nitrophenyl)acetate Reagents Reducing Agent (e.g., Fe/AcOH, H2/Pd-C) Start->Reagents Reduction Intermediate Ethyl 2-(2-amino-5-bromophenyl)acetate Product 5-Bromo-2-oxindole Intermediate->Product Intramolecular Cyclization Reagents->Intermediate caption Reductive Cyclization Workflow

Caption: Workflow for the synthesis of 5-bromo-2-oxindole.

Comparative Efficacy:

The use of Ethyl 2-(5-bromo-2-nitrophenyl)acetate for this transformation offers several advantages over alternative multi-step approaches that might involve the synthesis of a pre-formed aniline and subsequent cyclization. The one-pot nature of the reductive cyclization is highly atom-economical and streamlines the synthetic process.

While direct comparative yield data for various substituted 2-nitrophenylacetates in this specific reaction is not extensively consolidated in the literature, studies on similar reductive cyclizations of nitroarenes provide valuable insights. For instance, the base-mediated reductive cyclization of dimethyl 2-(4-bromo-2-nitrophenyl)malonate proceeds in high yield, suggesting that the bromo-substituent is well-tolerated in such transformations.[4] Yields for reductive cyclizations of nitro compounds to form heterocycles are generally reported to be in the range of 75-90% under optimized conditions.[5]

Starting MaterialTarget MoleculeKey TransformationReported YieldReference
Ethyl 2-(5-bromo-2-nitrophenyl)acetate 5-Bromo-2-oxindoleReductive CyclizationGood to Excellent (estimated)N/A
Substituted 2-NitrobiphenylsCarbazolesReductive Cyclization (Pd-catalyzed)Good to Excellent[6]
2-NitrostyrenesIndolesReductive Cyclization (Pd-catalyzed)Good to Excellent[6]
2-Amino-5-bromopyridine & Alkyne5-Bromo-7-azaindoleSonogashira coupling and cyclization~90% (cyclization step)[7]

Table 1: Comparison of yields for related reductive cyclization reactions.

Experimental Protocol: Reductive Cyclization to 5-Bromo-2-oxindole

This protocol is a representative procedure based on established methods for the reductive cyclization of o-nitrophenylacetic acid derivatives.

Materials:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v), add iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-oxindole.

Causality of Experimental Choices:

  • Iron in Acetic Acid: This is a classic and cost-effective method for the reduction of aromatic nitro groups. The acidic medium facilitates the reduction process.

  • Reflux Conditions: The elevated temperature accelerates both the reduction and the subsequent intramolecular cyclization.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to neutralize the acetic acid and remove any remaining inorganic impurities.

Diversification through Cross-Coupling Reactions

The bromine atom on the aromatic ring of the resulting 5-bromo-2-oxindole or the intermediate Ethyl 2-(2-amino-5-bromophenyl)acetate serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs with diverse substituents at the 5-position, a key strategy in structure-activity relationship (SAR) studies.

Cross_Coupling Start Ethyl 2-(2-amino-5-bromophenyl)acetate or 5-Bromo-2-oxindole Sonogashira Sonogashira Coupling Start->Sonogashira Heck Heck Coupling Start->Heck Product_Sonogashira 5-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Heck 5-Alkenyl Derivative Heck->Product_Heck caption Cross-Coupling Diversification

Caption: Diversification of the 5-bromo scaffold.

Sonogashira Coupling:

The Sonogashira reaction allows for the introduction of an alkyne moiety by coupling the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[3][8] This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Comparative Efficacy:

The reactivity of aryl bromides in Sonogashira coupling is generally good, falling between the more reactive aryl iodides and the less reactive aryl chlorides. The presence of the amino or amide group on the ring of our substrate is not expected to significantly hinder the reaction. High yields (often >90%) are commonly reported for the Sonogashira coupling of various aryl bromides.[9]

Heck Coupling:

The Heck reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an alkene.[10][11] This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatics.

Comparative Efficacy:

Similar to the Sonogashira reaction, the Heck reaction is generally efficient with aryl bromides. The choice of catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity.

Coupling PartnerReaction TypeProduct TypeTypical Yields for Aryl Bromides
Terminal AlkyneSonogashiraAryl Alkyne80-98%
AlkeneHeckSubstituted Alkene70-95%

Table 2: Typical yields for palladium-catalyzed cross-coupling reactions of aryl bromides.

Experimental Protocol: Sonogashira Coupling of Ethyl 2-(2-amino-5-bromophenyl)acetate

This protocol is a general procedure for the Sonogashira coupling of an aryl bromide.

Materials:

  • Ethyl 2-(2-amino-5-bromophenyl)acetate

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Ethyl 2-(2-amino-5-bromophenyl)acetate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous, degassed solvent, followed by triethylamine (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Copper(I) Co-catalyst: Copper(I) facilitates the deprotonation of the terminal alkyne and its transmetalation to the palladium center.

  • Triethylamine: This base serves to neutralize the HBr generated during the reaction and to deprotonate the alkyne.

Alternative Synthetic Strategies and Comparative Analysis

While Ethyl 2-(5-bromo-2-nitrophenyl)acetate offers a streamlined approach, it is important to consider alternative synthetic routes to the target 5-bromo-2-oxindole and 5-bromoindole scaffolds to make an informed decision based on factors such as starting material availability, cost, and overall efficiency.

Alternative Synthesis of 5-Bromo-2-oxindole:

One common alternative involves the intramolecular α-arylation of an anilide.[12] This approach typically starts with a commercially available 4-bromoaniline.

Alternative_Oxindole Start 4-Bromoaniline Step1 Acylation with α-haloacetyl halide Start->Step1 Intermediate α-Halo-4-bromoacetanilide Step1->Intermediate Step2 Intramolecular α-Arylation Intermediate->Step2 Product 5-Bromo-2-oxindole Step2->Product caption Alternative route to 5-bromo-2-oxindole

Caption: An alternative synthetic pathway to 5-bromo-2-oxindole.

Comparison:

FeatureEthyl 2-(5-bromo-2-nitrophenyl)acetate RouteIntramolecular α-Arylation Route
Number of Steps Typically 1 (reductive cyclization)2 (acylation and cyclization)
Starting Materials More complex, may require synthesisReadily available anilines
Atom Economy High (one-pot)Moderate
Potential Issues Handling of nitro compoundsPotential for intermolecular side reactions
Alternative Synthesis of 5-Bromoindole:

A common method for the synthesis of 5-bromoindole involves the direct bromination of indole.[13][14] However, this can lead to issues with regioselectivity and over-bromination. A more controlled approach involves the protection of the indole nitrogen, followed by bromination and deprotection.

Comparison:

FeatureReductive Cyclization from Substituted PhenylacetateDirect Bromination of Indole
Regiocontrol Excellent, substituent position is pre-determinedCan be challenging, may require protecting groups
Starting Materials Requires synthesis of the phenylacetateIndole is commercially available
Overall Yield Can be high over the synthetic sequenceCan be variable depending on the method

Conclusion

Ethyl 2-(5-bromo-2-nitrophenyl)acetate stands out as a highly effective and versatile building block in target-oriented synthesis. Its pre-installed functionalities allow for a convergent and efficient construction of valuable 5-bromo-substituted heterocyclic cores, particularly 5-bromo-2-oxindoles and, by extension, 5-bromoindoles. The one-pot reductive cyclization to the oxindole scaffold is a notable advantage in terms of step economy and efficiency. Furthermore, the presence of the bromine atom provides a convenient handle for late-stage diversification through a variety of robust cross-coupling reactions.

While alternative synthetic routes exist, the strategic design of Ethyl 2-(5-bromo-2-nitrophenyl)acetate often provides a more direct and controlled pathway to the desired target molecules. The choice of synthetic strategy will ultimately depend on the specific goals of the project, including considerations of scale, cost, and the desired level of molecular diversity. This guide has provided the necessary technical insights and comparative data to aid researchers in making an informed decision on the utility of this powerful synthetic tool.

References

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Sources

Benchmarking "Ethyl 2-(5-bromo-2-nitrophenyl)acetate" against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Analytical Benchmarking of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis

In the intricate pathway of drug development, the quality of each component is paramount. Pharmaceutical intermediates, while not the final active pharmaceutical ingredient (API), are foundational building blocks whose purity and stability profile directly influence the safety and efficacy of the final drug product.[1][2] Ethyl 2-(5-bromo-2-nitrophenyl)acetate is one such critical intermediate, frequently utilized in the synthesis of various heterocyclic compounds and bioactive molecules.[3] Its molecular structure, featuring a bromo, a nitro, and an ester functional group, presents a unique set of challenges and considerations for quality control.

This guide provides a comprehensive framework for the analytical benchmarking of Ethyl 2-(5-bromo-2-nitrophenyl)acetate. We move beyond simple specification checks to establish a robust, multi-modal analytical strategy. By comparing a candidate sample against established commercial standards, we can generate the high-quality, reliable data necessary for informed decision-making in a research and drug development setting. The methodologies described herein are grounded in established principles of analytical chemistry and align with the spirit of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4]

The Benchmarking Framework: A Multi-Pronged Analytical Approach

The core of our evaluation rests on four pillars:

  • Identity Confirmation: Unambiguously confirming the chemical structure.

  • Purity and Impurity Profiling: Quantifying the main component and identifying/quantifying any process-related or degradation impurities.[5]

  • Physicochemical Characterization: Assessing fundamental physical properties.

  • Stability Assessment: Evaluating the compound's stability under stressed conditions to predict its shelf-life.[6]

For this guide, we will benchmark a "Test Sample" of Ethyl 2-(5-bromo-2-nitrophenyl)acetate against two hypothetical high-purity "Commercial Standard A" and "Commercial Standard B".

Table 1: Physical and Chemical Properties of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

PropertyValue
CAS Number 55349-92-3
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.09 g/mol
Appearance Off-white to pale yellow solid

Methodologies and Experimental Protocols

Identity Confirmation

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For Ethyl 2-(5-bromo-2-nitrophenyl)acetate, it allows us to confirm the presence and connectivity of the ethyl ester group, the methylene bridge, and the protons on the substituted aromatic ring, providing definitive structural confirmation.[7][8]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at 25°C. Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • Expected Spectrum:

    • ~1.3 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.

    • ~4.2 ppm (quartet, 2H): Methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl group.

    • ~4.0 ppm (singlet, 2H): Methylene protons (-CH₂-) adjacent to the aromatic ring.

    • ~7.5-8.0 ppm (multiplets, 3H): Aromatic protons, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

Causality: Mass spectrometry is essential for confirming the molecular weight of the compound. For halogenated compounds, MS is particularly powerful as it reveals the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), providing an additional layer of confirmation.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Expected Result: The spectrum should show two major peaks of nearly equal intensity at m/z values corresponding to [M+H]⁺, [M+Na]⁺, or another adduct. For the parent molecule (C₁₀H₁₀BrNO₄), the molecular ion peaks [M]⁺ would appear at approximately m/z 287 and 289. The presence of this isotopic signature is a key validation point.[11][12]

Purity Assay and Impurity Profiling via HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[13] A reversed-phase method is chosen here as it is highly effective for separating moderately polar organic compounds like Ethyl 2-(5-bromo-2-nitrophenyl)acetate from potential non-polar or more polar impurities.[14]

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is used to suppress the ionization of any acidic impurities, leading to better peak shape.[15]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (chosen based on the UV absorbance of the nitroaromatic chromophore).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Accurately prepare solutions of the Test Sample and Commercial Standards A and B in acetonitrile at a concentration of approximately 0.5 mg/mL.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Commercial Standards (0.5 mg/mL) hplc_system Inject into HPLC (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Weigh & Dissolve Test Sample (0.5 mg/mL) prep_sample->hplc_system uv_detection UV Detection at 254 nm hplc_system->uv_detection integration Integrate Peak Areas uv_detection->integration calculation Calculate Purity (% Area) & Impurity Levels integration->calculation comparison Compare Results calculation->comparison

Caption: HPLC analytical workflow for purity and impurity assessment.

Comparative Data Presentation

Table 2: Comparative Purity and Impurity Analysis by HPLC (% Area)

SampleRetention Time (min)Purity (% Area)Impurity 1 (RRT 0.85)Impurity 2 (RRT 1.12)Total Impurities
Commercial Standard A 9.5299.85%0.05%Not Detected0.15%
Commercial Standard B 9.5199.79%0.07%0.03%0.21%
Test Sample 9.5299.25%0.45%0.08%0.75%
RRT = Relative Retention Time

Interpretation: The Test Sample shows a lower purity (99.25%) compared to both commercial standards. Notably, a specific process-related impurity at RRT 0.85 is significantly higher in the Test Sample. This kind of data is crucial for process chemists to optimize synthesis and purification steps.

Accelerated Stability Assessment

Causality: Stability testing is mandated by ICH guidelines to define retest periods or shelf lives for drug substances.[6] An accelerated study, conducted under elevated temperature and humidity, is designed to increase the rate of chemical degradation and physical changes.[16][17] This allows for a faster prediction of the compound's long-term stability.

Experimental Protocol:

  • Storage Conditions: Place accurately weighed samples in vials and store them in a stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH .

  • Time Points: Analyze the samples at an initial time point (T=0) and after 1, 3, and 6 months.

  • Analysis: At each time point, perform HPLC analysis as described in section 2.2 to determine the purity and profile of any new degradation products.

Stability Study Workflow Diagram

Stability_Workflow start Prepare & Characterize Initial Samples (T=0) storage Store Samples in Stability Chamber (40°C / 75% RH) start->storage tp1 Time Point 1: 1 Month storage->tp1 tp2 Time Point 2: 3 Months storage->tp2 tp3 Time Point 3: 6 Months storage->tp3 analysis1 Perform HPLC Analysis tp1->analysis1 analysis2 Perform HPLC Analysis tp2->analysis2 analysis3 Perform HPLC Analysis tp3->analysis3 report Compile Stability Report (Purity vs. Time) analysis1->report analysis2->report analysis3->report

Caption: Workflow for an accelerated stability study.

Comparative Stability Data

Table 3: Accelerated Stability Study Results (Purity % by HPLC)

SampleT = 0 MonthsT = 3 MonthsT = 6 MonthsPurity Drop-off
Commercial Standard A 99.85%99.81%99.78%-0.07%
Commercial Standard B 99.79%99.72%99.65%-0.14%
Test Sample 99.25%98.95%98.55%-0.70%

Interpretation: The Test Sample exhibits a significantly faster degradation rate under accelerated conditions compared to the high-purity commercial standards. The purity drop of 0.70% over 6 months suggests potential long-term stability issues that would need to be addressed before its use in a regulated manufacturing process.

Conclusion

This guide demonstrates that a rigorous, multi-faceted analytical approach is indispensable for qualifying critical pharmaceutical intermediates like Ethyl 2-(5-bromo-2-nitrophenyl)acetate. Through the integrated use of NMR, MS, and a stability-indicating HPLC method, we can move beyond a simple certificate of analysis to build a deep, functional understanding of the material's quality.

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A Comparative Guide to Isomeric Purity Assessment of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, the precise control of isomeric purity is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a key building block in various synthetic pathways. We will explore chromatographic and spectroscopic techniques, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the most appropriate analytical strategy for their needs.

The Imperative of Isomeric Purity in Drug Development

"Ethyl 2-(5-bromo-2-nitrophenyl)acetate" possesses a stereocenter at the alpha-carbon of the acetate moiety, giving rise to enantiomers. Furthermore, the substitution pattern on the phenyl ring can lead to various positional isomers as byproducts during synthesis. The presence of these unintended isomers can have significant implications for the biological activity and toxicity of the final drug product. Regulatory bodies worldwide mandate stringent control and quantification of such impurities.[1]

The synthesis of a related compound, ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, often involves a nitration step on a substituted phenyl ring.[2] This reaction can yield a mixture of positional isomers, where the nitro group is introduced at different positions on the aromatic ring. By analogy, the synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate likely involves the nitration of a brominated phenylacetate precursor, which can lead to the formation of several positional isomers. The most probable isomeric impurities would be those where the nitro and bromo groups are at different positions on the phenyl ring.

This guide will focus on the analytical techniques best suited to differentiate and quantify these potential isomeric impurities.

Chromatographic Approaches: The Gold Standard for Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the purity assessment of pharmaceutical compounds, particularly for non-volatile and thermally labile molecules.[3][4] Gas Chromatography (GC) serves as a powerful alternative, especially for volatile and thermally stable compounds.[3][4]

Reversed-Phase HPLC for Positional Isomer Analysis

The separation of positional isomers of Ethyl 2-(5-bromo-2-nitrophenyl)acetate can be effectively achieved using reversed-phase HPLC. The subtle differences in polarity between the isomers allow for their differential retention on a nonpolar stationary phase.

Experimental Protocol: RP-HPLC for Positional Isomers

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Gradient Program:

    • 0-2 min: 20% A

    • 2-15 min: 20% to 80% A

    • 15-20 min: 80% A

    • 20.1-25 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Rationale for Experimental Choices:

  • C18 Column: Provides a nonpolar stationary phase that interacts with the analytes based on their hydrophobicity. The different positions of the polar nitro group and the halogen will influence the overall polarity and thus the retention time.

  • Acidified Mobile Phase: The addition of formic acid helps to protonate any acidic functional groups, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient is employed to ensure the elution of all isomers with good resolution and within a reasonable analysis time.

Chiral HPLC for Enantiomeric Separation

To resolve the enantiomers of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are often effective for the separation of a wide range of chiral compounds.[5]

Experimental Protocol: Chiral HPLC for Enantiomers

  • Instrumentation: As described for RP-HPLC.

  • Column: Chiralpak IA or a similar amylose-based CSP (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Rationale for Experimental Choices:

  • Chiral Stationary Phase: The chiral selector in the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

  • Normal Phase Conditions: Chiral separations are often more successful under normal phase conditions (using nonpolar mobile phases) as it can enhance the specific interactions required for chiral recognition.

G

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For less volatile compounds like Ethyl 2-(5-bromo-2-nitrophenyl)acetate, derivatization may be necessary to increase volatility. However, given its molecular weight, it may be amenable to direct GC analysis with a high-temperature column. The coupling with a mass spectrometer (MS) allows for the identification of isomers based on their fragmentation patterns.

Experimental Protocol: GC-MS for Isomer Identification

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-17ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial: 150 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C (hold for 10 min)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of ethyl acetate.

Rationale for Experimental Choices:

  • Mid-Polarity Column: Offers a good balance of interactions for separating compounds with both polar (nitro, ester) and nonpolar (phenyl, bromo) functionalities.

  • Mass Spectrometry Detection: Provides structural information through fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotopic peak, aiding in the identification of bromine-containing fragments.[6] The fragmentation of the nitro group can also provide clues about its position on the ring.

Spectroscopic Methods: A Complementary Approach

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide invaluable structural information for isomer identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between positional isomers of substituted benzene rings.[7][8] The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the substituents.

Expected ¹H NMR Characteristics for Positional Isomers:

  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate (Target): The aromatic region will show three distinct protons. The proton between the bromo and nitro groups will likely be a doublet, the proton adjacent to the nitro group a doublet of doublets, and the proton adjacent to the bromo group a doublet.

  • Other Positional Isomers: Will exhibit different splitting patterns and chemical shifts in the aromatic region, allowing for their identification and quantification.

Quantitative NMR (qNMR): qNMR can be used to determine the relative amounts of each isomer in a mixture by integrating the signals corresponding to each isomer.[8]

G

Comparison of Analytical Techniques

FeatureReversed-Phase HPLCChiral HPLCGC-MSNMR Spectroscopy
Primary Application Quantification of positional isomersSeparation and quantification of enantiomersIdentification and quantification of volatile isomersStructural elucidation and quantification of all isomers
Sample Volatility Not requiredNot requiredRequired (or derivatization)Not required
Resolution of Positional Isomers ExcellentPoor to moderateGood to excellentGood (based on spectral dispersion)
Resolution of Enantiomers Not possibleExcellent (with appropriate CSP)Possible with chiral columnPossible with chiral solvating agents
Limit of Detection (LOD) Low (ng range)Low (ng range)Very low (pg range)Higher (µg range)
Quantitative Accuracy HighHighGood (requires calibration)High (qNMR)
Structural Information Limited (retention time)Limited (retention time)Good (fragmentation pattern)Excellent (detailed structure)
Throughput HighModerateHighLow to moderate

Conclusion: A Multi-faceted Approach for Comprehensive Purity Assessment

The selection of the most appropriate analytical technique for assessing the isomeric purity of "Ethyl 2-(5-bromo-2-nitrophenyl)acetate" depends on the specific analytical goal.

  • For routine quality control and the quantification of positional isomers , Reversed-Phase HPLC is the method of choice due to its robustness, high throughput, and excellent resolving power.

  • To address enantiomeric purity , Chiral HPLC is indispensable.

  • GC-MS serves as a valuable orthogonal technique, particularly for the identification of unknown volatile impurities and for providing complementary structural information.

  • NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of all isomers and for providing highly accurate quantitative data through qNMR, making it ideal for reference standard characterization and in-depth investigations.

A comprehensive purity assessment strategy should ideally employ a combination of these techniques to ensure the quality, safety, and efficacy of the final pharmaceutical product. This multi-faceted approach provides a self-validating system, a cornerstone of scientific integrity in drug development.

References

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  • ResearchGate. (2025). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

  • Shao, B. H., Xu, X. Z., Lu, J. D., Cai, X. J., Zou, L., & Fu, X. Y. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(11), 1079–1083. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of a synthetic route is a critical decision, balancing cost, efficiency, safety, and the ultimate purity of the final active pharmaceutical ingredient (API). Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a key intermediate in the synthesis of a variety of biologically active molecules, including benzodiazepines and kinase inhibitors. This guide provides an in-depth cost-benefit analysis of three distinct synthetic routes to this valuable building block, offering a comprehensive comparison to aid researchers in making informed decisions for their specific applications.

Introduction: The Strategic Importance of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Ethyl 2-(5-bromo-2-nitrophenyl)acetate possesses a unique combination of functional groups: a bromo substituent for further cross-coupling reactions, a nitro group that can be readily reduced to an amine for cyclization or other transformations, and an ethyl acetate moiety that can participate in a variety of condensation and substitution reactions. This trifecta of reactivity makes it a versatile precursor for the construction of complex heterocyclic scaffolds at the core of many modern therapeutics. The choice of its synthetic pathway can have significant downstream implications on the overall cost and feasibility of a drug development program.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach

A common and straightforward approach to synthesizing substituted phenylacetates like our target molecule is through the nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring towards nucleophilic attack.

Mechanistic Rationale

The strongly electron-withdrawing nitro group at the ortho position to the bromine atom makes the ipso-carbon highly electrophilic. A carbanion, generated from a suitable acetate equivalent, can then attack this carbon, forming a Meisenheimer complex. Subsequent rearomatization through the expulsion of the bromide leaving group yields the desired product.

Experimental Protocol: An Adapted Procedure

Step-by-step methodology:

  • Carbanion Generation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a solution of ethyl acetoacetate (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C. Sodium ethoxide (1.1 equivalents) is added portion-wise, and the mixture is stirred for 30 minutes at 0 °C to generate the enolate.

  • SNAr Reaction: A solution of 4-bromo-1-nitrobenzene (1.0 equivalent) in anhydrous DMF is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Visualizing the SNAr Workflow

sn_ar_workflow reagents Ethyl Acetoacetate + Sodium Ethoxide in DMF carbanion Enolate Formation (0 °C, 30 min) reagents->carbanion snar_reaction SNA_r Reaction with 4-bromo-1-nitrobenzene (0 °C to RT, 12-24h) carbanion->snar_reaction workup Aqueous Work-up & Extraction snar_reaction->workup purification Column Chromatography workup->purification product Ethyl 2-(5-bromo-2-nitrophenyl)acetate purification->product

Caption: Workflow for the SNAr synthesis of the target compound.

Route 2: The Sandmeyer-Malonic Ester Synthesis - A Two-Step Strategy

An alternative approach involves the construction of the carbon-bromine bond via a Sandmeyer reaction, followed by the introduction of the acetate moiety using a malonic ester synthesis. This route offers flexibility, particularly if the corresponding aniline is readily available.

Mechanistic Rationale

The Sandmeyer reaction is a powerful method for converting an aromatic amine into a variety of functional groups, including halides, via a diazonium salt intermediate. The subsequent malonic ester synthesis is a classic C-C bond-forming reaction where the enolate of diethyl malonate acts as a nucleophile to displace a halide.

Experimental Protocol

Part A: Sandmeyer Bromination

  • Diazotization: 5-bromo-2-nitroaniline (1.0 equivalent) is dissolved in a mixture of hydrobromic acid (48%) and water at 0 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes.

  • Copper-catalyzed Bromination: In a separate flask, copper(I) bromide (1.2 equivalents) is dissolved in hydrobromic acid. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. The reaction is stirred at room temperature for 1-2 hours and then heated to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up: The reaction mixture is cooled and extracted with dichloromethane. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give 1,4-dibromo-2-nitrobenzene.

Part B: Malonic Ester Synthesis

  • Enolate Formation: Sodium metal (1.1 equivalents) is dissolved in absolute ethanol under a nitrogen atmosphere. Diethyl malonate (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.

  • Nucleophilic Substitution: A solution of 1,4-dibromo-2-nitrobenzene (1.0 equivalent) in ethanol is added, and the reaction mixture is refluxed for 8-12 hours.

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide in water is added. The mixture is refluxed for another 4-6 hours to hydrolyze the esters. After cooling, the solution is acidified with concentrated hydrochloric acid, leading to the decarboxylation of the malonic acid derivative to form 2-(5-bromo-2-nitrophenyl)acetic acid.

  • Esterification: The resulting carboxylic acid is then esterified using a standard Fischer esterification procedure by refluxing in ethanol with a catalytic amount of sulfuric acid to yield the final product.

Visualizing the Sandmeyer-Malonic Ester Workflow

sandmeyer_malonic_workflow cluster_0 Part A: Sandmeyer Reaction cluster_1 Part B: Malonic Ester Synthesis start_A 5-Bromo-2-nitroaniline diazotization Diazotization (NaNO₂, HBr) start_A->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer intermediate_A 1,4-Dibromo-2-nitrobenzene sandmeyer->intermediate_A malonic_synthesis Malonic Ester Synthesis intermediate_A->malonic_synthesis start_B Diethyl Malonate + Sodium Ethoxide start_B->malonic_synthesis hydrolysis Hydrolysis & Decarboxylation malonic_synthesis->hydrolysis intermediate_B 2-(5-bromo-2-nitrophenyl)acetic acid hydrolysis->intermediate_B esterification Fischer Esterification (Ethanol, H₂SO₄) intermediate_B->esterification product Ethyl 2-(5-bromo-2-nitrophenyl)acetate esterification->product

Caption: Workflow for the Sandmeyer-Malonic Ester synthesis.

Route 3: Vicarious Nucleophilic Substitution (VNS) of Hydrogen - A Modern Approach

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the direct C-H functionalization of electron-deficient aromatic rings.[2] This method avoids the need for a pre-installed leaving group at the site of substitution.

Mechanistic Rationale

In this reaction, a carbanion bearing a leaving group at the α-position attacks the electron-deficient aromatic ring at a position bearing a hydrogen atom. The resulting intermediate then undergoes a base-induced β-elimination of the leaving group and a proton to restore aromaticity.

Experimental Protocol
  • Carbanion Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of ethyl bromoacetate (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A strong base, such as potassium tert-butoxide (2.5 equivalents), is added portion-wise to generate the carbanion.

  • VNS Reaction: A solution of 4-bromo-1-nitrobenzene (1.0 equivalent) in THF is added dropwise to the carbanion solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the VNS Workflow

vns_workflow reagents Ethyl Bromoacetate + Potassium tert-butoxide in THF carbanion Carbanion Formation (-78 °C) reagents->carbanion vns_reaction VNS Reaction with 4-bromo-1-nitrobenzene (-78 °C, 2-4h) carbanion->vns_reaction workup Aqueous Work-up & Extraction vns_reaction->workup purification Column Chromatography workup->purification product Ethyl 2-(5-bromo-2-nitrophenyl)acetate purification->product

Caption: Workflow for the Vicarious Nucleophilic Substitution (VNS) synthesis.

Comparative Analysis: A Head-to-Head Evaluation

ParameterRoute 1: SNArRoute 2: Sandmeyer-Malonic EsterRoute 3: VNS of Hydrogen
Starting Materials 4-bromo-1-nitrobenzene, Ethyl acetoacetate5-bromo-2-nitroaniline, Diethyl malonate4-bromo-1-nitrobenzene, Ethyl bromoacetate
Estimated Yield Good to Excellent (Est. 70-80%)Moderate (Est. 40-50% over 4 steps)Moderate to Good (Est. 50-70%)
Number of Steps 141
Reaction Time 12-24 hours2-3 days3-5 hours
Reagent Cost ModerateLow to ModerateModerate
Safety Concerns Use of strong base (sodium ethoxide), DMF is a reprotoxic solvent.Use of diazonium salts (potentially explosive), corrosive acids, sodium metal.Use of a very strong base (potassium tert-butoxide) at low temperatures, ethyl bromoacetate is a lachrymator.
Scalability Readily scalable.More complex to scale due to multiple steps and handling of diazonium salts.Scalability can be challenging due to the need for very low temperatures and a strong base.
Atom Economy GoodModerateGood

Downstream Applications and the Impact of Synthesis Route

The purity of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is paramount for its successful use in the synthesis of high-value pharmaceutical compounds.

  • Benzodiazepine Synthesis: This intermediate is a precursor to various benzodiazepine derivatives. For instance, reduction of the nitro group to an amine, followed by cyclization with a suitable partner, can lead to the formation of the diazepine ring system. The bromine atom can be retained or further functionalized to modulate the pharmacological properties of the final molecule.[3][4]

  • Kinase Inhibitor Scaffolds: In the realm of oncology, many kinase inhibitors feature complex heterocyclic cores. The title compound can be elaborated through a series of reactions, such as reduction of the nitro group, acylation, and intramolecular cyclization, to generate quinolone or other heterocyclic systems that are known to interact with kinase active sites. The bromo-substituent provides a handle for late-stage diversification via cross-coupling reactions to explore the structure-activity relationship (SAR).

The choice of synthesis route can impact the impurity profile of the final intermediate. For example, the Sandmeyer route may introduce copper-related impurities that need to be carefully removed, especially for pharmaceutical applications. The VNS route, while elegant, may suffer from side reactions if the strong base is not handled with care. The SNAr route is generally clean, but purification from high-boiling solvents like DMF can be challenging on a large scale.

Conclusion: Selecting the Optimal Path Forward

Each of the presented synthetic routes to Ethyl 2-(5-bromo-2-nitrophenyl)acetate offers a unique set of advantages and disadvantages.

  • Route 1 (SNAr) stands out as the most balanced approach for many applications, offering a good combination of yield, scalability, and operational simplicity. It is likely the most cost-effective method for large-scale production, provided that the purification from DMF can be efficiently managed.

  • Route 2 (Sandmeyer-Malonic Ester) , while longer and with a lower overall yield, provides a viable alternative if the starting aniline is significantly cheaper or more readily available than the corresponding bromo-nitrobenzene. Its complexity, however, makes it less attractive for large-scale manufacturing.

  • Route 3 (VNS) represents a modern and atom-economical approach. While the requirement for cryogenic temperatures and a strong base may be a barrier for some laboratories, its short reaction time and direct C-H functionalization make it an elegant and potentially high-yielding option for smaller-scale synthesis and rapid analogue generation.

Ultimately, the optimal choice will depend on the specific needs of the research program, including the scale of the synthesis, the available equipment, the cost of raw materials, and the purity requirements for the final product. This guide provides the foundational data and rationale to empower researchers to make the most strategic decision for their synthetic endeavors.

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Safety Operating Guide

Navigating the Unseen Shield: A Definitive Guide to Personal Protective Equipment for Handling Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the compounds we handle are as novel as the therapies we aim to create. Ethyl 2-(5-bromo-2-nitrophenyl)acetate is one such molecule, and while its specific toxicological profile is not extensively documented in publicly available Safety Data Sheets (SDS), its chemical structure—a composite of a nitrophenyl group, a bromine atom, and an ethyl acetate moiety—necessitates a robust and cautious approach to personal safety. This guide is constructed on the foundational principles of chemical safety, drawing logical inferences from the hazard profiles of structurally analogous compounds to provide you with a comprehensive protocol for personal protective equipment (PPE). Our objective is to empower you, the researcher, with the knowledge to build a self-validating system of safety, ensuring that your focus remains on scientific discovery, unhindered by preventable laboratory incidents.

Hazard Analysis: A Conservative Approach Based on Chemical Analogs

The core principle of laboratory safety is to anticipate and mitigate risk. In the absence of a specific SDS for Ethyl 2-(5-bromo-2-nitrophenyl)acetate, we must analyze its constituent functional groups and compare them to known hazards of similar molecules.

  • Nitrophenyl Compounds: These are often associated with skin, eye, and respiratory irritation. Some nitrophenols are classified as harmful if swallowed or inhaled[1][2][3].

  • Organobromine Compounds: Many organobromine compounds can be irritants and may have other toxicological effects. For instance, Ethyl bromoacetate is classified as fatal if swallowed, in contact with skin, or if inhaled[4][5][6].

  • Ester Functional Group: While the ethyl acetate group itself is of lower toxicity, it can influence the absorption characteristics of the molecule.

Given these components, we will proceed with the conservative assumption that Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a hazardous substance requiring comprehensive protection. The precautionary statements for similar compounds consistently advise to avoid contact with skin and eyes, and to prevent inhalation of dust or vapors[1][7].

The Essential Armor: Core PPE Requirements

The selection of PPE is not a matter of simple preference but a scientifically-driven decision based on the anticipated hazards. For a compound with the potential for significant irritation and toxicity, the following PPE is considered mandatory.

Eye and Face Protection: The First Line of Defense

Any handling of this compound where there is a potential for splashing or aerosol generation necessitates robust eye and face protection.

  • Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting against splashes from all angles. Standard safety glasses do not offer sufficient protection[8].

  • Face Shield: When handling larger quantities or during procedures with a higher risk of splashing (e.g., transfers, heating), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[9].

Skin and Body Protection: An Impermeable Barrier

Dermal absorption is a significant route of exposure for many nitrophenyl and organobromine compounds. Therefore, comprehensive skin protection is non-negotiable.

  • Gloves:

    • Material: Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals. For prolonged operations, consider heavier-duty gloves or double-gloving.

    • Inspection and Technique: Always inspect gloves for any signs of degradation or puncture before use. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat made of a chemically resistant material is required. For tasks with a higher splash risk, a chemically resistant apron worn over the lab coat is recommended.

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. When handling significant quantities of hazardous materials, chemically resistant shoe covers or boots should be considered[8].

Respiratory Protection: Guarding the Airways

The necessity for respiratory protection is dictated by the physical form of the compound and the procedure being performed.

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood[5]. All weighing and handling of the solid compound or its solutions should be performed within a fume hood.

  • When Respirators are Needed: If engineering controls are insufficient or not available, or during a spill clean-up, respiratory protection will be necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.

Operational Protocols: A Step-by-Step Guide to Safety

A self-validating safety system relies on consistent and correct procedures. The following protocols for donning, doffing, and disposal of PPE are critical to minimizing exposure.

Pre-Operation: PPE Selection and Donning Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Assess Task & Potential Exposure B Select Appropriate PPE (See Table 1) A->B C Inspect All PPE for Damage B->C D 1. Lab Coat / Apron C->D E 2. Respirator (if required) D->E F 3. Goggles & Face Shield E->F G 4. Gloves (over cuffs) F->G

Caption: PPE Donning Workflow

Post-Operation: Doffing and Disposal Protocol

The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence diligently in a designated "doffing area."

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, again turning it inside out.

  • Face Shield and Goggles: Remove by handling the headband, avoiding contact with the front surfaces.

  • Lab Coat/Apron: Unbutton and remove by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Respirator: Remove last, after leaving the immediate work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal: All disposable PPE used when handling Ethyl 2-(5-bromo-2-nitrophenyl)acetate should be considered hazardous waste. Place it in a designated, sealed waste container for proper disposal according to your institution's hazardous waste guidelines.

Data-Driven Decisions: PPE Recommendations by Task

The level of PPE required can be adjusted based on the specific task and the scale of the operation. The following table provides a clear guide for common laboratory procedures.

Laboratory Task Scale Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing Solid < 1 gChemical Splash GogglesNitrile Gloves, Lab CoatNot required inside a fume hood
Weighing Solid > 1 gChemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatNot required inside a fume hood
Preparing Solutions AnyChemical Splash GogglesNitrile Gloves, Lab CoatNot required inside a fume hood
Running Reaction AnyChemical Splash GogglesNitrile Gloves, Lab CoatNot required inside a fume hood
Work-up/Extraction AnyChemical Splash Goggles & Face ShieldNitrile Gloves, Lab Coat, Chemically Resistant ApronNot required inside a fume hood
Spill Clean-up AnyChemical Splash Goggles & Face ShieldHeavy-duty Nitrile Gloves, Lab Coat, Chemically Resistant ApronNIOSH-approved respirator

Visualizing the Workflow: PPE Selection Logic

The decision-making process for PPE selection should be logical and reproducible. The following diagram illustrates a workflow to guide your choices.

PPE_Selection_Logic Start Start: Handling Ethyl 2-(5-bromo-2-nitrophenyl)acetate FumeHood Is the work performed in a chemical fume hood? Start->FumeHood SplashRisk Is there a significant risk of splashing? FumeHood->SplashRisk Yes AddRespirator Add NIOSH-approved Respirator FumeHood->AddRespirator No BasePPE Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat SplashRisk->BasePPE No AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes FinalPPE Final PPE Configuration BasePPE->FinalPPE AddFaceShield->BasePPE AddRespirator->SplashRisk

Caption: PPE Selection Workflow

By adhering to these rigorous guidelines, you are not merely following a set of rules; you are engaging in a dynamic process of risk assessment and mitigation that is the hallmark of a professional scientist. This proactive stance on safety is what builds a deep and abiding trust in our laboratory practices, allowing us to push the boundaries of science with confidence and integrity.

References

  • This guide was developed by synthesizing safety data from structurally similar compounds in the absence of a specific Safety Data Sheet for Ethyl 2-(5-bromo-2-nitrophenyl)
  • Polly, S. (2022). Personal Protective Equipment for Pesticide Application. YouTube. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. Ethyl 2-(5-fluoro-2-nitrophenyl)acetate. Retrieved from [Link]

  • Respirex International. Petrochemical Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]

  • American Chemistry Council. Personal Protective Equipment: Life-saving Gear Grounded in Petrochemicals. Retrieved from [Link]

  • Safety Data Sheet: 4-Bromo-2-nitrophenol. (2025). Retrieved from a relevant chemical supplier website.
  • Techno PharmChem. Material Safety Data Sheet: 4-Nitro phenol Indicator. Retrieved from [Link]

  • PubChem. Ethyl 2-(2-amino-5-bromo-3-nitrophenyl)acetate. Retrieved from [Link]

Sources

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